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  • Product: 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid
  • CAS: 870718-09-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3-(3,5-dimethoxybenzyloxy)phenylboronic acid, a specialized building block with significant potential in medicinal chemistry and organic synthesis. While this spe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-(3,5-dimethoxybenzyloxy)phenylboronic acid, a specialized building block with significant potential in medicinal chemistry and organic synthesis. While this specific derivative is not extensively documented in publicly available literature, this paper constructs a robust profile of its synthesis, physicochemical properties, and applications based on established chemical principles and extensive experience with related boronic acids and protecting group strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical scaffolds in their work.

Introduction: The Strategic Value of Functionalized Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction's ability to form carbon-carbon bonds with high efficiency and functional group tolerance has made it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.[3][4] The strategic functionalization of the phenylboronic acid moiety allows for the introduction of diverse structural and functional elements into the target molecule.

The subject of this guide, 3-(3,5-dimethoxybenzyloxy)phenylboronic acid, is a bifunctional reagent. The boronic acid group serves as the reactive handle for palladium-catalyzed cross-coupling, while the 3,5-dimethoxybenzyloxy substituent offers several potential advantages:

  • Modulation of Physicochemical Properties: The ether linkage and the methoxy groups can influence the solubility, lipophilicity, and solid-state properties of both the building block and the final products.

  • A Stable Structural Element: The 3,5-dimethoxybenzyl group can be incorporated as a permanent feature of the target molecule, contributing to its three-dimensional structure and potential interactions with biological targets.

  • A Cleavable Protecting Group: The benzyl ether linkage can be selectively cleaved under various conditions, unmasking a phenolic hydroxyl group for further functionalization.[5][6][7][8]

This guide will detail a proposed synthesis for this valuable reagent, outline its key properties, and provide a detailed protocol for its application in the Suzuki-Miyaura cross-coupling, a foundational reaction in contemporary drug discovery.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₅H₁₇BO₅Calculated
Molecular Weight 288.10 g/mol Calculated
Appearance Expected to be a white to off-white solidInferred
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, tetrahydrofuran (THF), and dimethylformamide (DMF). Limited solubility in water.Inferred
Stability Boronic acids are known to undergo dehydration to form boroxines. It is recommended to store the compound in a cool, dry place under an inert atmosphere.Inferred

Proposed Synthesis of 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid

A logical and efficient route to synthesize 3-(3,5-dimethoxybenzyloxy)phenylboronic acid is through the Williamson ether synthesis.[9][10][11] This method involves the reaction of a phenoxide with an alkyl halide. In this proposed synthesis, the sodium salt of 3-hydroxyphenylboronic acid will be reacted with 3,5-dimethoxybenzyl bromide.

Synthesis of the Precursor: 3,5-Dimethoxybenzyl Bromide

The required alkyl halide, 3,5-dimethoxybenzyl bromide, can be synthesized from the corresponding alcohol, 3,5-dimethoxybenzyl alcohol, via reaction with phosphorus tribromide.[12]

Experimental Protocol: Synthesis of 3,5-Dimethoxybenzyl Bromide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethoxybenzyl alcohol (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus tribromide (PBr₃, ~0.4 eq.) dropwise to the stirred solution. Caution: The reaction can be exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,5-dimethoxybenzyl bromide. The product can be further purified by recrystallization or column chromatography if necessary.

Williamson Ether Synthesis of the Final Product

With the precursor in hand, the final product can be synthesized as follows:

Experimental Protocol: Synthesis of 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid

  • Formation of the Phenoxide: In a dry, inert atmosphere, dissolve 3-hydroxyphenylboronic acid (1.0 eq.) in a polar aprotic solvent such as anhydrous DMF or THF. Add a suitable base, such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.), portion-wise at 0 °C.[10][13] Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Dissolve 3,5-dimethoxybenzyl bromide (1.05 eq.) in a minimal amount of the reaction solvent and add it dropwise to the phenoxide solution.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Acidify the aqueous solution to a pH of ~4-5 with a dilute acid (e.g., 1M HCl).

  • Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-(3,5-dimethoxybenzyloxy)phenylboronic acid.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Alkylation (Williamson Ether Synthesis) cluster_2 Step 3: Workup & Purification 3-Hydroxyphenylboronic Acid 3-Hydroxyphenylboronic Acid Phenoxide Intermediate Phenoxide Intermediate 3-Hydroxyphenylboronic Acid->Phenoxide Intermediate Deprotonation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Phenoxide Intermediate Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Phenoxide Intermediate Final Product Final Product Phenoxide Intermediate->Final Product SN2 Reaction 3,5-Dimethoxybenzyl Bromide 3,5-Dimethoxybenzyl Bromide 3,5-Dimethoxybenzyl Bromide->Final Product Quenching & Acidification Quenching & Acidification Final Product->Quenching & Acidification Extraction Extraction Quenching & Acidification->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Pure Final Product Pure Final Product Column Chromatography->Pure Final Product

Caption: Proposed workflow for the synthesis of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of 3-(3,5-dimethoxybenzyloxy)phenylboronic acid in drug development is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl or substituted aryl structures.[1][2] These motifs are prevalent in a vast number of approved drugs and clinical candidates.

The reaction proceeds via a catalytic cycle involving a palladium(0) catalyst.[1] The key steps are the oxidative addition of an aryl halide to the palladium catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the active palladium(0) species.

Suzuki_Miyaura_Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D Ar'-B(OH)2 (Base) E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To a dry reaction vessel, add 3-(3,5-dimethoxybenzyloxy)phenylboronic acid (1.2-1.5 eq.), the aryl halide (Ar-X, 1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add a degassed solvent system. Common solvent mixtures include dioxane/water, toluene/water, or DMF.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography or recrystallization.

The 3,5-Dimethoxybenzyloxy Group as a Protecting Group

An additional layer of synthetic utility for this reagent lies in the potential for the 3,5-dimethoxybenzyloxy group to serve as a protecting group for a phenol. Benzyl ethers are commonly cleaved by hydrogenolysis (H₂, Pd/C).[7] However, this method is not compatible with reducible functional groups like alkenes or alkynes. Alternative methods for benzyl ether cleavage include treatment with strong acids or oxidative cleavage, which can offer greater functional group compatibility.[5][6][8][14] This dual functionality makes 3-(3,5-dimethoxybenzyloxy)phenylboronic acid a versatile tool for multi-step synthesis.

Conclusion

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a promising, albeit not widely commercialized, building block for drug discovery and organic synthesis. Its calculated molecular weight is 288.10 g/mol with a molecular formula of C₁₅H₁₇BO₅. While specific experimental data is sparse, its synthesis can be confidently proposed via a Williamson ether synthesis from readily available starting materials. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions to generate complex biaryl systems. The 3,5-dimethoxybenzyloxy moiety can serve as either a stable structural component or a cleavable protecting group, offering significant synthetic flexibility. This guide provides a solid foundation for researchers to synthesize and utilize this valuable reagent in their synthetic endeavors.

References

  • A.A.C. Braga, et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry. [Link]

  • J. Ashenhurst. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • S.M. Weinreb, et al. (1993). Efficacious cleavage of the benzyl ether protecting group by electrochemical oxidation. The Journal of Organic Chemistry. [Link]

  • A.A.C. Braga, et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

  • M.S. Congreve, et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett. [Link]

  • R.T. Brown, et al. (2021). 2,6-Dimethoxybenzyl Bromide. MDPI. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • S.L. Buchwald, et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • A. Bak, et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Medicinal Chemistry. [Link]

  • N. K. Garg, et al. (2017). A General and Efficient Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters. [Link]

  • Erland Stevens. (2018). benzyl ether cleavage. YouTube. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • S.H. Watterson, et al. (2003). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Organic Letters. [Link]

  • Semantic Scholar. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • S. Das, et al. (2022). The modern role of boron as a 'magic element' in biomedical science: chemistry perspective. Chemical Communications. [Link]

  • Google Patents. Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid

Authored by a Senior Application Scientist Introduction 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a valuable bifunctional building block in modern organic synthesis, particularly in the realm of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a valuable bifunctional building block in modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its utility primarily stems from its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a high degree of precision and functional group tolerance.[1][2][3] The presence of the 3,5-dimethoxybenzyl ether moiety offers a stable protecting group for the phenolic oxygen, which can be selectively cleaved under specific conditions, revealing a hydroxyl group for further functionalization. This guide provides a detailed, field-proven two-step synthetic route to this important compound, emphasizing the underlying chemical principles and practical considerations for its successful preparation in a research setting.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 3-(3,5-dimethoxybenzyloxy)phenylboronic acid, suggests a two-step approach. The boronic acid functionality can be installed via the borylation of an organometallic intermediate, which in turn can be generated from the corresponding aryl halide. The ether linkage can be forged through a nucleophilic substitution reaction. This leads to the identification of 3-bromophenol and 3,5-dimethoxybenzyl chloride as readily available starting materials.

Synthesis Route Overview

The forward synthesis, therefore, involves an initial Williamson ether synthesis to couple 3-bromophenol and 3,5-dimethoxybenzyl chloride, followed by a low-temperature lithium-halogen exchange and subsequent borylation to yield the final product.

Synthesis_Overview Start 3-Bromophenol + 3,5-Dimethoxybenzyl chloride Step1 Step 1: Williamson Ether Synthesis Start->Step1 Intermediate 3-(3,5-Dimethoxybenzyloxy)bromobenzene Step1->Intermediate Step2 Step 2: Lithiation- Borylation Intermediate->Step2 Product 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid Step2->Product

Caption: Overall two-step synthesis workflow.

Step 1: Synthesis of 3-(3,5-Dimethoxybenzyloxy)bromobenzene via Williamson Ether Synthesis

Principle and Rationale

The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers.[4] It proceeds via an SN2 mechanism, where an alkoxide or phenoxide nucleophile displaces a halide from an alkyl halide.[4] In this step, the hydroxyl group of 3-bromophenol is deprotonated by a suitable base to form the more nucleophilic phenoxide. This phenoxide then attacks the benzylic carbon of 3,5-dimethoxybenzyl chloride, displacing the chloride leaving group to form the desired ether linkage. The choice of a moderately strong base, such as potassium carbonate, is crucial to ensure efficient deprotonation of the phenol without promoting side reactions. Acetone is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophilicity of the phenoxide.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products R1 3-Bromophenol Phenoxide Formation Phenoxide Formation R1->Phenoxide Formation Deprotonation R2 3,5-Dimethoxybenzyl chloride SN2 Attack SN2 Attack R2->SN2 Attack Base K2CO3 Base->Phenoxide Formation P1 3-(3,5-Dimethoxybenzyloxy)bromobenzene Phenoxide Formation->SN2 Attack Nucleophilic Attack SN2 Attack->P1 Chloride Displacement

Caption: Mechanism of the Williamson Ether Synthesis.

Detailed Experimental Protocol

  • To a stirred solution of 3-bromophenol (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).

  • To this suspension, add a solution of 3,5-dimethoxybenzyl chloride (1.05 eq.) in anhydrous acetone dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford 3-(3,5-dimethoxybenzyloxy)bromobenzene as a solid.

Step 2: Synthesis of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid via Lithiation-Borylation

Principle and Rationale

The conversion of the aryl bromide to the corresponding boronic acid is achieved through a two-stage process: lithium-halogen exchange followed by borylation.[5] The aryl bromide is treated with a strong organolithium base, typically n-butyllithium, at very low temperatures (-78 °C) to prevent unwanted side reactions. This results in a rapid and efficient lithium-halogen exchange, generating a highly reactive aryllithium intermediate. This intermediate is then quenched with an electrophilic boron source, such as trimethyl borate. The aryllithium attacks the electron-deficient boron atom of the borate ester. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired boronic acid. Maintaining a low temperature throughout the addition of the organolithium reagent and the borate ester is critical to ensure the stability of the aryllithium species and to prevent over-addition to the borate ester.[6]

Lithiation_Borylation cluster_step1 Lithiation cluster_step2 Borylation & Hydrolysis S1_R1 3-(3,5-Dimethoxybenzyloxy)bromobenzene S1_P1 Aryllithium Intermediate S1_R1->S1_P1 Li-Br Exchange S1_R2 n-Butyllithium S1_R2->S1_P1 S2_P1 Boronate Ester S1_P1->S2_P1 Nucleophilic Attack on Boron S2_R1 Trimethyl Borate S2_R1->S2_P1 S2_P2 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid S2_P1->S2_P2 Acidic Workup

Sources

Foundational

solubility of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract Solubility is a critical physicoc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the efficacy, formulation, and overall developability of active pharmaceutical ingredients (APIs). For boronic acids, a versatile class of compounds with broad applications in medicinal chemistry and organic synthesis, understanding their solubility behavior is paramount. This technical guide provides a comprehensive examination of the . While direct experimental data for this specific molecule is not extensively published, this guide synthesizes established principles of boronic acid chemistry, draws parallels from structurally related analogs, and provides a robust framework for its solubility assessment. We delve into the theoretical underpinnings of solubility, present established experimental methodologies for its determination, and offer expert insights into solvent selection for various applications, from synthetic reactions to formulation development.

Introduction: The Pivotal Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to clinical application, its solubility profile is a key determinant of success. Poor solubility can lead to low bioavailability, erratic absorption, and challenges in developing viable dosage forms. Boronic acids, and their derivatives, have emerged as privileged scaffolds in drug design, with notable examples including the proteasome inhibitor bortezomib. The boronic acid moiety, with its unique electronic and structural properties, allows for covalent interactions with biological targets, but also presents specific challenges and opportunities in terms of solubility.

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a compound of interest due to its potential as a building block in the synthesis of complex organic molecules. Its structure, featuring a phenylboronic acid core functionalized with a dimethoxybenzyloxy group, suggests a nuanced solubility profile that will be explored in this guide. Understanding and predicting its behavior in various organic solvents is crucial for its effective utilization in synthetic chemistry and for anticipating its properties in a pharmaceutical context.

Theoretical Framework: Factors Governing Boronic Acid Solubility

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces. For boronic acids, several key factors come into play:

  • Polarity and Hydrogen Bonding: The boronic acid group, -B(OH)₂, is polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for favorable interactions with polar protic and aprotic solvents.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid boronic acid is a significant barrier to dissolution. Strong intermolecular interactions in the solid state, such as hydrogen-bonded dimers, can lead to lower solubility.

  • Solvent-Solute Interactions: The principle of "like dissolves like" is a useful starting point. Solvents that can effectively solvate the boronic acid through hydrogen bonding or dipole-dipole interactions will generally be more effective.

  • Influence of Substituents: The nature and position of substituents on the phenyl ring have a profound impact on solubility[1]. The 3,5-dimethoxybenzyloxy group in our target molecule introduces additional polarity and potential hydrogen bond accepting sites (the ether oxygens), which can influence its interaction with different solvents.

  • Dehydration and Boroxine Formation: A unique aspect of boronic acid chemistry is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines[2]. This equilibrium between the monomeric acid and the trimeric boroxine is solvent-dependent and can complicate solubility measurements, as the two species exhibit different solubilities[2].

Predicting the Solubility of 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid

Based on the structure of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid and established trends for similar compounds, we can make informed predictions about its solubility in common organic solvents.

Expected Solubility Profile:

  • High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran, dipropyl ether) and ketones (e.g., acetone, 3-pentanone) are anticipated to be good solvents[2][3][4]. These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of the boronic acid.

  • Moderate Solubility: Chlorinated solvents like chloroform are expected to offer moderate solubility[2][3][4].

  • Low Solubility: Non-polar hydrocarbon solvents such as methylcyclohexane are predicted to be poor solvents for this compound[2][3][4].

The presence of the two methoxy groups and the benzyloxy ether linkage in 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid likely enhances its solubility in moderately polar solvents compared to unsubstituted phenylboronic acid.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reproducible solubility data, a systematic experimental approach is essential. The dynamic method, which relies on detecting the disappearance of turbidity as a solid dissolves upon heating, is a well-established technique for determining the solubility of boronic acids[2][3][4].

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the dynamic method.

G prep Sample Preparation heating Controlled Heating & Stirring prep->heating Known Composition detection Turbidity Detection heating->detection Continuous Monitoring equilibrium Equilibrium Point Determination detection->equilibrium Disappearance of Turbidity data Data Analysis & Plotting equilibrium->data Solubility Temperature vs. Mole Fraction

Caption: Workflow for dynamic solubility determination.

Step-by-Step Experimental Protocol

This protocol is adapted from established methods for determining the solubility of phenylboronic acid derivatives[1][3].

  • Preparation of Samples:

    • Accurately weigh known masses of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid and the selected organic solvent into a sealed measurement cell. The composition should be determined with high accuracy (e.g., to a mole fraction of 0.0002)[1].

    • Prepare a series of samples with varying mole fractions of the boronic acid.

  • Heating and Stirring:

    • Place the measurement cell in a temperature-controlled apparatus.

    • Heat the biphasic sample at a slow, controlled rate (e.g., 0.3 K·h⁻¹) while stirring vigorously to ensure uniform temperature and facilitate dissolution[1].

  • Turbidity Measurement:

    • Pass a light beam through the sample.

    • Continuously measure the intensity of the transmitted light using a luminance probe or a similar detector. The presence of undissolved solid will cause turbidity and scatter the light, resulting in a lower detected intensity.

  • Determination of Solid-Liquid Equilibrium Point:

    • The solid-liquid equilibrium point is defined as the temperature at which the last solid particles dissolve, leading to the disappearance of turbidity and a sharp increase in the measured light intensity[1][3].

  • Data Analysis:

    • Record the equilibrium temperature for each sample of known composition.

    • Plot the solubility temperature as a function of the mole fraction of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid in the saturated solution.

Data Presentation: Illustrative Solubility Data

While specific data for 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is pending experimental determination, the following table presents solubility data for the parent compound, phenylboronic acid, in various organic solvents to provide a comparative baseline[2][3][4].

Organic SolventSolvent TypeSolubility of Phenylboronic Acid
Dipropyl EtherEtherHigh
AcetoneKetoneHigh
3-PentanoneKetoneHigh
ChloroformChloroalkaneModerate
MethylcyclohexaneHydrocarbonVery Low

Causality and Experimental Choices: A Senior Scientist's Perspective

The choice of the dynamic method for solubility determination is deliberate. Unlike static methods that require prolonged equilibration times and can be complicated by the slow kinetics of boroxine formation, the dynamic method provides a more direct and often faster measurement of the solid-liquid equilibrium. The slow heating rate is critical to ensure that the system remains close to thermodynamic equilibrium at all times, preventing an overestimation of the solubility temperature.

Vigorous stirring is not merely a matter of good practice; it is essential to overcome mass transfer limitations and ensure that the concentration of the solute is uniform throughout the bulk of the solvent. This prevents localized supersaturation and ensures that the disappearance of the solid phase is a true reflection of the equilibrium solubility at that temperature.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the factors influencing the . By understanding the underlying principles of boronic acid chemistry and employing validated experimental protocols, researchers and drug development professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation.

The logical next step is the systematic experimental determination of the solubility of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid in a range of pharmaceutically relevant solvents. This data will be invaluable for its future applications and will contribute to a deeper understanding of the structure-solubility relationships within this important class of compounds.

References

  • Domańska, U., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]

  • Domańska, U., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4587-4594. [Link]

  • Domańska, U., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • da Silva, A. F., & de Souza, M. V. N. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Domańska, U., & Sporzyński, A. (2020). Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). (3,5-Dimethoxyphenyl)boronic acid. PubChem. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Stability and Storage of 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Role of 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid in Modern Synthesis 3-(3,5-Dimethox...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid in Modern Synthesis

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a versatile organic compound of significant interest in the realms of medicinal chemistry and materials science. Its utility primarily stems from its capacity to participate in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.[1][2][3] The unique 3,5-dimethoxybenzyl ether moiety offers a handle for further chemical modification and can influence the molecule's solubility and electronic properties, making it a valuable building block for complex molecular architectures, including potential therapeutic agents and functional materials.[1]

Given its crucial role as a synthetic precursor, maintaining the integrity and purity of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is paramount. This guide provides an in-depth examination of the factors governing its stability and outlines best practices for its storage and handling to ensure reproducible and successful experimental outcomes.

Chemical Stability: Understanding the Intrinsic Reactivity of Arylboronic Acids

The stability of arylboronic acids, including 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, is influenced by several key factors, primarily their susceptibility to oxidation and protodeboronation. While some boronic acids are chemically stable under standard ambient conditions, many are sensitive to air, moisture, and light.[4][5]

Degradation Pathways

Two principal degradation pathways compromise the integrity of arylboronic acids:

  • Oxidation: The carbon-boron bond is susceptible to oxidation, leading to the formation of the corresponding phenol.[6][7][8] This process can be initiated by atmospheric oxygen, especially under basic conditions or in the presence of light.[6][9] The mechanism often involves the formation of a peroxoboronic acid intermediate, which then rearranges to an arylboronate ester that is subsequently hydrolyzed to the phenol.[9][10]

  • Protodeboronation: This is a protonolysis reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding arene.[11][12] This undesired side reaction is a significant concern in Suzuki-Miyaura couplings and can be influenced by factors such as pH, temperature, and the electronic nature of the aryl group.[11][12][13][14] Both acidic and basic conditions can promote protodeboronation.[14][15]

Visualizing Degradation: Key Pathways

DegradationPathways A 3-(3,5-Dimethoxybenzyloxy)- phenylboronic acid B Corresponding Phenol A->B Oxidation (O2, light, base) C Corresponding Arene A->C Protodeboronation (H+, OH-, heat)

Caption: Major degradation pathways for arylboronic acids.

Optimal Storage and Handling: A Proactive Approach to Preservation

To mitigate degradation and ensure the long-term viability of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, stringent storage and handling protocols are essential. The following recommendations are based on best practices for arylboronic acids.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C)Slows down the rate of decomposition reactions.[4][16]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and protodeboronation.[4]
Light Store in an amber vial or in the darkProtects the compound from light-induced degradation.[17]
Moisture Keep container tightly closed in a dry environmentPrevents hydrolysis and moisture-mediated degradation.[5][18]
Handling Procedures
  • Inert Atmosphere: Whenever possible, handle the compound in a glovebox or under a stream of inert gas.

  • Avoid Contamination: Use clean, dry spatulas and glassware to prevent the introduction of impurities that could catalyze decomposition.

  • Minimize Exposure: Only take out the required amount of the compound from the main stock bottle to minimize exposure of the bulk material to the atmosphere.

  • Solvent Purity: When preparing solutions, use anhydrous solvents to avoid introducing water, which can facilitate protodeboronation.

Experimental Workflow: Assessing the Stability of 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid

For critical applications, it is advisable to assess the purity and stability of the boronic acid, especially if it has been stored for an extended period.

Protocol for Purity Assessment by NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid.

    • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help to solubilize both the boronic acid and potential degradation products.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • If available, acquire a ¹¹B NMR spectrum. The chemical shift of the boron atom can provide information about its chemical environment.

  • Data Analysis:

    • In the ¹H NMR spectrum, look for the characteristic peaks of the desired compound.

    • Check for the presence of new peaks that may correspond to the phenolic (oxidation) or arene (protodeboronation) degradation products.

    • Integration of the peaks can be used to quantify the level of impurities.

Visualizing the Stability Assessment Workflow

StabilityWorkflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis prep1 Weigh Boronic Acid prep2 Dissolve in Deuterated Solvent prep1->prep2 acq1 Acquire 1H NMR prep2->acq1 acq2 Acquire 11B NMR (Optional) acq1->acq2 an1 Identify Characteristic Peaks acq2->an1 an2 Search for Impurity Peaks (Phenol, Arene) an1->an2 an3 Quantify Purity via Integration an2->an3

Caption: Workflow for assessing the purity of boronic acids.

Conclusion: Ensuring Success in Synthesis

The chemical integrity of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a critical determinant of its performance in synthetic applications. By understanding its inherent stability and the primary pathways of degradation—oxidation and protodeboronation—researchers can implement effective storage and handling strategies. Adherence to the principles of maintaining a cold, dark, and inert environment, coupled with careful handling practices, will preserve the quality of this valuable reagent, leading to more reliable and reproducible scientific outcomes. Regular purity assessment, particularly for long-stored samples, is a prudent measure to validate the compound's fitness for use in sensitive and high-stakes synthetic endeavors.

References

  • Chem-Impex. (n.d.). 3,5-Dimethoxyphenylboronic acid. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2021020118. Retrieved from [Link]

  • Wang, Y., et al. (2021). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. Molecules, 26(19), 5949. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Wang, C., et al. (2024). Aerobic Oxidative Hydroxylation of Arylboronic Acids under Visible-Light Irradiation without Metal Catalysts or Additives. Organic Letters, 26(9), 1856–1861. Retrieved from [Link]

  • Crandall, L. A., et al. (2005). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 71(8), 4831–4837. Retrieved from [Link]

  • Careddu, G., et al. (2003). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. European Journal of Organic Chemistry, 2003(21), 4165-4169. Retrieved from [Link]

  • Lo, N., et al. (2016). Boronic Acid for the Traceless Delivery of Proteins into Cells. ACS Central Science, 2(6), 389–396. Retrieved from [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Retrieved from [Link]

  • Kumar, A., et al. (2023). Organocatalyzed-Aerobic Oxidation of Arylboronic Acids toward the Synthesis of Phenolic Derivatives. Letters in Organic Chemistry, 20(6), 478-483. Retrieved from [Link]

  • Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5623. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. Retrieved from [Link]

  • Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 5(104), 85657-85664. Retrieved from [Link]

  • American Chemical Society. (2026). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Journal of Medicinal Chemistry, 69(1), 1-11. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 127(5), 1269–1280. Retrieved from [Link]

  • Liu, Z., et al. (2014). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 47(8), 2459–2469. Retrieved from [Link]

  • Dong, Z., et al. (2021). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Arkivoc, 2021(8), 1-10. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America, 118(10), e2021020118. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(56), 35367-35371. Retrieved from [Link]

  • Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. 15(6), 1345-1350. Retrieved from [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors (Basel), 13(10), 13862–13881. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: A Versatile Building Block in Medicinal Chemistry 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid has emerged as a crucial reagent in the field of medicinal chemistry, primarily valued for its role as a versat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid has emerged as a crucial reagent in the field of medicinal chemistry, primarily valued for its role as a versatile building block in the synthesis of complex organic molecules. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are foundational to the construction of biaryl structures prevalent in many biologically active compounds. This guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, with a particular focus on its application in the development of targeted therapeutics.

While a singular "discovery" paper for this specific boronic acid is not readily identifiable in the literature, its history is intertwined with the broader development of arylboronic acids as indispensable tools in organic synthesis. Its availability from commercial suppliers indicates its utility and demand within the research and development community. The compound's structure, featuring a phenylboronic acid moiety linked to a 3,5-dimethoxybenzyl ether, offers a unique combination of reactivity and structural features that medicinal chemists can exploit to fine-tune the properties of drug candidates.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective application in synthesis. The key properties of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid are summarized below.

PropertyValueReference
CAS Number 870718-09-5[1]
Molecular Formula C15H17BO5[2]
Molecular Weight 288.11 g/mol [2]
Appearance Solid
Melting Point 100-105 °C[3]
Solubility Soluble in organic solvents such as DMF and DMSO.[4]

Synthesis of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid: A Plausible Retrosynthetic Approach

While the original synthesis of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is not explicitly detailed in a dedicated publication, a plausible and efficient synthetic route can be postulated based on well-established methodologies for the preparation of arylboronic acids. The most common approach involves the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic workup.

A likely retrosynthetic analysis suggests two key precursors: 3-bromophenol and 3,5-dimethoxybenzyl bromide. The synthesis would proceed through the following key transformations:

  • Williamson Ether Synthesis: Formation of the ether linkage between 3-bromophenol and 3,5-dimethoxybenzyl bromide.

  • Lithiation or Grignard Formation: Generation of an organometallic species from the resulting aryl bromide.

  • Borylation: Reaction of the organometallic intermediate with a trialkyl borate.

  • Hydrolysis: Acidic workup to yield the final boronic acid.

G cluster_0 Retrosynthetic Analysis Target 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid Disconnect1 C-B Disconnection Target->Disconnect1 Intermediate1 3-(3,5-Dimethoxybenzyloxy)bromobenzene Disconnect1->Intermediate1 Disconnect2 C-O Disconnection Intermediate1->Disconnect2 Precursor1 3-Bromophenol Disconnect2->Precursor1 Precursor2 3,5-Dimethoxybenzyl bromide Disconnect2->Precursor2

Caption: Retrosynthetic analysis of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid.

Detailed Experimental Protocol (Postulated)

Step 1: Synthesis of 1-Bromo-3-((3,5-dimethoxybenzyl)oxy)benzene

  • To a solution of 3-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3,5-dimethoxybenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.

  • After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-bromo-3-((3,5-dimethoxybenzyl)oxy)benzene.

Step 2: Synthesis of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid

  • Dissolve 1-bromo-3-((3,5-dimethoxybenzyl)oxy)benzene (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide or triflate. The 3,5-dimethoxybenzyloxy moiety can be a key pharmacophore or a modifiable handle for further synthetic transformations.

G cluster_0 Suzuki-Miyaura Coupling Catalytic Cycle A Pd(0)L2 B Oxidative Addition (R1-X) A->B C R1-Pd(II)-X (L2) B->C D Transmetalation (R2-B(OH)2 + Base) C->D E R1-Pd(II)-R2 (L2) D->E F Reductive Elimination E->F F->A Regeneration G R1-R2 F->G G cluster_0 Experimental Workflow: Suzuki Coupling for BRD9 Inhibitor Synthesis A 1. Reagent Preparation - Aryl Halide (e.g., Chloropurine) - Boronic Acid - Palladium Catalyst (e.g., Pd(OAc)2) - Ligand (e.g., PPh3) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/Water) B 2. Reaction Setup - Combine reagents in a reaction vessel - Degas the mixture (e.g., by bubbling with Argon) - Heat the reaction to the desired temperature (e.g., 80-100 °C) A->B C 3. Reaction Monitoring - Monitor the progress by TLC or LC-MS B->C D 4. Workup - Cool the reaction mixture - Filter through Celite - Extract with an organic solvent - Wash with water and brine C->D E 5. Purification - Dry the organic layer (e.g., over Na2SO4) - Concentrate under reduced pressure - Purify by column chromatography or recrystallization D->E F 6. Characterization - NMR, Mass Spectrometry E->F

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion: An Enabling Reagent for Therapeutic Innovation

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid and its derivatives represent a class of highly valuable and versatile reagents in modern organic synthesis and medicinal chemistry. Their primary utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular architectures, which is essential for the discovery and development of novel therapeutics. The successful application of these building blocks in the synthesis of potent and selective BRD9 bromodomain inhibitors underscores their significance in the ongoing quest for targeted therapies for a range of human diseases. As drug discovery continues to evolve, the demand for such well-defined and functionalized building blocks will undoubtedly increase, solidifying the importance of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid in the synthetic chemist's toolbox.

References

  • Gacias, M., et al. (2021). Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity. Proceedings of the National Academy of Sciences, 118(35), e2108942118.
  • Clark, P. G., et al. (2015). I-BRD9, a selective cell active chemical probe for bromodomain containing protein 9 inhibition. Journal of Medicinal Chemistry, 58(12), 6409-6419.
  • Combi-Blocks. (2023, April 28). Safety Data Sheet: 3-Chloro-4-(3',5'-dimethoxybenzyloxy)phenylboronic acid.
  • Patsnap Synapse. (2024, June 21). What are BRD9 inhibitors and how do they work?.
  • Fisher Scientific. (2022, April 8). Safety Data Sheet: 3,4-Dimethoxyphenylboronic acid.
  • 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid. (n.d.). ChemSrc. Retrieved January 26, 2026, from [Link]

  • Carl ROTH. (n.d.).
  • CP Lab Safety. (n.d.). 3-(3', 5'-DiMethoxybenzyloxy)phenylboronic acid. Retrieved January 26, 2026, from [Link]

  • Theodoulou, N. H., et al. (2016). Discovery of I-BRD9, a selective cell active chemical probe for bromodomain containing protein 9 inhibition. Journal of Medicinal Chemistry, 59(4), 1425-1439.
  • ChemicalBook. (2025, February 1). Material Safety Data Sheet: 3-Benzyloxybenzeneboronic acid.
  • PubChemLite. (n.d.). 2,6-difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid. Retrieved January 26, 2026, from [Link]

  • 3,5-Dimethyl-4-(3′,5′-dimethoxybenzyloxy)phenylboronic acid. (n.d.). Molbase. Retrieved January 26, 2026, from [Link]

Sources

Exploratory

A Guide to the Spectroscopic Characterization of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid

This technical guide provides a comprehensive framework for the spectroscopic analysis of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, a compound of interest in medicinal chemistry and organic synthesis. While direct, p...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the spectroscopic analysis of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, a compound of interest in medicinal chemistry and organic synthesis. While direct, publicly archived spectra for this specific molecule are not available, this document leverages established principles of spectroscopic interpretation and data from closely related analogues to present a predictive and instructional analysis. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and a self-validating system for structural elucidation.

Molecular Structure and Spectroscopic Overview

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a multi-functionalized aromatic compound. Its structure comprises three key moieties, each contributing distinct and predictable signatures to its spectroscopic profile:

  • 3,5-Dimethoxybenzyl Group: Characterized by a symmetrically substituted aromatic ring with two methoxy groups and a benzylic methylene bridge.

  • Phenylboronic Acid Moiety: An aromatic ring substituted with a boronic acid group [-B(OH)₂] and an ether linkage.

  • Ether Linkage (-O-CH₂-): Connects the two aromatic systems.

A thorough characterization of this molecule relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined interpretation offers unambiguous confirmation of the molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, both ¹H and ¹³C NMR are essential.

Experimental Protocol: A Self-Validating Approach

A robust NMR analysis begins with meticulous sample preparation and a logical sequence of experiments.

Protocol: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable protons of the B(OH)₂ group.[1] Filter the solution into a clean NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This provides initial information on the number of distinct proton environments, their chemical shifts, integration (proton count), and multiplicity (splitting patterns).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This reveals the number of unique carbon environments.

  • DEPT-135/90: Perform Distortionless Enhancement by Polarization Transfer experiments to differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning the methoxy and methylene signals.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, confirming which protons are on adjacent carbons. This is key to assigning protons on each aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon, providing definitive C-H assignments.

Causality Behind Experimental Choices:

  • Choice of Solvent: The selection of a deuterated solvent is critical to avoid large solvent signals overwhelming the analyte's spectrum. The choice between solvents like CDCl₃ and DMSO-d₆ can influence the chemical shifts of exchangeable protons (OH), with DMSO-d₆ often being more suitable for observing these signals.[1][2]

  • 2D NMR Justification: While 1D NMR provides foundational data, complex aromatic spin systems can be ambiguous. 2D NMR techniques like COSY and HSQC are not merely confirmatory; they are essential for the unambiguous assignment of closely resonating aromatic protons and their corresponding carbons, thereby ensuring the structural elucidation is robust and trustworthy.

Workflow for NMR Data Acquisition and Interpretation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation & Assignment prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 h1 1. Acquire 1H NMR prep->h1 c13 2. Acquire 13C{1H} NMR h1->c13 assign_h Assign Proton Signals (Shift, Integration, Multiplicity) h1->assign_h dept 3. Acquire DEPT-135 c13->dept assign_c Assign Carbon Signals (Differentiate CH, CH2, CH3) c13->assign_c cosy 4. Acquire 2D COSY dept->cosy dept->assign_c hsqc 5. Acquire 2D HSQC cosy->hsqc connect Establish Connectivity (H-H and C-H Correlations) cosy->connect hsqc->connect assign_h->connect assign_c->connect structure Confirm Final Structure connect->structure

Caption: Logical workflow for NMR-based structure elucidation.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and integrations for 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid in DMSO-d₆.

Assignment Predicted δ (ppm) Multiplicity Integration Rationale for Assignment
B(OH)₂~8.0Broad singlet2HExchangeable protons of the boronic acid; chemical shift is concentration-dependent.[2]
Ar-H (Phenylboronic)7.2 - 7.6Multiplets4HProtons on the phenylboronic acid ring. The exact shifts and splitting patterns will depend on the complex coupling between them.
Ar-H (Dimethoxybenzyl)~6.6Doublet (d)2HThe two equivalent protons ortho to the benzylic carbon.
Ar-H (Dimethoxybenzyl)~6.4Triplet (t)1HThe single proton para to the benzylic carbon.
O-CH₂-Ar~5.1Singlet (s)2HBenzylic protons adjacent to an oxygen atom are deshielded and typically appear as a sharp singlet.[3]
O-CH₃~3.8Singlet (s)6HProtons of the two equivalent methoxy groups.
Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented below. DEPT experiments would be used to confirm the assignments of the CH, CH₂, and CH₃ carbons.

Assignment Predicted δ (ppm) Rationale for Assignment
Ar-C (C-B)~135The carbon atom directly attached to the boron is difficult to observe but is expected in this region.
Ar-C (C-O, Phenylboronic)~158Aromatic carbon attached to the ether oxygen is significantly deshielded.
Ar-CH (Phenylboronic)115 - 130Aromatic CH carbons of the phenylboronic acid ring.
Ar-C (C-OCH₃)~161Aromatic carbons attached to the methoxy groups are highly deshielded.
Ar-C (C-CH₂)~140Quaternary aromatic carbon of the dimethoxybenzyl ring attached to the methylene group.
Ar-CH (Dimethoxybenzyl)100 - 108The electron-donating methoxy groups shield these aromatic carbons, shifting them upfield.
O-CH₂-Ar~70The benzylic carbon, deshielded by the adjacent oxygen atom.
O-CH₃~56Carbon of the methoxy groups.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups. For this molecule, Attenuated Total Reflectance (ATR) is the preferred sampling technique due to its simplicity and minimal sample preparation requirements.

Experimental Protocol: ATR-FTIR
  • Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.[4][5]

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. This is vital for obtaining a high-quality spectrum.[4]

  • Data Collection: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

Causality Behind Experimental Choices:

  • ATR vs. Transmission: ATR is chosen for its speed and ease of use with solid samples. It eliminates the need for preparing KBr pellets, a more time-consuming and potentially moisture-sensitive process, which is particularly relevant for hygroscopic boronic acids.[4][6]

Predicted IR Absorption Data

The IR spectrum will be dominated by absorptions from the aromatic rings and the boronic acid and ether functionalities.

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
3400 - 3200O-H Stretch (broad)Boronic Acid B(OH)₂Strong, Broad
3100 - 3000C-H Stretch (aromatic)Ar-HMedium to Weak
2980 - 2850C-H Stretch (aliphatic)-CH₂- and -OCH₃Medium
1600, 1480C=C Stretch (in-ring)Aromatic RingsMedium to Strong
~1250C-O Stretch (asymmetric)Aryl-O-CH₂Strong
~1050C-O Stretch (symmetric)Aryl-O-CH₂Strong
~1350B-O StretchB-OStrong
900 - 675C-H Bend (out-of-plane)Aromatic SubstitutionStrong

The broad O-H stretch is a hallmark of the boronic acid group, often showing evidence of hydrogen bonding.[7] The strong C-O stretching bands are characteristic of the aryl ether linkage.[8]

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is the most suitable technique.

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water. High concentrations should be avoided to prevent source contamination.

  • Chromatography: Use a C18 reverse-phase column to purify the sample before it enters the mass spectrometer. This removes non-volatile impurities.

  • Ionization: Employ Electrospray Ionization (ESI), likely in positive ion mode, to generate the protonated molecule [M+H]⁺.

  • Mass Analysis:

    • Full Scan: Acquire a full scan spectrum to identify the [M+H]⁺ ion and confirm the molecular weight.

    • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Causality Behind Experimental Choices:

  • LC Coupling: Coupling LC with MS is crucial for analyzing samples from a synthesis reaction, as it separates the target compound from residual starting materials or byproducts before mass analysis.

  • ESI: ESI is a "soft" ionization technique that minimizes in-source fragmentation, ensuring the molecular ion is readily observed.

  • Boronic Acid Considerations: Boronic acids can be challenging to analyze by MS as they may undergo dehydration to form cyclic boroxines.[9] ESI conditions can be optimized (e.g., using specific mobile phase additives) to favor the detection of the monomeric species.[10]

Workflow for LC-MS Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_interp Data Interpretation prep Prepare dilute solution (~10 µg/mL in MeOH/H2O) inject 1. Inject onto C18 Column prep->inject ionize 2. ESI Ionization (+ve mode) inject->ionize fullscan 3. Full Scan (Detect [M+H]+) ionize->fullscan msms 4. MS/MS on [M+H]+ fullscan->msms mw Confirm Molecular Weight (from [M+H]+) fullscan->mw frag Analyze Fragmentation Pattern msms->frag confirm Confirm Structural Fragments mw->confirm frag->confirm

Caption: A streamlined workflow for LC-MS based molecular confirmation.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₅H₁₇BO₅

  • Monoisotopic Mass: 288.1169 g/mol

  • [M+H]⁺: The expected protonated molecular ion in a high-resolution mass spectrum would be observed at m/z 289.1247.

Predicted Fragmentation Pattern:

The most likely fragmentation pathway involves the cleavage of the benzylic C-O bond, which is typically the weakest bond in the structure.

Fragment m/z Proposed Structure / Loss Rationale
151.0759[C₉H₁₁O₂]⁺Cleavage of the benzylic C-O bond to form the stable 3,5-dimethoxybenzyl cation. This is expected to be the base peak.
137.0246[C₇H₇BO₃]⁺Cleavage of the benzylic C-O bond with charge retention on the phenylboronic acid moiety.

The observation of the 3,5-dimethoxybenzyl cation at m/z 151 would be a strong confirmation of the structure, as this fragment is highly characteristic of this specific moiety.

Conclusion

The structural elucidation of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a systematic process that relies on the logical and combined application of NMR, IR, and MS. By following the detailed protocols and interpretative frameworks outlined in this guide, researchers can confidently verify the identity and purity of their synthesized material. The causality-driven approach to experimental design ensures that the data obtained is not only accurate but also self-validating, adhering to the highest standards of scientific integrity.

References

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]

  • Flegel, M., et al. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 23(6), 1048–1058. Available at: [Link]

  • Taylor, M. J., et al. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2091-2095. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 11-16. Available at: [Link]

  • Patil, S. B., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(20), 5649-5656. Available at: [Link]

  • An, J., et al. (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 21(9), 1599-1605. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

Sources

Foundational

Unlocking New Frontiers: A Technical Guide to the Research Potential of 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid

Introduction: A Molecule of Untapped Versatility In the landscape of chemical biology and materials science, the strategic combination of distinct functional moieties within a single molecular framework often gives rise...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule of Untapped Versatility

In the landscape of chemical biology and materials science, the strategic combination of distinct functional moieties within a single molecular framework often gives rise to novel properties and unforeseen applications. 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a compound that epitomizes this principle. While not extensively studied, its constituent parts—the 3,5-dimethoxybenzyl group, reminiscent of biologically active resorcinol derivatives, and the versatile phenylboronic acid functionality—suggest a wealth of research avenues. This guide will provide an in-depth exploration of the potential research areas for this promising molecule, grounded in established chemical principles and supported by current scientific literature. We will delve into its prospective applications in medicinal chemistry, drug delivery, and the development of advanced sensor technologies, offering a technical roadmap for researchers poised to investigate its unique capabilities.

Core Structural Features and Their Implications

To fully appreciate the research potential of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, it is essential to dissect its structure and consider the individual contributions of its key components.

FeatureChemical StructureKey Properties and Potential Applications
3,5-Dimethoxybenzyl Moiety A derivative of resorcinol, known for a wide range of biological activities.Potential for antimicrobial, anti-inflammatory, and anticancer properties. Also associated with tyrosinase inhibition, suggesting applications in dermatology for treating hyperpigmentation.[1][2][3][4]
Phenylboronic Acid Moiety A versatile functional group widely used in organic synthesis and biomedical applications.Enables participation in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex molecules. Can reversibly bind to cis-diols, a property exploited in glucose-responsive drug delivery systems and for targeting sialic acid residues overexpressed on cancer cells.[5][6] Also used in the design of fluorescent probes for reactive oxygen species (ROS).[7][8]
Benzyl Ether Linkage Connects the two key moieties.Can serve as a stable linker or as a cleavable protecting group under specific conditions (e.g., hydrogenolysis or strong acid), which could be advantageous in prodrug design.[9][10]

Proposed Synthesis of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid

A plausible and efficient synthetic route to 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid can be envisioned through a two-step process, beginning with a Williamson ether synthesis followed by a borylation reaction. This approach offers a straightforward and adaptable method for obtaining the target compound in good yield.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Deprotection A 3-Hydroxyphenylboronic acid pinacol ester C 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid pinacol ester A->C Base (e.g., K2CO3) Solvent (e.g., MeCN) B 3,5-Dimethoxybenzyl bromide B->C D 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid C->D Hydrolysis (e.g., acid or base)

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol:

Step 1: Synthesis of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid pinacol ester

  • To a solution of 3-hydroxyphenylboronic acid pinacol ester (1.0 eq) in anhydrous acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add 3,5-dimethoxybenzyl bromide (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(3,5-dimethoxybenzyloxy)phenylboronic acid pinacol ester.

Step 2: Synthesis of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid

  • Dissolve the pinacol ester from Step 1 in a suitable solvent system (e.g., a mixture of acetone and water).

  • Add an acid catalyst (e.g., HCl) or a base (e.g., NaOH) to facilitate the hydrolysis of the pinacol ester.

  • Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.

  • Neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(3,5-dimethoxybenzyloxy)phenylboronic acid.

Potential Research Areas: A Multifaceted Approach

The unique structural combination within 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid opens up a diverse range of exciting research possibilities.

Medicinal Chemistry and Drug Discovery

The 3,5-dimethoxybenzyl moiety, being a resorcinol derivative, is a promising pharmacophore. Resorcinol and its derivatives have been reported to possess a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] Furthermore, some resorcinol derivatives are known tyrosinase inhibitors, making them valuable in dermatology for treating hyperpigmentation.[4]

Proposed Research Directions:

  • Anticancer Agent Development: Synthesize a library of analogues by modifying the substitution pattern on either aromatic ring and screen them for cytotoxic activity against various cancer cell lines. The phenylboronic acid group could also be exploited for targeted delivery to cancer cells, which often overexpress sialic acid residues on their surface.[6]

  • Antimicrobial and Anti-inflammatory Studies: Investigate the molecule's efficacy against a panel of pathogenic bacteria and fungi. Its anti-inflammatory potential can be assessed in cell-based assays by measuring the inhibition of inflammatory mediators.

  • Dermatological Applications: Evaluate the tyrosinase inhibitory activity of the compound to explore its potential as a skin-lightening agent.

Medicinal_Chemistry_Applications A 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid B Anticancer Research A->B Cytotoxicity Screening Targeted Delivery C Antimicrobial & Anti-inflammatory Studies A->C Antibacterial/Antifungal Assays Inhibition of Inflammatory Markers D Dermatology A->D Tyrosinase Inhibition Assays

Caption: Potential applications in medicinal chemistry.

Smart Drug Delivery Systems

Phenylboronic acids are renowned for their ability to form reversible covalent bonds with cis-diols, a feature present in many biological molecules, including saccharides.[5] This property has been ingeniously utilized in the development of "smart" drug delivery systems that respond to specific biological stimuli.

Proposed Research Directions:

  • Glucose-Responsive Systems: Incorporate the molecule into a polymer backbone to create a glucose-responsive material for insulin delivery. At high glucose concentrations, the glucose will compete with the polymer's diol units for binding to the boronic acid, leading to a change in the material's properties and the release of encapsulated insulin.

  • pH-Responsive Nanoparticles: The boronic acid/ester equilibrium is pH-dependent, which can be harnessed to design pH-responsive drug delivery systems that release their cargo in the acidic tumor microenvironment.

  • Prodrug Design with a Cleavable Linker: The benzyl ether linkage can be designed to be cleaved under specific physiological conditions (e.g., by certain enzymes or in a reductive environment), releasing a therapeutic agent. This prodrug strategy can improve the drug's pharmacokinetic profile and reduce off-target toxicity.[9][10]

Drug_Delivery_Systems cluster_stimuli Stimuli cluster_system Drug Delivery System cluster_response Response Glucose High Glucose System 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid-based Carrier Glucose->System pH Low pH (Tumor) pH->System Enzyme Specific Enzymes Enzyme->System Release Drug Release System->Release

Caption: Stimuli-responsive drug delivery applications.

Fluorescent Probes for Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) play a crucial role in both physiological and pathological processes. The development of selective and sensitive probes for detecting ROS is of great interest in biomedical research. Phenylboronic acids have been successfully employed as reactive moieties in fluorescent probes for hydrogen peroxide (H₂O₂).[7][8] The oxidation of the boronic acid to a phenol by H₂O₂ leads to a change in the fluorescence properties of the molecule.

Proposed Research Directions:

  • Development of a Ratiometric H₂O₂ Probe: The 3,5-dimethoxyphenyl group could serve as an intrinsic fluorophore. The oxidation of the boronic acid to a hydroxyl group would likely alter the electronic properties of the molecule, potentially leading to a shift in the fluorescence emission wavelength. This would enable the development of a ratiometric probe, which is more reliable for quantitative measurements in complex biological environments.

  • Live-Cell Imaging of ROS: Investigate the cell permeability and biocompatibility of the compound for its use in monitoring intracellular H₂O₂ levels in living cells using fluorescence microscopy.

Conclusion: A Call to Exploration

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid stands as a molecule with significant and largely unexplored potential. Its hybrid structure, combining the biological relevance of a resorcinol-like moiety with the versatile reactivity of a phenylboronic acid, provides a fertile ground for innovation in medicinal chemistry, drug delivery, and sensor development. The proposed synthetic route is straightforward and scalable, making the compound readily accessible for further investigation. This guide has outlined several promising research avenues, each with the potential to yield significant scientific advancements. It is our hope that this technical overview will inspire researchers to embark on the exciting journey of unlocking the full potential of this intriguing molecule.

References

  • The Crucial Role of Phenylboronic Acid in Modern Pharmaceutical Synthesis. (URL: [Link])

  • Phenylboronic acid in targeted cancer therapy and diagnosis. PMC. (URL: [Link])

  • New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences. (URL: [Link])

  • Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. PubMed. (URL: [Link])

  • Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum. PMC. (URL: [Link])

  • A Simple Boronic Acid-based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Solutions and Living Cells.
  • New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (URL: [Link])

  • Use of the 3,5-Dimethoxybenzyloxycarbonyl Group as a Photosensitive N-Protecting Group. The Journal of Organic Chemistry. (URL: [Link])

  • Benzylboronic acid or boronate synthesis. Organic Chemistry Portal. (URL: [Link])

  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research. (URL: [Link])

  • Benzyl Ethers. Organic Chemistry Portal. (URL: [Link])

  • Efficacious cleavage of the benzyl ether protecting group by electrochemical oxidation. The Journal of Organic Chemistry. (URL: [Link])

  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. NIH. (URL: [Link])

  • Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones. RSC Publishing. (URL: [Link])

  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. PubMed. (URL: [Link])

  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. CORE. (URL: [Link])

  • Selective Cleavage of Benzyl Ethers. Organic Chemistry Portal. (URL: [Link])

  • Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. MDPI. (URL: [Link])

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. (URL: [Link])

  • Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. (URL: [Link])

  • Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Analytical Methods (RSC Publishing). (URL: [Link])

  • Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. Frontiers. (URL: [Link])

  • Electrosynthesis of benzylboronic acids and esters from benzyl halides...
  • The role of the methoxy group in approved drugs. PubMed. (URL: [Link])

  • benzyl ether cleavage. YouTube. (URL: [Link])

  • Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. Preprints.org. (URL: [Link])

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. NIH. (URL: [Link])

  • Diverse Fluorescent Probe Concepts for Detection and Monitoring of Reactive Oxygen Species. PMC. (URL: [Link])

  • Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. (URL: [Link])

Sources

Exploratory

safety and handling of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid

An In-Depth Technical Guide to the Safe Handling and Application of 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid Introduction 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a specialized organic compound that serves as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Application of 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid

Introduction

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a specialized organic compound that serves as a critical building block in modern synthetic chemistry. Its structure, featuring a phenylboronic acid moiety linked to a 3,5-dimethoxybenzyl ether, makes it a highly valuable reagent for constructing complex molecular architectures through carbon-carbon bond-forming reactions. For researchers in drug discovery and materials science, this compound offers a pathway to novel molecules, including potential therapeutics and advanced materials.[1] Its principal application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis.[2]

However, the utility of this reagent is intrinsically linked to an understanding of its chemical nature. Like many organoboron compounds, it possesses inherent instabilities and specific handling requirements that must be rigorously followed to ensure both experimental success and, more importantly, laboratory safety. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the physicochemical properties, hazards, safe handling protocols, and practical applications of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid.

Section 1: Physicochemical Properties and Intrinsic Stability

A foundational understanding of a reagent's properties is the first step in its safe and effective use. While specific data for 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is not aggregated in a single public source, its properties can be reliably inferred from its constituent parts and structurally similar analogs, such as 3,5-Dimethoxyphenylboronic acid.

Table 1: Key Physicochemical Properties (Analog-Derived)

Property Value / Description Source
Molecular Formula C₁₅H₁₇BO₅ N/A
Molecular Weight 288.10 g/mol N/A
Appearance Typically a white to off-white solid. [1]
Melting Point Analog (3,5-Dimethoxyphenylboronic acid): 206 - 208 °C. [1]
Solubility Enhanced solubility in organic solvents due to methoxy groups. [1]

| Purity | Commercially available at ≥95% or ≥98% purity. |[1][3] |

The Challenge of Boronic Acid Stability

The primary challenge in working with arylboronic acids is their propensity for dehydration to form a cyclic trimeric anhydride known as a boroxine.[4] This is a reversible equilibrium that can be driven by heat or storage in a dry environment. The presence of boroxine can complicate stoichiometry and may affect reaction kinetics.

Furthermore, the carbon-boron bond is susceptible to cleavage under various conditions, a process known as protodeboronation, which can be accelerated by heat or the presence of base, and oxidation.[5] Some boronic acids are also known to be hygroscopic or sensitive to air and moisture.[6][7] For these reasons, assuming the compound is sensitive and planning all handling and reactions accordingly is a self-validating approach to achieving reproducible results.

Caption: Boronic acid to boroxine equilibrium.

Section 2: Hazard Identification and Risk Assessment

Based on aggregated data from structurally related phenylboronic acids, 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid should be handled as a hazardous substance.[3][7][8] The primary risks are associated with irritation to the skin, eyes, and respiratory system.

Table 2: GHS Hazard Summary

Category Information
Pictogram(s) GHS07: Exclamation Mark
Signal Word Warning
Hazard Statements H315: Causes skin irritation.[3][8][9] H319: Causes serious eye irritation.[3][8][9] H335: May cause respiratory irritation.[8]

| Precautionary Statements | P261: Avoid breathing dust.[7] P264: Wash skin thoroughly after handling.[3] P280: Wear protective gloves/eye protection/face protection.[3][9] P302+P352: IF ON SKIN: Wash with plenty of water.[3][9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][10] P501: Dispose of contents/container to an approved waste disposal plant.[11] |

Causality of Hazards

The irritant nature of boronic acids stems from the Lewis acidic boron center and the Brønsted acidity of the hydroxyl groups. On contact with the moisture present in skin, eyes, or mucous membranes, the compound can cause chemical irritation. Inhalation of the fine powder can lead to irritation of the entire respiratory tract.[8] Therefore, preventing direct contact and aerosolization is the cornerstone of safe handling.

Section 3: Protocols for Safe Handling and Storage

A self-validating safety system relies on the consistent application of engineering controls, appropriate personal protective equipment (PPE), and standardized handling procedures.

Engineering Controls
  • Fume Hood: All weighing and manipulation of the solid compound, as well as reaction setups, must be performed inside a certified chemical fume hood to prevent inhalation of dust.[10]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and located close to the workstation.[6]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory.[10]

  • Hand Protection: Nitrile gloves should be worn. Always inspect gloves before use and change them immediately if contamination occurs.[10][11]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

  • Respiratory Protection: If there is a risk of generating significant dust that cannot be controlled by a fume hood, a particulate filter respirator (e.g., N95) may be required.

Storage and Inert Handling Protocol

The stability of boronic acids is greatly enhanced by proper storage.[6][12] The following workflow ensures the long-term integrity of the reagent.

Storage_Workflow start Receive Reagent inspect Inspect Container for Damage start->inspect log Log Arrival & Assign Lot Number inspect->log transfer Transfer to Inert Atmosphere Glovebox or Glovebag log->transfer weigh Weigh out Aliquots into Separate Vials transfer->weigh backfill Backfill Vials with Argon or Nitrogen weigh->backfill seal Seal Vials with Parafilm backfill->seal label_store Label Vials (Name, Date, Inert Atm.) seal->label_store storage Store in a Refrigerated, Dry, Dark Location (-20°C to 4°C) label_store->storage

Caption: Workflow for receiving and storing the reagent.

Key Storage Principles:

  • Temperature: Keep refrigerated to slow decomposition pathways.[6]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to protect against air and moisture.[6]

  • Container: Use a tightly sealed container. Wrapping the cap threads with Parafilm provides an extra barrier.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[6]

Spill and Waste Disposal
  • Spill Cleanup: In case of a spill, avoid creating dust.[13] Carefully sweep up the solid material using a dustpan and brush or a HEPA-filtered vacuum. Place the material into a clearly labeled, sealed container for disposal.[7] Ventilate the area after cleanup is complete.

  • Waste Disposal: Dispose of unused reagent and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[11] Do not dispose of down the drain.

Section 4: Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[1] This reaction forms a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, catalyzed by a palladium complex.[2]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R¹-Pd(II)L₂-X oxidative_add->pd_complex transmetal Transmetalation boronate_complex R¹-Pd(II)L₂-R² transmetal->boronate_complex reductive_elim Reductive Elimination reductive_elim->pd0 product R¹-R² reductive_elim->product pd_complex->transmetal boronate_complex->reductive_elim aryl_halide R¹-X aryl_halide->oxidative_add boronic_acid R²-B(OH)₂ boronic_acid->transmetal base Base (e.g., K₃PO₄) base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

A Self-Validating Experimental Protocol

This protocol provides a robust starting point for a Suzuki-Miyaura coupling reaction. The causality for each step is explained to foster a deeper understanding.

Reagents and Equipment:

  • 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid (1.2 equivalents)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water, Toluene, or DMF)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

    • Causality: This removes adsorbed water from the glassware, which can otherwise hydrolyze reagents or interfere with the catalytic cycle.

  • Reagent Addition: To the flask, add the aryl halide (1.0 eq), the boronic acid (1.2 eq), the base (2-3 eq), and the palladium catalyst (0.02-0.05 eq).

    • Causality: Adding reagents as solids under a positive flow of inert gas prevents their exposure to oxygen. Using a slight excess of the boronic acid can help drive the reaction to completion, accounting for any potential decomposition or boroxine formation.

  • Solvent Addition: Add the degassed solvent via cannula or syringe. The solvent must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes).

    • Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive state, halting the catalytic cycle. Degassing removes dissolved oxygen.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe under inert atmosphere) and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Causality: This prevents unnecessary heating after completion, which can lead to byproduct formation.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Causality: The aqueous wash removes the inorganic base and boron byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Section 5: First Aid Measures

In the event of accidental exposure, immediate action is crucial.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]

  • After Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing. If skin irritation persists, call a physician.

  • After Eye Contact: Rinse immediately and thoroughly with plenty of water, also under the eyelids, for at least 15 minutes.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting.[11] Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][11]

Conclusion

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a powerful reagent for synthetic innovation. However, its chemical reactivity is matched by its potential hazards and handling sensitivities. By embracing a safety-first mindset grounded in an understanding of its intrinsic properties—from its tendency to form boroxines to its classification as an irritant—researchers can mitigate risks. The protocols outlined in this guide provide a self-validating framework for the safe storage, handling, and application of this compound, ensuring not only the personal safety of laboratory professionals but also the integrity and reproducibility of their scientific outcomes.

References

  • Vertex AI Search. Phenylboronic acid - SAFETY DATA SHEET.
  • Vertex AI Search. SAFETY DATA SHEET. (2025-04-30).
  • TCI Deutschland GmbH. 3,5-Dimethoxyphenylboronic Acid 192182-54-0.
  • Carl ROTH. Safety Data Sheet: Phenylboronic acid.
  • PubChem. (3,5-Dimethoxyphenyl)boronic acid | C8H11BO4 | CID 4374257.
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025-05-12).
  • Chemos GmbH&Co.KG. Safety Data Sheet: 3,5-Dihydroxybenzoic acid.
  • Chemical Safety. 110140 - Phenylboronic acid - Safety Data Sheet.
  • TCI Chemicals. SAFETY DATA SHEET. (2025-08-07).
  • Chemdox. Safety Data Sheet: Phenyl boronic acid-d5.
  • ChemicalBook. Phenylboronic acid - Safety Data Sheet.
  • Chem-Impex. 3,5-Dimethoxyphenylboronic acid.
  • ResearchGate. (PDF) Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. (2025-08-07).
  • Fisher Scientific. SAFETY DATA SHEET. (2022-04-08).
  • MDPI. (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol.
  • Sigma-Aldrich. 3,5-Dimethoxyphenylboronic acid = 95 192182-54-0.
  • Benchchem. Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone.
  • Frontier Specialty Chemicals. Organoborons.
  • ResearchGate. Order of thermodynamic stability of representative boronic esters.
  • SciSpace. Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst.
  • PubMed. Phenylboronic Acid-polymers for Biomedical Applications.
  • Google Patents. CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • NIH. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC. (2018-09-11).
  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
  • NIH. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2025-12-22).
  • Oxford Academic. Stability of Boronic Esters to Hydrolysis: A Comparative Study.
  • Biomaterials Science (RSC Publishing). Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction.
  • RSC Publishing. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies.
  • YouTube. Masking Boronic Acids for Suzuki Coupling. (2011-10-03).

Sources

Foundational

Acquiring a Niche Reagent: A Technical Guide to the Synthesis of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals Introduction The structure of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid combines the versatile boronic acid moiety with a dimethoxybenzyl ether. This uni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The structure of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid combines the versatile boronic acid moiety with a dimethoxybenzyl ether. This unique combination offers a scaffold that can be strategically employed in the synthesis of complex molecules, potentially serving as a key intermediate in the development of novel therapeutics or functional materials.

I. Assessment of Commercial Availability

A thorough search of major chemical supplier catalogs reveals that 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is not a standard stock item. No CAS number has been assigned to this specific molecule, indicating its status as a non-catalog compound. However, the necessary precursors for its synthesis are readily available from multiple suppliers, making its preparation in a standard laboratory setting a feasible endeavor.

II. Proposed Synthetic Strategy: Williamson Ether Synthesis

The most direct and reliable method for preparing 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is the Williamson ether synthesis. This classic SN2 reaction involves the coupling of a deprotonated alcohol (in this case, a phenol) with an alkyl halide.[1][2][3][4] The proposed reaction pathway involves the formation of a phenoxide from 3-hydroxyphenylboronic acid, which then acts as a nucleophile to displace the bromide from 3,5-dimethoxybenzyl bromide.

A critical consideration in this synthesis is the protection of the boronic acid functionality, which can be sensitive to the basic conditions of the reaction. However, by using a mild base and carefully controlling the reaction conditions, direct etherification can be achieved without the need for a protecting group strategy, simplifying the overall process.

Diagram of the Proposed Synthetic Workflow

G cluster_precursors Precursor Sourcing cluster_synthesis Williamson Ether Synthesis cluster_workup Workup & Purification cluster_final Final Product & Analysis P1 3-Hydroxyphenylboronic Acid React Combine Precursors with Mild Base (e.g., K2CO3) in Polar Aprotic Solvent (e.g., DMF) P1->React P2 3,5-Dimethoxybenzyl Bromide P2->React Heat Heat Reaction Mixture (e.g., 60-80 °C) React->Heat Reaction Quench Aqueous Workup (Water/Acid) Heat->Quench Post-Reaction Extract Extraction with Organic Solvent Quench->Extract Purify Column Chromatography or Recrystallization Extract->Purify Product 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid Purify->Product Analysis Characterization (NMR, MS, HPLC) Product->Analysis

Caption: Workflow for the synthesis of the target compound.

III. Sourcing of Commercially Available Precursors

The successful synthesis of the target compound hinges on the procurement of high-purity starting materials. Both key precursors are commercially available.

PrecursorCAS NumberRepresentative Suppliers
3-Hydroxyphenylboronic acid87199-18-6Sigma-Aldrich, Thermo Scientific Chemicals[5], MedChemExpress[6]
3,5-Dimethoxybenzyl bromide877-88-3Sigma-Aldrich, Thermo Scientific Chemicals[7], Apollo Scientific[8], Biosynth[9]

It is recommended to obtain precursors with a purity of ≥95% to minimize potential side reactions and simplify the final purification.

IV. Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on laboratory-specific conditions and equipment.

Materials:

  • 3-Hydroxyphenylboronic acid (1.0 eq)

  • 3,5-Dimethoxybenzyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxyphenylboronic acid and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide.

  • Add 3,5-dimethoxybenzyl bromide to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature with stirring for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify to a pH of ~5-6 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid.

V. Product Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive characterization is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of both phenyl rings, the benzylic methylene protons, and the methoxy groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the exact mass and elemental composition of the synthesized molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final product.

VI. Potential Applications in Research and Drug Development

Phenylboronic acids are versatile intermediates with broad applications.[10] The title compound, by virtue of its specific substitution pattern, can be a valuable tool in several areas:

  • Drug Discovery: As a building block in Suzuki-Miyaura cross-coupling reactions, it can be used to synthesize complex biaryl structures, which are common motifs in pharmacologically active compounds. The 3,5-dimethoxybenzyl ether moiety can influence the pharmacokinetic properties of a final molecule, such as solubility and metabolic stability.

  • Materials Science: Phenylboronic acids are utilized in the development of sensors and polymers.[10] The ability of the boronic acid to interact with diols makes it a candidate for creating stimuli-responsive materials.[10]

  • Chemical Biology: The unique structure can be incorporated into probes or labeling agents for studying biological systems.

VII. Safety and Handling

Standard laboratory safety precautions should be followed when performing this synthesis.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 3,5-Dimethoxybenzyl bromide is a lachrymator and should be handled with care.

  • DMF is a potential reproductive toxin and should be handled with appropriate caution.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

VIII. Conclusion

While 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is not a commercially available reagent, its synthesis is readily achievable through the well-established Williamson ether synthesis using available precursors. This guide provides a comprehensive framework for its preparation, from sourcing starting materials to a detailed experimental protocol and characterization methods. By enabling the in-house synthesis of this niche building block, this guide empowers researchers to expand their chemical toolbox and accelerate their research in drug discovery and materials science.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Professor Dave Explains. Williamson Ether Synthesis. (2018-08-29). [Link]

  • The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. (2018-05-01). [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Introduction: The Strategic Value of Substituted Biaryls The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability and efficiency in forging carbon-carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability and efficiency in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is indispensable in the pharmaceutical and materials science sectors, providing a robust pathway to complex molecular architectures, particularly the biaryl motif central to numerous bioactive compounds and functional materials.[2][3][4][5]

This guide focuses on a specialized building block, 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid . The unique substitution pattern of this reagent—featuring a sterically significant and electron-rich 3,5-dimethoxybenzyloxy group—makes it a valuable precursor for synthesizing complex poly-aromatic systems. These structures are of significant interest in drug discovery, where they can serve as scaffolds that modulate protein-protein interactions or as key intermediates in the synthesis of natural products. Understanding the nuances of its application is key to unlocking its full synthetic potential.

The Catalytic Heart: Unpacking the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium catalytic cycle. A thorough understanding of this mechanism is not merely academic; it empowers the researcher to troubleshoot reactions and rationally select conditions for optimal outcomes. The cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which reacts with an aryl halide (Ar¹-X). The palladium atom inserts itself into the carbon-halogen bond, forming a new organopalladium(II) complex. This step is often the rate-determining step of the entire cycle.[7]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base.[8] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (a boronate), which readily transfers its aryl group (Ar²) to the Pd(II) center, displacing the halide.[9][10]

  • Reductive Elimination: The newly formed diarylpalladium(II) complex is often unstable. It undergoes reductive elimination, where the two organic groups (Ar¹ and Ar²) couple to form the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][11]

Suzuki_Miyaura_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ Ar1PdX Ar¹-Pd(II)L₂-X (Oxidative Addition Product) Pd0->Ar1PdX Oxidative Addition Ar1PdAr2 Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) Ar1PdX->Ar1PdAr2 Transmetalation Ar1PdAr2->Pd0 Reductive Elimination Ar1PdAr2->Ar1Ar2 Boronate Ar²-B(OH)₃⁻ Boronate->Ar1PdX BoronicAcid Ar²-B(OH)₂ BoronicAcid->Boronate Activation Base Base (e.g., OH⁻) Ar1X->Pd0

Caption: The Palladium-catalyzed Suzuki-Miyaura catalytic cycle.

Causality of Experimental Choices: A Scientist's Guide

Achieving high yields and purity in Suzuki-Miyaura coupling is not a matter of chance, but of deliberate, informed choices. The bulky 3-(3,5-dimethoxybenzyloxy)phenyl group requires careful consideration of steric factors when selecting reagents.

ParameterRecommended ChoicesRationale & Field Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(II) and Pd(0) precursors, respectively, that are reduced in situ to the active Pd(0) catalyst.[5] Pd(PPh₃)₄ is a direct source of Pd(0) but can be air-sensitive. For sterically demanding substrates, generating the active catalyst in situ often provides better results.
Ligand Bulky Dialkylbiaryl Phosphines: SPhos, XPhos, RuPhos. N-Heterocyclic Carbenes (NHCs): IPr, SImes.The choice of ligand is critical. Bulky, electron-rich phosphine ligands promote both the oxidative addition and the final reductive elimination steps.[4][12] They stabilize the monoligated Pd(0) species, which is often the most active catalyst.[13] NHCs are strong electron donors and can offer superior stability and activity, especially with less reactive coupling partners like aryl chlorides.[12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base's primary role is to activate the boronic acid.[9] K₂CO₃ is a common, cost-effective choice. Cs₂CO₃ is more soluble in organic solvents and can accelerate reactions involving sterically hindered substrates. K₃PO₄ is a stronger base that is often effective when other bases fail, but care must be taken to avoid base-sensitive functional groups. The presence of the base can sometimes lead to competitive protodeboronation, reducing efficiency.[14]
Solvent Toluene, 1,4-Dioxane, THF, DME, Acetonitrile/Water mixturesThe solvent must solubilize all reaction components. Toluene and Dioxane are standard choices for their high boiling points and ability to dissolve organometallic species. Adding a small amount of water can sometimes accelerate the reaction by aiding in the dissolution of the inorganic base and facilitating the formation of the boronate species. The choice of solvent can also influence selectivity in complex substrates.[15][16]
Temperature 60 - 110 °C (Conventional) 100 - 150 °C (Microwave)Higher temperatures generally increase the reaction rate, particularly the oxidative addition step. However, excessive heat can lead to catalyst decomposition or unwanted side reactions. Microwave heating can significantly shorten reaction times by efficiently reaching the target temperature.[17]

Experimental Protocol: Synthesis of a Biaryl Derivative

This section provides a detailed, step-by-step methodology for the coupling of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid with a representative aryl bromide (e.g., 4-Bromoanisole).

Objective: To synthesize 4-methoxy-3'-(3,5-dimethoxybenzyloxy)-1,1'-biphenyl.

Experimental_Workflow prep 1. Preparation - Dry glassware - Degas solvent - Weigh reagents setup 2. Reaction Setup (Inert Atmosphere) - Add solids: Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand - Add degassed solvent via syringe prep->setup reaction 3. Reaction - Heat to 80-100 °C with vigorous stirring - Monitor progress via TLC/GC-MS setup->reaction workup 4. Workup - Cool to room temp - Quench with water - Extract with Ethyl Acetate reaction->workup purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via Flash Column Chromatography workup->purify analysis 6. Analysis - Characterize product (NMR, MS) - Determine yield purify->analysis

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid (1.2 equiv.)

  • 4-Bromoanisole (1.0 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate [K₂CO₃], anhydrous (2.5 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Round-bottom flask, condenser, magnetic stir bar, heating mantle, nitrogen/argon line

Procedure:

  • Preparation: A 50 mL round-bottom flask equipped with a magnetic stir bar and condenser is flame-dried under vacuum and backfilled with nitrogen. This inert atmosphere is maintained throughout the setup.

  • Reagent Addition: To the flask, add 4-Bromoanisole (1.0 mmol), 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid (1.2 mmol), K₂CO₃ (2.5 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane and 2 mL of deionized water via syringe. The solvents should be degassed prior to use by bubbling nitrogen through them for 15-20 minutes.

  • Reaction: The reaction mixture is heated to 90 °C with vigorous stirring. The progress of the reaction should be monitored periodically (e.g., every 2 hours) by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed (typically 6-12 hours), the flask is cooled to room temperature. The mixture is diluted with 20 mL of deionized water and transferred to a separatory funnel.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate (3 x 25 mL).[18] The combined organic layers are then washed with brine (1 x 20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.[17][18]

  • Characterization: The structure and purity of the final product are confirmed by NMR spectroscopy and mass spectrometry.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently active base/ligand combination. 3. Reaction temperature too low.1. Ensure a strictly inert atmosphere; use freshly opened catalyst/ligands. 2. Switch to a stronger base (e.g., Cs₂CO₃) or a more active ligand (e.g., XPhos). 3. Increase the reaction temperature in 10 °C increments.
Protodeboronation 1. Base is too strong or reaction time is too long. 2. Presence of excess water or protic impurities.1. Use a milder base (e.g., K₂CO₃ or KF). Monitor the reaction closely and stop it upon completion. 2. Ensure anhydrous solvents and reagents are used.
Homocoupling of Boronic Acid 1. Presence of oxygen, which can facilitate this side reaction.1. Thoroughly degas all solvents and maintain a positive pressure of inert gas.
Difficult Purification 1. Residual palladium catalyst. 2. Boronic acid byproducts.1. Pass the crude product through a small plug of Celite or use a palladium scavenger resin.[3] 2. Perform an aqueous wash with a mild base (e.g., 1M NaOH) during workup to remove acidic boron species.

Conclusion

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a highly effective coupling partner in Suzuki-Miyaura reactions for the synthesis of complex, sterically hindered biaryl compounds. Success with this reagent is predicated on a logical and informed approach to reaction design. By carefully selecting a suitable palladium catalyst system with a bulky, electron-rich ligand, an appropriate base, and an optimal solvent, researchers can achieve high yields of the desired products. The protocols and insights provided herein serve as a robust foundation for scientists and drug development professionals aiming to incorporate these valuable structural motifs into their synthetic programs.

References

  • Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. Available at: [Link]

  • Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. Available at: [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC - NIH. Available at: [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]

  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. Science.gov. Available at: [Link]

  • Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Publications. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]

  • Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available at: [Link]

  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Utilization of 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid in Cross-Coupling Reactions

Introduction: The Versatility of 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid in Modern Synthesis In the landscape of contemporary organic synthesis, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid in Modern Synthesis

In the landscape of contemporary organic synthesis, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds through cross-coupling reactions stands as a cornerstone for the construction of complex molecular architectures.[1] Among the vast array of reagents developed for these transformations, arylboronic acids have emerged as particularly valuable due to their stability, low toxicity, and broad functional group tolerance.[2] This guide focuses on a specialized yet highly versatile building block: 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid .

The unique structure of this reagent, featuring a sterically accessible boronic acid moiety and an electron-rich benzyloxy group with two methoxy substituents, imparts distinct reactivity and solubility characteristics.[3] These features make it an excellent candidate for a range of cross-coupling reactions, enabling the synthesis of complex biaryl, N-aryl, and O-aryl compounds that are prevalent in pharmaceuticals, agrochemicals, and materials science.[3]

This document provides detailed protocols and expert insights for the application of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid in three key cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation, the Chan-Lam coupling for C-N and C-O bond formation, and a prospective look at its potential in Buchwald-Hartwig amination for C-N bond formation. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Properties and Handling of 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid

A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application and for ensuring laboratory safety.

Physical and Chemical Properties:

PropertyValueReference
Molecular Formula C₁₅H₁₇BO₅
Molecular Weight 288.10 g/mol
Appearance White to off-white solid[3]
Melting Point 96 °C (decomposes)[4]
Solubility Soluble in many organic solvents such as methanol, THF, and DMF.
Stability Moisture sensitive; store under inert atmosphere.[5]

Safety and Handling:

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, like many boronic acids, should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use.[6][7] General precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[7] Handle in a well-ventilated fume hood.[7]

  • Storage: Store in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, as boronic acids can be sensitive to moisture.[5]

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate, and it is one of the most powerful methods for constructing biaryl structures.[1][8]

Theoretical Background:

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is often facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

The electron-rich nature of the 3-(3,5-Dimethoxybenzyloxy)phenyl group can influence the transmetalation step. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the reaction. Bulky, electron-rich phosphine ligands are often effective.[9]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid with an aryl bromide.

Materials:

  • 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram:

Suzuki_Miyaura_Workflow reagents Combine Reactants: - Boronic Acid - Aryl Halide - Pd(OAc)₂ & SPhos - K₃PO₄ setup Reaction Setup: - Inert Atmosphere - Add Degassed Solvents (Dioxane/Water) reagents->setup 1 reaction Reaction: - Heat to 80-100 °C - Stir Vigorously setup->reaction 2 monitoring Monitoring: - TLC or LC-MS reaction->monitoring 3 workup Workup: - Cool to RT - Extraction monitoring->workup 4 purification Purification: - Column Chromatography workup->purification 5 product Final Product purification->product 6

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Summary of Key Parameters for Suzuki-Miyaura Coupling:

ParameterRecommended ConditionsRationale and Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts that are reduced in situ to the active Pd(0) species.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Activates the boronic acid for transmetalation. The choice of base can significantly impact yield.
Solvent 1,4-Dioxane/Water, Toluene/Water, DMFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Temperature 80-120 °CSufficient thermal energy is typically required to drive the catalytic cycle.

II. Chan-Lam Coupling: Crafting C-N and C-O Bonds

The Chan-Lam coupling is a copper-mediated or -catalyzed reaction that forms C-N and C-O bonds by coupling boronic acids with amines, amides, phenols, and other N-H or O-H containing compounds.[10][11] A key advantage of this reaction is that it can often be performed under mild conditions, sometimes at room temperature and open to the air.[10]

Theoretical Background:

The mechanism of the Chan-Lam coupling is thought to involve a Cu(II) or Cu(III) intermediate. The proposed steps are:

  • Ligand Exchange: The N-H or O-H containing substrate coordinates to the copper center.

  • Transmetalation: The aryl group from the boronic acid is transferred to the copper.

  • Reductive Elimination: The newly formed C-N or C-O bond is eliminated from the copper, which is then re-oxidized to complete the catalytic cycle, often by atmospheric oxygen.[12]

The presence of the electron-donating dimethoxybenzyloxy group on the boronic acid can facilitate the transmetalation step in Chan-Lam couplings.

Experimental Protocol: Chan-Lam N-Arylation

This protocol describes a general procedure for the N-arylation of a primary or secondary amine with 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid.

Materials:

  • 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid (1.5 equiv)

  • Amine (1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (1.0 equiv for stoichiometric, or 10 mol% for catalytic)

  • Pyridine (2.0 equiv) or another suitable base

  • Anhydrous dichloromethane (DCM) or methanol

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • To a round-bottom flask, add the amine, 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, and copper(II) acetate.

  • Add the solvent (DCM or methanol).

  • Add the base (e.g., pyridine) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction is often run open to the air to allow for the re-oxidation of the copper catalyst.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow Diagram:

Chan_Lam_Workflow reagents Combine Reactants: - Boronic Acid - Amine/Phenol - Cu(OAc)₂ - Base (e.g., Pyridine) setup Reaction Setup: - Add Solvent (DCM/MeOH) - Stir at Room Temperature reagents->setup 1 reaction Reaction: - Open to Air (for catalytic) - Monitor Progress setup->reaction 2 filtration Filtration: - Filter through Celite reaction->filtration 3 purification Purification: - Concentrate Filtrate - Column Chromatography filtration->purification 4 product Final Product purification->product 5

Sources

Method

Application Notes & Protocols: 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid in Modern Organic Synthesis

Abstract: This document provides a detailed technical guide on the synthetic applications of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid. It is intended for researchers, medicinal chemists, and process development scien...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide on the synthetic applications of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid. It is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex organic molecules. This guide covers the strategic importance of this reagent, its primary applications in palladium-catalyzed cross-coupling reactions, and detailed, field-tested protocols. The underlying principles for experimental choices and mechanistic considerations are discussed to ensure robust and reproducible outcomes.

Introduction: Strategic Utility of a Multifunctional Building Block

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a versatile bifunctional reagent in organic synthesis. Its value lies in the orthogonal reactivity of its two key functional groups: the phenylboronic acid and the 3,5-dimethoxybenzyl ether.

  • The Phenylboronic Acid Moiety: This group is a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction. It offers a stable, easy-to-handle, and generally non-toxic source of a nucleophilic aryl group.

  • The 3,5-Dimethoxybenzyl (DMB) Ether: The DMB group serves as a robust protecting group for the phenolic oxygen. Its key advantage is its susceptibility to selective cleavage under specific, often mild, oxidative or acidic conditions. This stability profile allows it to survive a wide range of synthetic transformations, including the often harsh conditions of cross-coupling, before its strategic removal to unmask the phenol for further functionalization.

This dual-functionality allows for a multi-step synthetic sequence where a key biaryl linkage is first established, followed by late-stage deprotection and derivatization of the resulting phenol. This strategy is highly valuable in medicinal chemistry for the rapid generation of analog libraries (SAR studies) targeting structures like diaryl ethers or other phenol-derived functionalities.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary and most powerful application of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate, serving as a robust method for constructing biaryl scaffolds.[1]

Mechanistic Rationale & Causality

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The choice of aryl halide is critical; reactivity generally follows the trend I > Br > OTf >> Cl. For complex substrates, using an aryl iodide or bromide is recommended for milder reaction conditions.

  • Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), forms a boronate species [-B(OH)₃]⁻. This species transfers its organic group to the Pd(II) center, displacing the halide. This is often the rate-determining step.[2] The base is crucial for activating the boronic acid and facilitating this transfer.

  • Reductive Elimination: The two organic moieties on the Pd(II) center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.

dot graph Suzuki_Miyaura_Cycle { layout=neato; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", pos="0,3!"]; pd2_ox [label="Ar¹-Pd(II)L₂-X", fillcolor="#FBBC05", pos="3,3!"]; pd2_trans [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#EA4335", pos="3,0!"]; boronate [label="Ar²-B(OH)₃⁻", shape=plaintext, pos="0,-2!"]; boronic_acid [label="Ar²-B(OH)₂ + Base", shape=plaintext, pos="-3,-2!"]; product [label="Ar¹-Ar²", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-3,0!"];

// Edges pd0 -> pd2_ox [label=" Oxidative\n Addition\n(Ar¹-X)", color="#4285F4"]; pd2_ox -> pd2_trans [label=" Transmetalation", color="#4285F4"]; pd2_trans -> product [label=" Reductive\n Elimination", color="#4285F4"]; product -> pd0 [style=invis]; // for layout boronic_acid -> boronate [style=dashed]; boronate -> pd2_trans [label=" Ar² Transfer", style=dashed, color="#EA4335"];

// Invisible edge for layout pd2_trans -> pd0 [label=" Regenerates\n Catalyst", color="#34A853", constraint=false]; }

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a DMB-Protected Biaryl Intermediate

This protocol describes a general procedure for the coupling of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid with a representative aryl bromide.

Materials & Reagents:

ReagentM.W. ( g/mol )Stoichiometry
3-(3,5-Dimethoxybenzyloxy)phenylboronic acid302.131.2 equiv
Aryl Bromide (e.g., 4-Bromoacetophenone)199.041.0 equiv
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1155.560.03 equiv
Potassium Carbonate (K₂CO₃), anhydrous138.213.0 equiv
Toluene-~10 mL/mmol
Water-~2.5 mL/mmol

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine Aryl-Br, Boronic Acid, K₂CO₃ p2 Add Toluene & Water p1->p2 r1 Degas with N₂/Ar (3 cycles) p2->r1 r2 Add Pd(PPh₃)₄ Catalyst r1->r2 r3 Heat to 80-90 °C r2->r3 r4 Monitor by TLC/LC-MS r3->r4 w1 Cool to RT, Dilute with Ethyl Acetate r4->w1 w2 Separate Layers, Extract Aqueous w1->w2 w3 Wash Organic (H₂O, Brine) w2->w3 w4 Dry (Na₂SO₄), Concentrate w3->w4 w5 Purify by Column Chromatography w4->w5

Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv), 3-(3,5-dimethoxybenzyloxy)phenylboronic acid (1.2 equiv), and anhydrous potassium carbonate (3.0 equiv).

  • Solvent Addition: Add toluene and water in a 4:1 ratio (e.g., for a 1 mmol reaction, use 10 mL of toluene and 2.5 mL of water).

  • Inerting: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Causality Note: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 equiv).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (aryl bromide) is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with water and then with brine to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl product.

Strategic Deprotection of the DMB Ether

After the successful cross-coupling, the 3,5-dimethoxybenzyl (DMB) ether can be selectively cleaved to reveal the free phenol, which can be used for subsequent reactions, such as etherification (e.g., Ullmann or Chan-Lam coupling to form diaryl ethers) or conversion to a triflate for a second cross-coupling.

Rationale for Deprotection Method

The DMB group is more electron-rich than a standard benzyl group, making it more susceptible to oxidative or strong acid-mediated cleavage.[3] 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common and highly effective reagent for this transformation.[3][4] The reaction proceeds via a charge-transfer complex, leading to hydride abstraction from the benzylic position, followed by hydrolysis to release the phenol and 3,5-dimethoxybenzaldehyde.[3]

Protocol: Oxidative Deprotection using DDQ

Materials & Reagents:

ReagentM.W. ( g/mol )Stoichiometry
DMB-Protected Biaryl-1.0 equiv
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)227.011.1-1.5 equiv
Dichloromethane (DCM)-~20 mL/mmol
Water-~1 mL/mmol

Step-by-Step Procedure:

  • Dissolution: Dissolve the DMB-protected biaryl (1.0 equiv) in a mixture of dichloromethane and water (e.g., 20:1 v/v) in a round-bottom flask at room temperature. Causality Note: The presence of water is essential for the final hydrolysis step that liberates the free phenol.

  • DDQ Addition: Add DDQ (1.1-1.5 equiv) portion-wise to the stirring solution. A color change (often to dark green or brown) is typically observed, indicating the formation of the charge-transfer complex.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is usually complete within 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until the color of the organic layer fades.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired biaryl phenol. The byproduct, 3,5-dimethoxybenzaldehyde, is typically separable during chromatography.

Advanced Applications: Chan-Lam Coupling

While less common for this specific reagent, the boronic acid functionality can also participate in copper-catalyzed Chan-Lam coupling to form diaryl ethers directly.[5][6] This reaction couples the arylboronic acid with a phenol.[5][6] However, given the structure of 3-(3,5-dimethoxybenzyloxy)phenylboronic acid, this application is less direct, as it would typically be used to synthesize a molecule that is then deprotected and subjected to a second coupling. A more direct use would involve coupling it with a pre-existing phenolic compound.

Summary and Outlook

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a highly valuable synthetic intermediate. Its primary strength lies in its application in Suzuki-Miyaura cross-coupling to form a stable, DMB-protected biarylphenol. This intermediate can then be carried through several synthetic steps before a selective and high-yielding deprotection unmasks a reactive phenolic handle for late-stage functionalization. This strategy provides chemists with significant flexibility in the design and execution of synthetic routes targeting complex, phenol-containing molecules for pharmaceutical and materials science applications.

References

  • Rahim, M. A., Matsumura, S., & Toshima, K. (2005). A convenient and efficient deprotection of benzyl ethers using DDQ under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. [Link]

  • Theil, F. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Angewandte Chemie International Edition, 38(16), 2345-2347. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Gujadhur, R. K., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications, 31(18), 2865-2879. [Link]

  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. [Link]

  • Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters, 39(19), 2937-2940. [Link]

  • Choudary, B. M., et al. (2013). Supporting Information for: Green synthesis of palladium nanoparticles on bio-char and their catalytic activity for suzuki and heck coupling reactions. RSC Advances. [Link]

  • Gao, S., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 1-10. [Link]

  • ResearchGate. (2020). Suzuki coupling between phenylboronic acid and aryl halides. [Link]

  • Li, X., et al. (2024). Enantioselective Synthesis of Axially Chiral Diaryl Ethers through Chiral Phosphoric Acid-Catalyzed Desymmetric Acylation. Journal of the American Chemical Society. [Link]

Sources

Application

Application Notes and Protocols for 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid in Medicinal Chemistry

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid as a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid as a versatile building block in medicinal chemistry. Boronic acids are foundational reagents in modern drug discovery, primarily for their utility in robust carbon-carbon bond-forming reactions.[1][2] This guide moves beyond a simple recitation of facts to deliver field-proven insights into the causality behind experimental choices, self-validating protocols, and the strategic rationale for incorporating this specific moiety into complex molecular architectures. We will explore its physicochemical properties, provide detailed protocols for its use in the Suzuki-Miyaura cross-coupling reaction, and discuss its potential for creating novel therapeutics.

Introduction: The Strategic Value of the Boronic Acid Moiety

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, with the Suzuki-Miyaura reaction standing as a pillar of modern medicinal chemistry.[1][3] At the heart of this transformation lies the boronic acid, a functional group that has enabled the construction of biaryl and heteroaryl scaffolds—structural motifs prevalent in a vast number of marketed drugs and clinical candidates. The success of boronic acid-containing drugs like Bortezomib (Velcade®) has further cemented the importance of this functional group, not just as a synthetic intermediate, but as a pharmacologically active component.[4][5]

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a particularly intriguing building block. Its structure can be deconstructed into three key components, each offering distinct advantages to the medicinal chemist:

  • The Phenylboronic Acid: The reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the facile introduction of the entire fragment into a target molecule.

  • The Benzyloxy Linker: A flexible, non-polar spacer that can orient the terminal ring system into specific binding pockets of a biological target.

  • The 3,5-Dimethoxyphenyl Group: This electron-rich aromatic ring serves as a protected resorcinol mimic. Resorcinol scaffolds are known pharmacophores in numerous enzyme inhibitors. The methoxy groups can be strategically removed in later synthetic steps to reveal hydroxyl groups capable of forming critical hydrogen bond interactions with a protein target. Furthermore, these groups can enhance solubility and modulate the pharmacokinetic profile of the final compound.[6]

Physicochemical Properties & Handling

While specific experimental data for 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is not extensively published, its properties can be reliably inferred from closely related and commercially available analogues.

Table 1: Physicochemical Data of Related Arylboronic Acids

Property3,5-Dimethoxyphenylboronic acid3,5-Dimethyl-4-(3′,5′-dimethoxybenzyloxy)phenylboronic acid
Molecular Formula C₈H₁₁BO₄[6]C₁₇H₂₁BO₅
Molecular Weight 181.98 g/mol [6]316.16 g/mol
Appearance White solid[6]Solid
Melting Point 202-207 °C96 °C (decomposes)

Expert Insights on Handling and Stability:

  • Storage: Arylboronic acids should be stored in a cool, dry environment under an inert atmosphere (e.g., argon or nitrogen). They are susceptible to dehydration, which leads to the formation of cyclic trimeric anhydrides known as boroxines. While boroxines are often competent in cross-coupling reactions, their formation alters the stoichiometry and can lead to inconsistent results.

  • Handling: Handle the solid material in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Stability: Boronic acids can be unstable under certain purification conditions, such as standard silica gel chromatography, which can promote decomposition or protodeboronation (loss of the B(OH)₂ group).[7] To mitigate this, it is often advantageous to use the crude material directly if it is of sufficient purity or to employ alternative purification techniques. In some cases, conversion to a more stable boronate ester (e.g., a pinacol ester) can facilitate purification, though this adds synthetic steps.[7][8][9]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction to form a C(sp²)-C(sp²) bond with an aryl or heteroaryl halide/triflate.[3]

Mechanistic Rationale

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., K₂CO₃, Cs₂CO₃) is critical as it facilitates the formation of a more nucleophilic boronate species [Ar-B(OH)₃]⁻.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetalation_complex [Ar¹-Pd(II)L₂-Ar²] pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar¹-Ar² transmetalation_complex->product ar_x Ar¹-X ar_x->pd2_complex boronic_acid Ar²-B(OH)₂ borate [Ar²-B(OH)₃]⁻ boronic_acid->borate base Base (e.g., K₂CO₃) base->borate borate->transmetalation_complex

Fig. 1: Suzuki-Miyaura Catalytic Cycle A simplified representation of the key steps.

Self-Validating Experimental Protocol

This protocol is designed to be a robust starting point. The "self-validating" aspect comes from the inclusion of checkpoints and rationale for each step.

Objective: To couple 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid with a generic aryl bromide (Ar-Br).

Materials:

  • 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid (1.1 - 1.5 equivalents)

  • Aryl Bromide (Ar-Br) (1.0 equivalent)

  • Palladium Catalyst: e.g., Pd(PPh₃)₄ (1-5 mol%) or Pd₂(dba)₃ with a ligand like SPhos (1-5 mol% Pd)

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents), aqueous solution (e.g., 2M)

  • Solvent System: An organic solvent such as 1,4-Dioxane, Toluene, or DME.

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

Equipment:

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Heating mantle or oil bath with temperature control

  • Thin Layer Chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup & Inerting (Causality: Catalyst Protection):

    • To a dry round-bottom flask containing a stir bar, add the aryl bromide (1.0 eq), 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid (1.2 eq), and the palladium catalyst/ligand.

    • Rationale: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Establishing an inert atmosphere from the start is critical for reproducibility and high yields.

    • Seal the flask with a septum, and purge the vessel with an inert gas for 5-10 minutes. This is achieved by inserting a needle connected to the gas line and a second needle as an outlet.

  • Solvent and Base Addition (Causality: Reagent Solubilization & Activation):

    • Via syringe, add the organic solvent (e.g., Dioxane) to dissolve the reagents. Stir for a few minutes.

    • Next, add the aqueous base solution (e.g., 2M K₂CO₃). The mixture should become biphasic.

    • Rationale: The organic solvent solubilizes the aryl halide and the catalyst. The aqueous base is required to activate the boronic acid for the transmetalation step. Vigorous stirring is essential to maximize the interfacial area between the two phases where the reaction occurs.

  • Heating and Monitoring (Causality: Reaction Kinetics & Completion Check):

    • Fit the flask with a condenser, ensure the inert gas flow is maintained, and heat the reaction to 80-100 °C.

    • Monitor the reaction progress by TLC, checking for the consumption of the limiting reagent (typically the aryl bromide). A typical reaction time is 2-16 hours.

    • Rationale: Heating increases the rate of reaction for all steps in the catalytic cycle. TLC is a rapid, inexpensive method to validate that the starting material is being consumed, preventing premature work-up of an incomplete reaction.

  • Work-up and Extraction (Causality: Product Isolation & Catalyst Removal):

    • Cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate.

    • Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Rationale: The work-up removes the inorganic base and salts. The brine wash helps to break any emulsions and remove residual water. Drying the organic layer is crucial before solvent removal.

  • Purification (Causality: Purity Assurance):

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

    • Rationale: This step removes unreacted starting materials, catalyst residues, and any side products (like homocoupled boronic acid) to yield the pure biaryl product.

Strategic Workflow in Drug Discovery

The incorporation of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is not an isolated event but part of a broader drug design strategy. The workflow below illustrates its role.

Drug_Discovery_Workflow start Design & Selection: Identify Ar-X and 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid coupling Step 1: Suzuki-Miyaura Cross-Coupling start->coupling deprotection Step 2 (Optional): Demethylation (e.g., BBr₃) to reveal Resorcinol coupling->deprotection purification Purification & Characterization (NMR, MS) coupling->purification Direct Path diversification Step 3 (Optional): Further diversification of the biaryl scaffold deprotection->diversification diversification->purification screening Biological Screening: In vitro assays (IC₅₀, Kᵢ) purification->screening sar SAR Analysis & Iteration screening->sar sar->start Redesign

Fig. 2: Drug Discovery Workflow Incorporating the building block from initial coupling to SAR analysis.

Troubleshooting Guide for Suzuki-Miyaura Coupling

Table 2: Common Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Pd(0) catalyst due to oxidation. 2. Inefficient base or solvent system. 3. Poor quality of boronic acid (decomposed).1. Use a fresh catalyst. Ensure the reaction is rigorously degassed and kept under a positive pressure of inert gas. 2. Screen alternative bases (e.g., Cs₂CO₃ is often more effective) and solvents (e.g., Toluene, DME). 3. Check the purity of the boronic acid by NMR.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture, which can facilitate an oxidative homocoupling pathway.Improve the degassing procedure. A common method is three cycles of vacuum/backfill with an inert gas.
Protodeboronation The boronic acid is cleaved and replaced by a hydrogen atom. This can be caused by excessively high temperatures or prolonged reaction times, particularly with electron-rich or sterically hindered boronic acids.Reduce the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. A milder base might also be beneficial.
Difficult Purification Streaking of the product on the silica gel column.This can be due to the slightly acidic nature of the boronic acid starting material or product if it also contains acidic protons. Pre-treating the silica gel with a small amount of triethylamine (1% in the eluent) can neutralize active sites and improve chromatography.

Conclusion

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is more than just another reagent; it is a strategically designed building block that offers medicinal chemists a rapid route to molecular complexity. Its utility in the robust and reliable Suzuki-Miyaura coupling, combined with the latent functionality of the protected resorcinol moiety, provides a powerful tool for constructing novel molecular entities. By understanding the underlying principles of its reactivity and handling, and by following validated protocols, researchers can effectively leverage this building block to accelerate their drug discovery programs.

References

  • Azzena, U., Dettori, G., Idini, M. V., Pisano, L., & Sechi, G. (2003). Practical generation of 3,5-dimethoxybenzyllithium: application to the synthesis of 5-substituted-resorcinols. Applied Organometallic Chemistry, 17(10), 851-855. [Link]

  • Gomes, P., S. F. P. S., & P. J. S. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. [Link]

  • MDPI. (2023). (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. Molbank, 2023(4), M1709. [Link]

  • Google Patents. (2016). A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester. CN105218322A.
  • Royal Society of Chemistry. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(56), 32873-32877. [Link]

  • MDPI. (2022). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules, 27(15), 4994. [Link]

  • PubChem. (n.d.). 2,6-difluoro-3-(3',5'-dimethoxybenzyloxy)phenylboronic acid. Retrieved January 26, 2026, from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2245. [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved January 26, 2026, from [Link]

  • ChemRxiv. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules?[Link]

  • National Institutes of Health. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(56), 32873-32877. [Link]

  • ResearchGate. (2007). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. [Link]

  • ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3416–3420. [Link]

  • ACS Publications. (2020). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Materials Research, 1(1), 28-39. [Link]

  • National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2245. [Link]

  • National Institutes of Health. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6613. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • ResearchGate. (2020). Design and discovery of boronic acid drugs. [Link]

  • PubMed. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(34), 4277-4298. [Link]

  • F1000Research. (2024). Assessing the stability and reactivity of a new generation of boronic esters. [Link]

Sources

Method

Catalytic Systems for Reactions with 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid: Application Notes and Protocols

Introduction 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a versatile building block in modern organic synthesis, prized for its role in constructing complex molecular architectures. Its structure, featuring a phenylb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a versatile building block in modern organic synthesis, prized for its role in constructing complex molecular architectures. Its structure, featuring a phenylboronic acid moiety masked by a benzyloxy group with electron-donating methoxy substituents, makes it a key intermediate in the synthesis of biaryl and heteroaryl compounds. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.[1] The primary utility of this reagent is realized through transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

This guide provides an in-depth exploration of the catalytic systems and protocols for reactions involving 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative literature.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone of applications for arylboronic acids, enabling the formation of a C(sp²)–C(sp²) bond between the boronic acid and an aryl or vinyl halide/pseudohalide.[2] This reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[3][4]

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount for rational catalyst selection and troubleshooting. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst reacting with the aryl halide (Ar-X), inserting itself into the carbon-halide bond. This forms a Pd(II) complex. The rate of this step is influenced by the halide (I > Br > Cl > F) and the electronic properties of the ligand on the palladium center.[5]

  • Transmetalation : This is often the rate-determining step. The aryl group from the boronic acid is transferred to the Pd(II) complex. This process requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species ("ate" complex), facilitating the transfer of the organic group to the palladium center.[2][3]

  • Reductive Elimination : The two organic groups on the palladium complex couple, forming the new biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2] Bulky, electron-rich ligands can accelerate this final step.[6]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X       L₂ OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal Ar'B(OR)₂ (Base) PdII_ArAr Ar-Pd(II)-Ar'       L₂ Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar'

Figure 1: The Suzuki-Miyaura Catalytic Cycle
Key Components of the Catalytic System

The success of a Suzuki-Miyaura coupling hinges on the careful selection of four components: the palladium source, the ligand, the base, and the solvent.

1. Palladium Precatalysts
  • Traditional Catalysts : Pd(PPh₃)₄ and PdCl₂(dppf) are classic choices that are effective for a range of substrates. Pd(OAc)₂ is also a common and economical palladium source.

  • Modern Precatalysts : For challenging couplings, including those with sterically hindered partners or less reactive aryl chlorides, advanced Buchwald precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) are highly effective. These catalysts generate the active monoligated Pd(0) species efficiently, often leading to higher yields and faster reaction times.[8]

2. Ligands

Ligands are crucial for stabilizing the palladium catalyst, modulating its reactivity, and promoting key steps in the catalytic cycle.[6]

  • Triphenylphosphine (PPh₃) : A standard, versatile, and cost-effective ligand.

  • Bulky, Electron-Rich Phosphines : Ligands like SPhos, XPhos, and RuPhos, developed by the Buchwald group, are highly effective for coupling sterically demanding substrates and unactivated aryl chlorides.[9] Their bulkiness promotes reductive elimination, while their electron-donating nature facilitates oxidative addition.[6][9]

  • N-Heterocyclic Carbenes (NHCs) : NHCs are strong electron donors and form very stable complexes with palladium, making them excellent ligands for Suzuki couplings. They are often more stable than phosphine ligands.[6]

3. Bases

The base plays a critical role in activating the boronic acid for transmetalation.[3] The choice of base can significantly impact yield and should be matched to the substrate's sensitivity.

  • Carbonates (K₂CO₃, Cs₂CO₃) : Commonly used, effective, and generally well-tolerated. Cesium carbonate is more soluble and often provides better results for difficult couplings.

  • Phosphates (K₃PO₄) : A stronger base that is often effective when carbonates fail, particularly for hindered substrates.

  • Fluorides (KF, CsF) : Milder bases that can be advantageous for substrates with base-sensitive functional groups, such as esters.[3][10]

4. Solvents

The solvent system must solubilize the reactants and facilitate the reaction. Often, a mixture of an organic solvent and water is used.

  • Aprotic Solvents : Dioxane, Toluene, and Tetrahydrofuran (THF) are common choices, often used with an aqueous base solution.

  • Polar Aprotic Solvents : Dimethylformamide (DMF) can be effective, but care must be taken as it can sometimes lead to side reactions.[10]

  • Alcohols : Mixtures of ethanol or isopropanol with water can also serve as effective "green" solvent systems.[11]

Application Note I: General Protocol for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid with a generic aryl bromide. Optimization may be required for specific substrates.[8]

Materials
  • 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid

  • Aryl bromide (Ar-Br)

  • Palladium precatalyst (e.g., PdCl₂(dppf) or XPhos Pd G3)

  • Ligand (if not using a precatalyst, e.g., XPhos)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane and Water, degassed)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Step-by-Step Protocol
  • Vessel Preparation : To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition : In a glovebox or under a nitrogen atmosphere, add the palladium precatalyst (0.01-0.05 equiv). If using a separate ligand, add it at this stage (e.g., XPhos, 0.02-0.10 equiv).[8]

  • Atmosphere Exchange : Seal the Schlenk tube, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Add the degassed solvent system (e.g., Dioxane/Water 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction : Place the sealed tube in a preheated oil bath and stir vigorously at the desired temperature (typically 80-100 °C) for 2-24 hours.[8] Monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Recommended Starting Conditions

ComponentRecommendationRationale & Causality
Aryl Halide Aryl Bromide or IodideMore reactive in the oxidative addition step than aryl chlorides.
Boronic Acid 1.2 - 1.5 equivalentsExcess ensures complete consumption of the often more valuable aryl halide and compensates for potential homocoupling or protodeboronation.
Catalyst XPhos Pd G3 (1-2 mol%)Highly active precatalyst, suitable for a broad range of substrates, including sterically hindered ones.
Base K₃PO₄ (2.0 equivalents)A strong, effective base for activating the boronic acid without being overly harsh on many functional groups.
Solvent Dioxane/H₂O (4:1)A robust, general-purpose solvent system that provides good solubility for both organic and inorganic reagents.
Temperature 80 - 100 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.

graph TD {
A[Setup: Add Reagents] --> B{Inert Atmosphere};
B --> C[Add Degassed Solvents];
C --> D{Heat & Stir};
D --> E[Monitor Reaction];
E --> F{Reaction Complete?};
F -- Yes --> G[Work-up];
G --> H[Purification];
H --> I[Characterization];
F -- No --> D;
subgraph "Reaction Setup"
    A; B; C;
end

subgraph "Reaction & Analysis"
    D; E; F;
end

subgraph "Product Isolation"
    G; H; I;
end

style A fill:#4285F4,stroke:#333,stroke-width:2px,font-family:Arial,color:white
style B fill:#F1F3F4,stroke:#333,stroke-width:2px,font-family:Arial,color:black
style C fill:#4285F4,stroke:#333,stroke-width:2px,font-family:Arial,color:white
style D fill:#FBBC05,stroke:#333,stroke-width:2px,font-family:Arial,color:black
style E fill:#F1F3F4,stroke:#333,stroke-width:2px,font-family:Arial,color:black
style F fill:#EA4335,stroke:#333,stroke-width:2px,font-family:Arial,color:white
style G fill:#34A853,stroke:#333,stroke-width:2px,font-family:Arial,color:white
style H fill:#34A853,stroke:#333,stroke-width:2px,font-family:Arial,color:white
style I fill:#34A853,stroke:#333,stroke-width:2px,font-family:Arial,color:white

}

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling

Application Note II: Chan-Lam C-N/C-O Coupling

While less common than Suzuki coupling for this substrate, the Chan-Lam reaction offers a powerful method for forming carbon-heteroatom bonds (C-N, C-O).[12] This reaction couples the arylboronic acid with an amine or alcohol, typically using a copper catalyst.[13][14]

Catalytic System Overview
  • Catalyst : Copper(II) acetate (Cu(OAc)₂) is the most common catalyst.[12]

  • Base : An organic base like pyridine or triethylamine is often used.

  • Solvent : Dichloromethane (CH₂Cl₂) or Toluene are typical solvents.

  • Oxidant : The reaction is often run open to the air, as oxygen serves as the terminal oxidant to regenerate the active copper species.[12][15]

General Protocol for Chan-Lam N-Arylation
  • Setup : To a round-bottom flask, add the amine (1.0 equiv), 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid (1.5 equiv), Cu(OAc)₂ (1.0-2.0 equiv), and a molecular sieve (optional, to remove water).

  • Solvent and Base : Add the solvent (e.g., CH₂Cl₂) and the base (e.g., pyridine, 2.0 equiv).

  • Reaction : Stir the mixture vigorously at room temperature, open to the atmosphere, for 12-48 hours.

  • Work-up and Purification : Filter the reaction mixture through a pad of celite to remove copper salts. Concentrate the filtrate and purify by column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield 1. Inactive catalyst. 2. Insufficiently strong base. 3. Poor solubility of reagents.1. Switch to a more active precatalyst (e.g., a Buchwald G3/G4 type). Ensure an inert atmosphere. 2. Change base from K₂CO₃ to K₃PO₄ or Cs₂CO₃. 3. Try a different solvent system (e.g., Toluene/H₂O, DMF/H₂O).[10]
Protodeboronation The boronic acid is replaced by a hydrogen atom from the solvent or trace water before it can transmetalate. This is a common side reaction.[16][17]1. Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[17] 2. Use anhydrous conditions with a non-aqueous base like KF. 3. Increase the rate of the desired coupling by using a more active catalyst or higher temperature.
Homocoupling Two molecules of the boronic acid or two molecules of the aryl halide couple with each other.1. Lower the catalyst loading. 2. Ensure a strictly oxygen-free environment. 3. Use a ligand that disfavors homocoupling (e.g., bulky phosphines).

References

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]

  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Valente, C., & Organ, M. G. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(9), 259. [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025). Reddit. Retrieved January 26, 2026, from [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.). ScienceDirect. Retrieved January 26, 2026, from [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. (2021). Research Collection, ETH Zurich. Retrieved January 26, 2026, from [Link]

  • Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. (2024). GitHub. Retrieved January 26, 2026, from [Link]

  • Chan-Lam Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 26, 2026, from [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2004). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). Nature. Retrieved January 26, 2026, from [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1998). ACS Publications. Retrieved January 26, 2026, from [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 26, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 26, 2026, from [Link]

  • (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. (2023). MDPI. Retrieved January 26, 2026, from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. Retrieved January 26, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives. (n.d.). SpringerLink. Retrieved January 26, 2026, from [Link]

Sources

Application

Application Notes and Protocols for Suzuki Coupling with 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid

Introduction: Navigating the Suzuki Coupling of an Electron-Rich Arylboronic Acid The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Suzuki Coupling of an Electron-Rich Arylboronic Acid

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is integral to the synthesis of complex molecules in pharmaceuticals, materials science, and agrochemicals.[2] This guide provides a detailed examination of the reaction conditions for the Suzuki coupling of a specific, challenging substrate: 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid .

The subject molecule presents a unique set of challenges due to its electron-rich nature, stemming from the dimethoxybenzyloxy moiety. While electron-donating groups can in some cases accelerate the Suzuki coupling, they can also promote undesirable side reactions, most notably protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3] This guide will dissect the mechanistic nuances of the Suzuki coupling in the context of this substrate, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals to achieve successful and high-yielding coupling reactions.

Mechanistic Considerations for an Electron-Rich Substrate

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] However, the electronic properties of the coupling partners can significantly influence the rate and efficiency of each step.

The Catalytic Cycle
  • Oxidative Addition: A palladium(0) complex initiates the cycle by inserting into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide or iodide). For electron-rich arylboronic acids, the choice of the aryl halide is critical; more reactive partners like aryl iodides or bromides are generally preferred over less reactive chlorides.[2]

  • Transmetalation: This is often the rate-determining step and is particularly sensitive to the electronic nature of the boronic acid. The organoboron species, activated by a base, transfers its organic group to the palladium(II) center. For 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, the high electron density on the phenyl ring can facilitate this transfer. However, this enhanced nucleophilicity also increases the risk of competitive protodeboronation, especially in the presence of water or protic solvents.[3]

  • Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled as the desired biaryl product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.[2]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 ArAr Ar-Ar' (Product) Reductive_Elimination->ArAr ArX Ar-X (Aryl Halide) ArX->Oxidative_Addition ArBOH2 Ar'-B(OH)₂ (Boronic Acid) + Base ArBOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters and Their Rationale

The success of the Suzuki coupling of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid hinges on the careful selection of the catalyst, ligand, base, and solvent system.

ParameterRecommendation for Electron-Rich SubstrateRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or PdCl₂(PPh₃)₂These are common and effective Pd(0) or Pd(II) sources that readily enter the catalytic cycle.
Ligand Buchwald-type phosphines (e.g., SPhos, XPhos) or PPh₃Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the reductive elimination steps, especially with challenging substrates. SPhos is particularly effective for sterically hindered and electron-rich partners.[4]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃A moderately strong inorganic base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and the extent of side reactions.
Solvent System Anhydrous polar aprotic solvent with minimal water (e.g., Dioxane, THF, DMF)While some water is often necessary for the transmetalation step, excess water can lead to significant protodeboronation of the electron-rich boronic acid.[3] A carefully controlled amount of water or the use of a biphasic system is recommended.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid with an aryl bromide. Optimization may be required depending on the specific aryl halide used.

Protocol 1: Standard Conditions with Pd(PPh₃)₄

This protocol utilizes a classic and widely available catalytic system.

Materials:

  • 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Optimized Conditions for Challenging Couplings using a Buchwald Ligand

This protocol employs a more advanced catalytic system designed for sterically hindered and electron-rich substrates.

Materials:

  • 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid (1.5 equiv)

  • Aryl bromide or chloride (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk flask.

  • Add the aryl halide and 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid.

  • Add anhydrous, degassed toluene.

  • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress. Due to the higher activity of this catalyst system, reaction times may be shorter.

  • Follow the workup and purification procedure outlined in Protocol 1.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification Reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base - Catalyst/Ligand Add_Solids Add Solid Reagents Reagents->Add_Solids Solvent Degas Solvent Add_Solvent Add Solvent Solvent->Add_Solvent Assemble Assemble Glassware under Inert Atmosphere Assemble->Add_Solids Add_Solids->Add_Solvent Heat Heat and Stir Add_Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction; Protodeboronation of the boronic acid.Increase reaction time or temperature. Use a more active catalyst system (e.g., Pd(OAc)₂/SPhos). Reduce the amount of water in the solvent system or use an anhydrous solvent.
Protodeboronation Product Observed Excess water or protic impurities; Base is too strong or reaction temperature is too high.Use anhydrous solvents and ensure reagents are dry. Switch to a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). Lower the reaction temperature.
Homocoupling of Boronic Acid Presence of oxidants (e.g., air); Inefficient transmetalation.Ensure the reaction is performed under a strictly inert atmosphere. Use a more effective ligand to promote the desired cross-coupling pathway.
No Reaction Inactive catalyst; Unreactive aryl halide.Use a fresh batch of palladium catalyst. If using an aryl chloride, switch to a more reactive aryl bromide or iodide, or employ a catalyst system specifically designed for aryl chlorides.

Conclusion

The Suzuki-Miyaura coupling of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a feasible but challenging transformation that requires careful consideration of the reaction conditions. The electron-rich nature of this substrate necessitates the use of highly active palladium catalysts with bulky, electron-donating phosphine ligands to ensure efficient coupling and to minimize side reactions, particularly protodeboronation. By understanding the mechanistic principles and by selecting the appropriate combination of catalyst, ligand, base, and solvent, researchers can successfully employ this valuable building block in the synthesis of complex molecular architectures for a wide range of applications in drug discovery and materials science.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457–2483.
  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angew. Chem. Int. Ed.1998, 37, 3387-3388.
  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for the Construction of Carbon−Carbon Bonds. Angew. Chem. Int. Ed.2001, 40, 4544-4568.
  • Kuwano, R.; Yokogi, M. Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. Org. Lett.2005, 7, 945-947.
  • Thomas, A. A.; Wang, H.; Zahrt, A. F.; Denmark, S. E. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. J. Am. Chem. Soc.2017, 139, 3805-3821.
  • Zhang, G.; Li, Y.; Liu, J. Acid-promoted metal-free protodeboronation of arylboronic acids. Org. Biomol. Chem.2017, 15, 6053-6059.
  • Al-Masum, M.; Ng, C.; Fun, H.-K. Palladium-catalyzed Suzuki–Miyaura cross-coupling reactions of boronic acid derivatives with aryl chlorides.
  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc.2007, 129, 3358–3366.
  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Strengths. Angew. Chem. Int. Ed.2005, 44, 7778-7782.
  • Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Acc. Chem. Res.2007, 40, 275-286.
  • Tang, W.; Capacci, A. G.; Wei, X.; Li, W.; White, A.; Patel, N. D.; Savoie, J.; Gao, J. J.; Rodriguez, S.; Lu, B. Z.; Sheng, J.; Yee, N. K.; Senanayake, C. H. A General and Special Catalyst for Suzuki-Miyaura Coupling Processes. Angew. Chem. Int. Ed.2010, 49, 5879-5883.
  • Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chem. Soc. Rev.2013, 42, 5270-5298.

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Coupling of 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling In the landscape of modern medicinal chemistry and materials science, the biaryl motif stands as a cornerstone of molecular desig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling

In the landscape of modern medicinal chemistry and materials science, the biaryl motif stands as a cornerstone of molecular design. These structures are integral to a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The efficient synthesis of biaryls is therefore a critical endeavor for researchers and drug development professionals. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for the formation of carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this reaction's robustness, mild conditions, and exceptional functional group tolerance have cemented its place in the synthetic organic chemist's toolkit.[1][3]

This guide provides a detailed exploration of the application of Suzuki-Miyaura coupling to a specific, electron-rich substrate: 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid . The presence of multiple electron-donating groups in this molecule presents unique challenges and considerations for achieving high-yielding and selective couplings. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into optimizing reaction parameters, and provide detailed, step-by-step protocols to empower researchers to successfully employ this versatile coupling partner in their synthetic campaigns.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling reaction is a catalytic process that orchestrates the union of an organoboron compound (in our case, 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base.[1][4] The reaction proceeds through a well-established catalytic cycle, the efficiency of which is highly dependent on the interplay of the palladium source, its associated ligands, the base, and the solvent system.

A simplified representation of the catalytic cycle is depicted below:

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OR)3-) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product (Ar-R) Reductive_Elimination->Ar-R Base_Activation Base Activation of Boronic Acid R-B(OR)3- [R-B(OR)3]- Base_Activation->R-B(OR)3- R-B(OH)2 R-B(OH)2 R-B(OH)2->Base_Activation R-B(OR)3-->Transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The key steps in this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) intermediate.[2][4]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide. This step is critically facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled as the desired biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]

Experimental Design and Optimization for 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid

The electron-rich nature of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, due to the presence of two methoxy groups and an ether linkage, can influence the reaction in several ways. The increased electron density on the aromatic ring can make the transmetalation step more facile. However, it can also pose challenges, such as increased susceptibility to side reactions like protodeboronation (hydrolysis of the boronic acid). Careful selection of reaction components is therefore paramount.

Choosing the Right Palladium Catalyst and Ligand

The choice of the palladium source and, more importantly, the ancillary ligand, is crucial for a successful Suzuki-Miyaura coupling. The ligand stabilizes the palladium center, influences its reactivity, and can prevent the formation of inactive palladium black.[6] For electron-rich boronic acids, ligands that are both electron-rich and sterically bulky are often preferred.

  • Electron-rich ligands , such as alkylphosphines and N-heterocyclic carbenes (NHCs), increase the electron density on the palladium atom, which can facilitate the oxidative addition step, particularly with less reactive aryl chlorides.[1][7]

  • Bulky ligands promote the reductive elimination step, which is often the product-forming and turnover-limiting step of the catalytic cycle.[1][7]

Palladium Precatalyst Ligand Key Characteristics & Rationale
Pd(PPh₃)₄TriphenylphosphineA classical, versatile catalyst. Suitable for many applications, but may require higher temperatures and catalyst loadings.
PdCl₂(dppf)dppfA robust ferrocene-based ligand that is effective for a wide range of substrates.
Pd₂(dba)₃SPhos, XPhos, RuPhosBuchwald-type biaryl phosphine ligands. Highly electron-rich and bulky, often enabling reactions at lower temperatures and with lower catalyst loadings.[2] Particularly effective for challenging couplings.
[Pd(IPr)(allyl)Cl]IPr (an NHC)N-Heterocyclic Carbene ligands are strong electron donors and offer high stability, making them excellent for coupling unreactive partners.[5][7]

Expert Insight: For the coupling of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, starting with a Buchwald-type ligand such as SPhos or XPhos in combination with Pd₂(dba)₃ is a highly recommended starting point. These systems are known for their high activity with electron-rich substrates.[8]

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[1][5] The choice of base can significantly impact the reaction rate and yield.

Commonly used bases include:

  • Carbonates: K₂CO₃, Cs₂CO₃, Na₂CO₃

  • Phosphates: K₃PO₄

  • Hydroxides: NaOH, KOH

  • Fluorides: KF

Causality in Base Selection:

  • Stronger bases like K₃PO₄ are often effective for less reactive coupling partners. For electron-rich boronic acids, a moderately strong base like K₂CO₃ or Cs₂CO₃ is often sufficient and can help to minimize side reactions.

  • The solubility of the base is also a key consideration. The use of aqueous solvent mixtures is common, and the choice of base should be compatible with the chosen solvent system.

Solvent Systems: More Than Just a Medium

The solvent system not only dissolves the reactants but also influences the rate and selectivity of the reaction.[9] A variety of solvents can be employed in Suzuki-Miyaura couplings, often as mixtures with water.[6]

Solvent System Rationale & Considerations
Toluene/WaterA common biphasic system. Toluene is a good solvent for many organic reactants.
Dioxane/WaterDioxane is a polar aprotic solvent that is miscible with water, creating a homogeneous reaction mixture.[1]
THF/WaterSimilar to dioxane, but with a lower boiling point.[1]
DMF or AcetonitrilePolar aprotic solvents that can sometimes alter the selectivity of the reaction.[9]

Self-Validating Protocol Design: The inclusion of water in the solvent system is often crucial for the reaction to proceed efficiently. It aids in dissolving the inorganic base and facilitates the formation of the active boronate species. Anhydrous conditions, while possible with specific bases like TMSOK, generally require more stringent experimental setups.[6]

Detailed Experimental Protocol: A Self-Validating Workflow

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid with an aryl bromide. Note: This is a general procedure, and optimization of reaction conditions (temperature, reaction time, catalyst loading) may be necessary for specific substrates.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Drying & Weighing) Start->Reagent_Prep Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Reagent_Prep->Inert_Atmosphere Reagent_Addition Addition of Solid Reagents (Boronic Acid, Aryl Halide, Base, Catalyst) Inert_Atmosphere->Reagent_Addition Solvent_Addition Addition of Degassed Solvents Reagent_Addition->Solvent_Addition Reaction Heating and Stirring Solvent_Addition->Reaction Monitoring Reaction Monitoring (TLC/LC-MS) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Figure 2: A general experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • SPhos (0.02 equiv, 2 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, the aryl bromide, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos to the reaction flask.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 2-12 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting starting material), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the aqueous layer and extract it twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Field-Proven Insights

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique. Use fresh, high-purity catalyst and ligands.
Insufficiently degassed solventsDegas solvents thoroughly by sparging with an inert gas or by the freeze-pump-thaw method.
Poor choice of base or solventScreen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.
Protodeboronation Presence of excess water or acidUse anhydrous solvents and a non-aqueous base if the problem persists. Ensure the aryl halide is free of acidic impurities.
Prolonged reaction time at high temperatureMonitor the reaction closely and stop it as soon as the starting material is consumed. Consider lowering the reaction temperature.
Homocoupling of Boronic Acid Presence of oxygenMeticulously deoxygenate the reaction mixture and maintain a positive pressure of inert gas.
High catalyst loadingReduce the catalyst loading to the recommended levels (0.5-2 mol%).

Conclusion

The Suzuki-Miyaura cross-coupling of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a powerful and versatile method for the synthesis of complex biaryl structures. By understanding the underlying mechanism and carefully selecting the palladium catalyst, ligand, base, and solvent, researchers can overcome the challenges associated with this electron-rich substrate. The protocols and insights provided in this guide are intended to serve as a strong foundation for the successful application of this important synthetic transformation in both academic and industrial research settings.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Biffis, A., Zecca, M., & Basato, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2491-2512.
  • Iosub, V., & Studer, A. (2017). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems.
  • Thomas, A. A., & Denmark, S. E. (2016). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 45(16), 4335-4372.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

  • Genin, H., et al. (2000). Symmetrical biaryls are formed from arylboronic acids both under tetrakis(triphenylphosphine)palladium and under palladium(II) acetate catalysis. The principal mechanistic features of these self-co... The Journal of Organic Chemistry, 65(16), 4967-4973.
  • ResearchGate. (2025, August 7). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. Retrieved from [Link]

  • Savage, S. A., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(24), 16064–16072.
  • Martinez-Ferrate, O., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(46), 14272–14284.
  • Li, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 61(21), 7450-7453.
  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Retrieved from [Link]

  • Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenze with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. Retrieved from [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Retrieved from [Link]

Sources

Application

Optimizing Suzuki-Miyaura Couplings: A Guide to Base and Solvent Selection for 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Parameter Selection in Cross-Coupling Reactions The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Parameter Selection in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its facility in constructing C(sp²)–C(sp²) bonds with broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organohalide is fundamental to the synthesis of biaryls, a motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The success of a Suzuki-Miyaura coupling, particularly when dealing with electronically rich and sterically complex substrates such as 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, is critically dependent on the judicious selection of the base and solvent system.

This application note provides a detailed guide to the principles and practicalities of selecting optimal bases and solvents for reactions involving 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid. We will delve into the mechanistic roles of these components, offer a comparative analysis of common choices, and provide detailed protocols for reaction setup and optimization. The insights provided herein are grounded in established mechanistic understanding and are designed to empower researchers to confidently and efficiently utilize this versatile building block in their synthetic endeavors. While specific protocols for this exact boronic acid are not extensively published, the recommendations are based on well-established principles for structurally and electronically similar arylboronic acids.

The Mechanistic Imperative: Why Base and Solvent Choices Dictate Reaction Outcomes

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The base and solvent play crucial, interconnected roles, primarily in the transmetalation step, which is often rate-limiting.

The Role of the Base

The base is essential for the activation of the boronic acid, facilitating the transfer of the organic group from boron to the palladium center.[6] It is widely accepted that the base promotes the formation of a more nucleophilic boronate species (R-B(OH)₃⁻) from the boronic acid (R-B(OH)₂).[7] This "ate" complex is significantly more reactive towards the palladium(II) intermediate in the transmetalation step. The choice of base influences the concentration and reactivity of this boronate species.

The base can also influence the palladium catalyst itself. It can react with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide species, which can also participate in the transmetalation.[7] The relative contribution of the "boronate pathway" versus the "oxo-palladium pathway" is a subject of ongoing research and is influenced by the specific base, solvent, and substrates.[7]

The Role of the Solvent

The solvent system is not merely an inert medium but an active participant in the reaction. Its primary functions include:

  • Solubilization: Ensuring that all reactants, including the organohalide, boronic acid, base, and palladium catalyst, are sufficiently soluble to participate in the reaction.

  • Influence on Base Strength and Solubility: The polarity and protic nature of the solvent can modulate the effective strength and solubility of the base. For instance, inorganic bases are often more soluble in the presence of water.

  • Stabilization of Intermediates: The solvent can stabilize charged intermediates and transition states within the catalytic cycle.

  • Phase Behavior: Many Suzuki-Miyaura reactions are run under biphasic conditions (e.g., an organic solvent and an aqueous base solution). This can be advantageous for product isolation and can influence reaction kinetics.

Selecting the Optimal Base for 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid

The presence of electron-donating dimethoxybenzyloxy group on the phenylboronic acid ring increases its electron density. This can influence the acidity of the boronic acid and its propensity to undergo side reactions like protodeboronation. The choice of base should aim to maximize the rate of the desired coupling while minimizing these undesired pathways.

A comparative overview of commonly used bases is presented below:

BasepKa of Conjugate AcidTypical ConditionsStrengthsWeaknesses
Carbonates
Sodium Carbonate (Na₂CO₃)10.3Aqueous solutions (e.g., Toluene/H₂O, Dioxane/H₂O)Cost-effective, widely applicable, moderate strength reduces side reactions.[8]Limited solubility in purely organic solvents.
Potassium Carbonate (K₂CO₃)10.3Aqueous solutions (e.g., Toluene/H₂O, Dioxane/H₂O)Similar to Na₂CO₃, often used interchangeably.[9]Limited solubility in purely organic solvents.
Cesium Carbonate (Cs₂CO₃)10.3Anhydrous or aqueous conditionsHigher solubility in organic solvents, often effective in challenging couplings.[8]More expensive.
Phosphates
Potassium Phosphate (K₃PO₄)12.3Anhydrous or aqueous conditionsStronger base, can be effective for less reactive substrates.[8]Can be too strong for sensitive functional groups.
Hydroxides
Sodium Hydroxide (NaOH)15.7Aqueous solutionsStrong base, can accelerate slow reactions.[10]Can promote side reactions, not suitable for base-sensitive substrates.
Potassium Hydroxide (KOH)15.7Aqueous solutionsSimilar to NaOH.Can promote side reactions, not suitable for base-sensitive substrates.
Fluorides
Potassium Fluoride (KF)3.2Anhydrous conditionsActivates boronic acids without being strongly basic, good for base-sensitive substrates.[6]Can be less effective for challenging couplings.

Recommendation for 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid:

For a standard Suzuki-Miyaura coupling with this electron-rich boronic acid, a moderately strong inorganic base is a good starting point.

  • First Choice: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) in an aqueous solvent mixture. These bases are generally effective, cost-efficient, and their moderate strength helps to minimize protodeboronation of the electron-rich boronic acid.[8][9]

  • For Challenging Couplings: If the reaction is sluggish with carbonates, Potassium Phosphate (K₃PO₄) can be employed. Its stronger basicity can enhance the rate of transmetalation.[8]

  • For Base-Sensitive Substrates: If the coupling partner contains base-labile functional groups, Potassium Fluoride (KF) under anhydrous conditions is a viable alternative.[6]

Selecting the Optimal Solvent System

The choice of solvent is intrinsically linked to the choice of base and the solubility of the substrates.

SolventPropertiesCommon Base PairingsAdvantagesDisadvantages
Ethers
1,4-DioxanePolar aproticK₂CO₃, K₃PO₄ (often with H₂O)Widely used, good solvating power for many organic compounds.[9]Can form peroxides, relatively high boiling point.
Tetrahydrofuran (THF)Polar aproticK₂CO₃, K₃PO₄ (often with H₂O)Lower boiling point than dioxane, good general-purpose solvent.Can form peroxides.
2-Methyl-THFPolar aproticK₂CO₃, K₃PO₄ (often with H₂O)Greener alternative to THF, less prone to peroxide formation.[9]
Aromatics
TolueneNonpolarK₂CO₃, K₃PO₄ (with H₂O)Good for higher temperature reactions, forms a distinct biphasic system.Poor solvent for inorganic bases without water.
Amides
N,N-Dimethylformamide (DMF)Polar aproticK₂CO₃, K₃PO₄ (with or without H₂O)Excellent solvating power for a wide range of compounds.[5]High boiling point, can be difficult to remove.
Alcohols/Water
Ethanol/WaterProticK₂CO₃, NaOH, KOH"Green" solvent system, can be effective for certain substrates.Can lead to protodeboronation, may not be suitable for all substrates.

Recommendation for 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid:

  • Initial Screening: A mixture of 1,4-Dioxane and water (e.g., 4:1 v/v) or Toluene and water (e.g., 4:1 v/v) with K₂CO₃ is a robust starting point. The presence of water aids in dissolving the inorganic base and facilitates the catalytic cycle.

  • Homogeneous System: If a single-phase system is desired, DMF with K₂CO₃ or K₃PO₄ can be effective, particularly if substrate solubility is an issue.

  • Temperature Considerations: For less reactive aryl chlorides or bromides, a higher boiling point solvent like toluene or dioxane allows for elevated reaction temperatures, which can increase the reaction rate.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Boronic_Acid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ Boronic_Acid->Boronate Base Base (e.g., OH⁻) Base->Boronate Activation Boronate->Transmetalation Organohalide R¹-X Organohalide->OxAdd Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reagents Weigh Reactants: - Boronic Acid - Aryl Halide - Pd Catalyst & Ligand - Base Setup Assemble Reaction under Inert Atmosphere (N₂ or Ar) Reagents->Setup Solvent Prepare Solvent System (Degas if necessary) Solvent->Setup Addition Add Solvent, then Reactants Setup->Addition Heating Heat to Desired Temperature with Stirring Addition->Heating Monitoring Monitor Progress by TLC or LC-MS Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Purification (e.g., Column Chromatography) Extract->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Caption: A generalized workflow for screening Suzuki-Miyaura reaction conditions.

Detailed Experimental Protocols

Protocol 1: General Procedure using Potassium Carbonate in Dioxane/Water

This protocol is a robust starting point for the coupling of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid with a generic aryl bromide.

Materials:

  • 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid (1.2 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

  • Add Pd(PPh₃)₄ (2-5 mol%) to the flask.

  • To the flask, add a degassed 4:1 mixture of 1,4-dioxane and water to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Anhydrous Conditions using Potassium Phosphate in Toluene

This protocol is suitable for substrates that may be sensitive to water or for reactions that require higher temperatures.

Materials:

  • 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid (1.2 equiv)

  • Aryl halide (e.g., aryl chloride or bromide) (1.0 equiv)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground and dried (3.0 equiv)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid (1.2 equiv), finely ground and dried potassium phosphate (3.0 equiv), Pd₂(dba)₃ (1-2 mol%), and SPhos (2-4 mol%) to a dry reaction vessel equipped with a magnetic stir bar.

  • Add anhydrous toluene to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Perspectives

The selection of an appropriate base and solvent system is paramount for the successful application of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. For this electron-rich substrate, a combination of a moderate inorganic base like K₂CO₃ in a mixed aqueous-organic solvent such as dioxane/water or toluene/water provides a reliable and efficient starting point. For more challenging substrates or those with specific sensitivities, anhydrous conditions with a stronger base like K₃PO₄ or a milder one like KF can be employed.

The protocols and principles outlined in this guide serve as a comprehensive starting point for researchers. Systematic screening of the reaction parameters, including the palladium source, ligand, temperature, and stoichiometry, will ultimately lead to the optimization of this powerful C-C bond-forming reaction for the synthesis of novel and complex molecular architectures.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The SPhos ligand in Suzuki–Miyaura and related coupling reactions. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Wright, S. W., Hageman, D. L., & McClure, L. D. (1994). Fluoride-Mediated Boronic Acid Coupling Reactions. The Journal of Organic Chemistry, 59(20), 6095-6097. [Link]

  • Miyaura, N., Yanagi, T., & Suzuki, A. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases. Synthetic Communications, 11(7), 513-519. [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • PubChem. (n.d.). 3,5-Dimethoxyphenylboronic acid. [Link]

  • Reddit. (2023). How to approach choosing reaction conditions for Suzuki? [Link]

  • Chemistry LibreTexts. (2019). Suzuki-Miyaura Coupling. [Link]

Sources

Method

Application Notes & Protocols: Strategic Protection of 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Synthetic Utility of a Bifunctional Reagent 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a valuable building block in organi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthetic Utility of a Bifunctional Reagent

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a valuable building block in organic synthesis, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions.[1][2] Its utility stems from the presence of two key functional moieties: a reactive boronic acid and a phenolic oxygen masked by a 3,5-dimethoxybenzyl (DMB) ether. The strategic management of these groups is paramount to achieving desired synthetic outcomes, preventing unwanted side reactions, and enabling multi-step synthetic sequences.

This technical guide provides an in-depth analysis of protecting group strategies for 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid. We will explore the rationale behind protecting the boronic acid functionality, discuss the stability and cleavage of the incumbent DMB ether, and present orthogonal strategies that allow for the selective manipulation of either functional group. The protocols detailed herein are designed to be robust and reproducible, providing a practical framework for synthetic chemists.

The Inherent Protection: Understanding the 3,5-Dimethoxybenzyl (DMB) Ether

The phenolic hydroxyl group in the target molecule is already protected by a 3,5-dimethoxybenzyl ether. The DMB group is an acid-labile protecting group, and its stability is a critical consideration in any synthetic planning.

Mechanism of Cleavage: The cleavage of benzyl ethers, including the DMB variant, typically proceeds through mechanisms that stabilize a benzylic carbocation. The electron-donating methoxy groups on the DMB moiety enhance the stability of the corresponding carbocation, making it particularly susceptible to cleavage under mild acidic or oxidative conditions.

Deprotection Protocol for the DMB Ether:

A common method for the deprotection of DMB ethers involves oxidative cleavage using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[3][4]

Experimental Protocol: Oxidative Deprotection of the DMB Ether

  • Dissolution: Dissolve the 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid derivative (1.0 equiv) in a suitable solvent system, such as a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).

  • Reagent Addition: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.2-1.5 equiv) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to afford the deprotected 3-hydroxyphenylboronic acid.

Protecting the Boronic Acid: Rationale and Key Strategies

While boronic acids are relatively stable, protection of the boronic acid moiety is often necessary to prevent undesirable side reactions under certain conditions, such as during reactions involving strong nucleophiles, organometallic reagents, or specific oxidation/reduction steps.[5][6][7] Protection can also aid in purification and handling.[8][9]

The most common strategy for protecting boronic acids is their conversion to boronate esters.[5][8][10] We will focus on two of the most widely employed and versatile protecting groups: the pinacol ester and the MIDA (N-methyliminodiacetic acid) ester.

Pinacol Boronate Esters: The Workhorse Protecting Group

Pinacol esters are the most popular choice for protecting boronic acids due to their ease of formation, stability to a wide range of reaction conditions (including chromatography), and their ability to participate directly in many cross-coupling reactions.[5][8][10]

Experimental Protocol: Formation of the Pinacol Boronate Ester

  • Reactant Mixture: To a solution of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂), add pinacol (1.1-1.2 equiv).

  • Dehydrating Agent: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to the mixture.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Filter off the drying agent and wash with the reaction solvent. Concentrate the filtrate under reduced pressure. The crude pinacol ester can often be used without further purification or can be purified by column chromatography on silica gel.

Deprotection of Pinacol Esters:

While stable, the removal of the pinacol group can sometimes be challenging.[5] Common methods include acidic hydrolysis or transesterification.[6][7] A mild two-step procedure involving conversion to a diethanolamine (DEA) complex followed by hydrolysis is also effective.[6][7]

Experimental Protocol: Deprotection of the Pinacol Boronate Ester via Diethanolamine Complex

  • Transesterification: Dissolve the pinacol boronate ester (1.0 equiv) in diethyl ether. Add diethanolamine (1.1 equiv). A white precipitate of the DEA-boronate complex should form within minutes. Stir for approximately 30 minutes.[6]

  • Isolation of DEA Complex: Filter the precipitate, wash with diethyl ether, and dry.

  • Hydrolysis: The isolated DEA complex can then be hydrolyzed to the free boronic acid by treatment with an aqueous acid (e.g., 1M HCl) followed by extraction with an organic solvent like ethyl acetate.

MIDA Boronates: A Robust and Orthogonal Protecting Group

MIDA boronates offer exceptional stability to a wide range of reaction conditions, including those that might cleave other protecting groups.[5][11] They are particularly valuable in iterative cross-coupling strategies. The deprotection of MIDA esters is typically achieved under mild basic conditions, providing an orthogonal deprotection strategy relative to many acid-labile groups.[5]

Experimental Protocol: Formation of the MIDA Boronate Ester

Note: The traditional high-temperature dehydrative condensation is often not suitable for sensitive substrates.[12] A milder method using pre-dried MIDA anhydride is preferred.[13][14]

  • Reactant Mixture: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid (1.0 equiv) and MIDA anhydride (1.1 equiv) in anhydrous dimethylformamide (DMF).

  • Reaction: Heat the mixture at a moderate temperature (e.g., 80 °C) and stir until the reaction is complete, as monitored by LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product can often be precipitated by the addition of a suitable anti-solvent like ethyl acetate. The solid MIDA boronate can then be collected by filtration, washed, and dried.

Experimental Protocol: Deprotection of the MIDA Boronate Ester

  • Basic Hydrolysis: Dissolve the MIDA boronate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add an aqueous base, such as 1 M sodium hydroxide (NaOH), and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Work-up: Once the reaction is complete, acidify the mixture with an aqueous acid (e.g., 1M HCl) to protonate the boronic acid. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the free boronic acid.

Orthogonal Protecting Group Strategies

The concept of orthogonality is crucial in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others.[15][16][17] The table below summarizes the stability of the DMB ether and the boronic acid protecting groups under various conditions, enabling the design of selective synthetic routes.

Condition/Reagent 3,5-Dimethoxybenzyl (DMB) Ether Pinacol Boronate Ester MIDA Boronate Ester
Strong Acid (e.g., HCl, H₂SO₄) LabileLabile (hydrolysis)[5][7]Stable
Mild Acid (e.g., TFA, AcOH) LabileModerately StableStable
Strong Base (e.g., NaOH, KOH) StableStableLabile (deprotection)[5]
Mild Base (e.g., K₂CO₃, Et₃N) StableStableStable
Oxidative (e.g., DDQ) Labile (deprotection)[3][4]StableStable
Oxidative (e.g., H₂O₂) StableLabile (oxidation of C-B bond)Stable
Reductive (e.g., H₂, Pd/C) Labile (hydrogenolysis)StableStable
Fluoride Ion (e.g., TBAF) StableLabile (cleavage to trifluoroborate)Stable

Visualization of Protecting Group Strategies

The following diagrams illustrate the key protection and deprotection pathways for 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid.

G cluster_0 Protecting the Boronic Acid cluster_1 Deprotection Pathways A 3-(3,5-Dimethoxybenzyloxy) phenylboronic acid B Pinacol Boronate Ester A->B  Pinacol, MgSO₄ C MIDA Boronate Ester A->C  MIDA anhydride, DMF D Pinacol Boronate Ester F 3-(3,5-Dimethoxybenzyloxy) phenylboronic acid D->F  1. Diethanolamine  2. H₃O⁺ H Protected Boronic Acid, Deprotected Phenol D->H  DDQ or H₂, Pd/C E MIDA Boronate Ester E->F  aq. NaOH E->H  DDQ or H₂, Pd/C G 3-Hydroxyphenylboronic acid F->G  DDQ or H₂, Pd/C Orthogonal_Strategy cluster_path1 Path 1: Deprotect Phenol First cluster_path2 Path 2: Deprotect Boronic Acid First Start 3-(3,5-Dimethoxybenzyloxy)phenyl -MIDA boronate P1_Step1 DDQ (Oxidative Cleavage) Start->P1_Step1 P2_Step1 aq. NaOH (Basic Hydrolysis) Start->P2_Step1 P1_Product1 3-Hydroxyphenyl -MIDA boronate P1_Step1->P1_Product1 P1_Step2 aq. NaOH (Basic Hydrolysis) P1_Product1->P1_Step2 Final_Product 3-Hydroxyphenylboronic acid P1_Step2->Final_Product P2_Product1 3-(3,5-Dimethoxybenzyloxy)phenyl boronic acid P2_Step1->P2_Product1 P2_Step2 DDQ (Oxidative Cleavage) P2_Product1->P2_Step2 P2_Step2->Final_Product

Caption: Orthogonal deprotection strategy using a MIDA boronate.

Conclusion

The successful application of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid in complex organic synthesis is critically dependent on the judicious selection and implementation of protecting group strategies. By understanding the stability and reactivity of the inherent DMB ether and by employing robust and orthogonal protection for the boronic acid moiety, such as pinacol or MIDA esters, researchers can unlock the full synthetic potential of this versatile building block. The protocols and strategies outlined in this guide provide a solid foundation for navigating the synthetic challenges and opportunities presented by this molecule.

References

  • Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids. [Link]

  • ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]

  • Sun, J., Perfetti, J. S., & Santos, W. L. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(13), 3384–3387. [Link]

  • Google Patents. (2015). Protecting groups for boronic acids.
  • Sun, J., Perfetti, J. S., & Santos, W. L. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]

  • Wikipedia. Boronic acid. [Link]

  • Baran, P. S. (n.d.). Protecting Groups. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Chemical Communications (RSC Publishing). Recent advances in the synthesis and reactivity of MIDA boronates. [Link]

  • The Journal of Organic Chemistry - ACS Publications. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Hydroxyl Protecting Groups Stability. [Link]

  • SciSpace. 3-methoxybenzyl (3-mpm) and 3, 5-dimethoxybenzyl (3, 5-dmpm) protecting groups for the hydroxy function less readily removable t. [Link]

  • PNAS. Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • NIH. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • Sci-Hub. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. [Link]

  • Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]

  • PubMed Central. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. [Link]

  • Organic Syntheses Procedure. 3. [Link]

  • ResearchGate. Order of thermodynamic stability of representative boronic esters. [Link]

  • SciRP.org. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2020). Boronic acid pinacol ester deprotection. [Link]

  • ChemRxiv. A Mild and Simple Method for Making MIDA Boronates. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]

  • ACS Publications. A Mild Method for Making MIDA Boronates. [Link]

  • NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ACS Publications. Electrochemical Generation of Alkyl Radicals from Boronic Esters for SOMOphilic Alkynylation. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting failed Suzuki coupling with 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid

Technical Support Center: Suzuki Coupling Reactions Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling Reactions

Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura coupling, particularly when using complex or challenging substrates like 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid .

As a Senior Application Scientist, I've seen firsthand how a reaction that looks perfect on paper can falter in the flask. The Suzuki coupling, while robust, is a multi-step catalytic process where each step—oxidative addition, transmetalation, and reductive elimination—has its own unique sensitivities.[1][2] The boronic acid presents specific challenges due to its steric bulk and electronic properties. This guide is structured as a series of questions you might be asking yourself at the bench. We will diagnose the problem, understand the underlying chemistry, and propose logical, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: General Reaction Failures (The "Nothing Happened" Problem)

Question 1: I've run my Suzuki coupling with 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid and my aryl halide, but I'm only recovering starting materials. Where do I even begin to troubleshoot?

Answer: This is a common and frustrating scenario. When there's no product formation, we need to systematically verify the integrity of each component and the reaction environment. Think of it as a pre-flight checklist for your reaction.

Initial Troubleshooting Checklist:

CheckpointAction & Rationale
Inert Atmosphere Did you thoroughly degas your solvent and reaction mixture? Oxygen can oxidize the active Pd(0) catalyst to Pd(II), effectively killing the catalytic cycle before it starts. For best results, use a freeze-pump-thaw method (3 cycles) or sparge with argon/nitrogen for at least 30 minutes.[3]
Catalyst Source Is your palladium source reliable? Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) need to be reduced in situ to Pd(0). If this reduction fails, the reaction won't start. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which activates reliably.
Reagent Quality How old are your reagents? Is the aryl halide pure? Most importantly, is the boronic acid viable? Boronic acids can degrade on the shelf. We'll discuss how to check this in detail next.
Base & Solvent Was the base fully dissolved or properly suspended? Many Suzuki couplings are triphasic (organic solvent, aqueous base, solid catalyst/reagents). Vigorous stirring is essential.[4] The choice of base and the presence of water are critical for activating the boronic acid.[3][5]

Question 2: My reaction mixture turned black immediately after adding the catalyst, and the reaction stalled. What does this mean?

Answer: The immediate formation of a black precipitate is a classic sign of palladium black formation. This indicates that your Pd(0) catalyst has aggregated and crashed out of solution, rendering it catalytically inactive.

Causality & Explanation: The active catalyst is a soluble, ligand-stabilized monomeric Pd(0) species. If the phosphine ligands are oxidized (e.g., by trace peroxides in an old bottle of THF or dioxane) or if their concentration is too low, the "naked" Pd(0) atoms will rapidly aggregate.[3]

Solutions:

  • Add Catalyst Last: Degas your reaction mixture before adding the palladium catalyst. This minimizes the catalyst's exposure to any residual oxygen.[3]

  • Use Fresh Solvents: Ensure your solvents, especially ethers like THF and dioxane, are peroxide-free. Using a freshly opened bottle of anhydrous solvent is the best practice.

  • Add Supplemental Ligand: For some catalyst systems, especially those generated in situ from a palladium salt and a separate ligand, adding a slight excess of the phosphine ligand (e.g., 0.5-1 mol% extra) can help prevent aggregation and stabilize the active catalyst.

Category 2: Issues Specific to 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid

Question 3: I've confirmed my general setup is sound, but the reaction is still sluggish or failing. Could my boronic acid be the problem?

Answer: Absolutely. Boronic acids are often the most sensitive component in a Suzuki coupling. Your specific substrate, 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, is susceptible to two primary decomposition pathways that can halt your reaction.

1. Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by moisture and/or elevated temperatures, especially under basic conditions. Effectively, your nucleophile is being destroyed over the course of the reaction.

2. Boroxine Formation: Boronic acids can dehydrate to form cyclic trimers called boroxines. While boroxines can participate in the catalytic cycle, their reactivity is often different (sometimes slower) than the corresponding monomeric boronic acid. This can lead to inconsistent results.

Below is a diagram illustrating these potential side reactions.

G BA 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid Ar-B(OH)₂ PD Protodeboronation Product Ar-H BA->PD + H₂O (Base, Heat) BX Boroxine (ArBO)₃ BA->BX - H₂O (Dehydration)

Caption: Decomposition pathways of the boronic acid starting material.

Diagnostic & Solutions:

  • Check Purity: Before use, check the purity of your boronic acid by ¹H NMR. Look for the absence of a large peak corresponding to the protodeboronated product (3,5-dimethoxybenzyl phenyl ether).

  • Convert to a Boronate Ester: The most robust solution is to protect the boronic acid as a more stable derivative. Pinacol esters (formed by reacting the boronic acid with pinacol) are significantly more stable to protodeboronation and are often used to rescue problematic couplings.[4][6] MIDA boronates or trifluoroborate salts are other excellent, highly stable alternatives.[4]

  • Use KF as the Base: If you must use the boronic acid directly, consider using potassium fluoride (KF) as the base. It is known to activate boronic acids for transmetalation while being milder and less likely to promote decomposition compared to stronger bases like carbonates or hydroxides.[5]

Question 4: My coupling partner is an electron-rich aryl halide, and the reaction is very slow. I suspect the issue is with the oxidative addition step. How can I overcome this?

Answer: This is an excellent diagnosis. The 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid itself is somewhat electron-rich due to the ether linkage. When you couple this with an electron-rich aryl halide (e.g., a bromoanisole derivative), the first step of the catalytic cycle—oxidative addition of the Pd(0) into the aryl-halide bond—becomes the rate-limiting step.[1][7] Electron-donating groups on the aryl halide make the carbon-halogen bond stronger and less susceptible to cleavage by the electron-rich palladium catalyst.

To overcome this, you need to make the palladium catalyst a more potent electron-donor and more reactive. This is achieved by changing the ligand environment.

Solution: Employ Electron-Rich, Bulky Ligands Standard ligands like triphenylphosphine (PPh₃) are often insufficient for these challenging couplings. You need ligands that increase the electron density on the palladium center, which in turn promotes the oxidative addition step.[1]

Recommended Ligand/Catalyst Systems for Challenging Couplings:

Catalyst SystemLigand TypeKey AdvantagesWhen to Use
Buchwald Ligands (e.g., SPhos, XPhos, RuPhos)Dialkylbiaryl PhosphinesVery electron-rich and bulky. Excellent for activating electron-rich and sterically hindered aryl chlorides and bromides.[7]This is the first choice for your specific problem. Use with a palladium source like Pd(OAc)₂ or use a pre-formed G3/G4 precatalyst.
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SImes)Carbene LigandsStrong σ-donors, even more so than phosphines. Form very stable and active catalysts (e.g., PEPPSI™ catalysts).An excellent alternative to Buchwald ligands, particularly for sterically demanding substrates.
Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃)AlkylphosphinesHighly electron-donating and sterically demanding. Can be very effective but are also air-sensitive.A good option if Buchwald or NHC systems are unavailable, but requires more careful handling.

Below is a workflow to guide your troubleshooting process for this specific issue.

G A Reaction Failed or Sluggish (Starting Materials Remain) B Diagnosis: Slow Oxidative Addition? A->B C Diagnosis: Boronic Acid Decomposition? A->C D Action: Change Ligand System (Default: Pd(PPh₃)₄ or similar) B->D G Action: Stabilize Boronic Acid C->G E Screen Buchwald Ligands (XPhos, SPhos) with Pd(OAc)₂ D->E F Screen NHC Ligands (e.g., PEPPSI-IPr) D->F J Reaction Successful E->J F->J H Convert to Pinacol Ester Ar-B(pin) G->H I Convert to Trifluoroborate Salt Ar-BF₃K G->I H->J I->J

Caption: A logical workflow for troubleshooting the Suzuki coupling.

Experimental Protocols

Protocol 1: General Procedure for a Screening Reaction

This protocol is designed for a small-scale reaction (0.1-0.2 mmol) to test new conditions. All glassware should be oven- or flame-dried and cooled under an inert atmosphere.

  • To a 4 mL vial containing a magnetic stir bar, add:

    • Aryl Halide (1.0 equiv, e.g., 0.2 mmol)

    • 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid (1.2-1.5 equiv)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Seal the vial with a septum-lined cap.

  • Evacuate and backfill the vial with argon or nitrogen (3 cycles).

  • Add the degassed solvent system via syringe. A common starting point is a 4:1 or 5:1 mixture of an organic solvent (Dioxane, Toluene, or THF) and water (e.g., 1.6 mL Dioxane, 0.4 mL water for a 0.1 M reaction).

  • Add the Palladium Source. This can be done in two ways:

    • Pre-catalyst: Add the solid Pd catalyst/precatalyst (e.g., SPhos-Pd-G3, 1-5 mol%) now, under a positive flow of inert gas.

    • In-situ generation: Add the ligand (e.g., SPhos, 2-10 mol%) and the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) as solids.

  • Place the vial in a pre-heated reaction block or oil bath. Common temperatures range from 60-110 °C.

  • Stir vigorously for the allotted time (e.g., 4-24 hours). Monitor the reaction by TLC or LC-MS.

Protocol 2: Condition Screening Table

When troubleshooting, it's efficient to screen several parameters simultaneously. Below is a suggested screening setup targeting the most common variables for your challenging coupling.

RxnCatalyst (2 mol%)Ligand (4 mol%)Base (2.5 equiv)Solvent (5:1)Temp (°C)
1 Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O100
2 Pd(OAc)₂XPhosK₃PO₄Dioxane/H₂O100
3 Pd₂(dba)₃P(t-Bu)₃K₂CO₃Toluene/H₂O110
4 PEPPSI-IPr (2 mol%)(none)Cs₂CO₃THF/H₂O80
5 Pd(OAc)₂SPhosCs₂CO₃Toluene/H₂O110
6 Pd(OAc)₂SPhosKFn-Butanol100

The Suzuki-Miyaura Catalytic Cycle

To better understand where things can go wrong, it is helpful to visualize the catalytic cycle. Each step has its own requirements.

SuzukiCycle cluster_legend Legend Pd(0)L₂ Pd(0)L₂ Ar¹-Pd(II)-X(L₂) Ar¹-Pd(II)-X(L₂) Pd(0)L₂->Ar¹-Pd(II)-X(L₂) Oxidative Addition (Ar¹-X) *Often Rate-Limiting for Electron-Rich Halides* Ar¹-Pd(II)-OH(L₂) Ar¹-Pd(II)-OH(L₂) Ar¹-Pd(II)-X(L₂)->Ar¹-Pd(II)-OH(L₂) Ligand Exchange (Base, e.g., OH⁻) Ar¹-Pd(II)-O-B(OH)₂(Ar²)(L₂) Ar¹-Pd(II)-O-B(OH)₂(Ar²)⁻(L₂) Ar¹-Pd(II)-OH(L₂)->Ar¹-Pd(II)-O-B(OH)₂(Ar²)(L₂) Boronate Complexation (Ar²B(OH)₂) Ar¹-Pd(II)-Ar²(L₂) Ar¹-Pd(II)-Ar²(L₂) Ar¹-Pd(II)-O-B(OH)₂(Ar²)(L₂)->Ar¹-Pd(II)-Ar²(L₂) Transmetalation *Requires Activated Boron* Ar¹-Pd(II)-Ar²(L₂)->Pd(0)L₂ Reductive Elimination (Ar¹-Ar²) *Forms Product* Ar1 Aryl Halide Partner Ar2 Boronic Acid Partner L Ligand (e.g., Phosphine)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

By methodically addressing each potential point of failure—from the reaction setup and reagent stability to the specific kinetics of the catalytic cycle—you can successfully navigate the challenges posed by substrates like 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid and achieve your desired synthetic outcome.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 965-977. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Reddit r/chemistry. (2020). What is the proper way to set up a suzuki coupling?[Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?[Link]

Sources

Optimization

Technical Support Center: Optimization of Suzuki-Miyaura Coupling Reactions Involving 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) conc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the optimization of reaction time and temperature for Suzuki-Miyaura cross-coupling reactions utilizing 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid. Our goal is to equip you with the scientific rationale and practical steps to navigate the complexities of this sterically demanding and electron-rich substrate, ensuring successful and reproducible outcomes.

Introduction: Understanding the Substrate

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a valuable building block in organic synthesis, particularly for creating complex biaryl structures that are often scaffolds for pharmacologically active molecules.[1] Its structure presents a unique set of challenges and opportunities in the context of the Suzuki-Miyaura coupling reaction. The presence of multiple electron-donating groups (two methoxy groups and a benzyloxy ether linkage) makes the phenyl ring electron-rich, which can influence the transmetalation step of the catalytic cycle. Furthermore, the bulky 3,5-dimethoxybenzyloxy substituent introduces significant steric hindrance around the boronic acid moiety. This guide will address how to strategically manipulate reaction time and temperature to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered when working with 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid and provide solutions grounded in mechanistic principles.

Q1: My reaction shows very low or no conversion to the desired product. How can I use temperature and reaction time to address this?

A1: Low conversion with a sterically hindered, electron-rich boronic acid like this is a common starting problem. The primary barrier is often the transmetalation step, which can be sluggish due to steric hindrance.

  • Causality: The bulky 3,5-dimethoxybenzyloxy group can physically block the approach of the boronic acid to the palladium center. Higher temperatures provide the necessary kinetic energy to overcome this activation barrier.[2]

  • Troubleshooting Steps:

    • Incremental Temperature Increase: If you started at a moderate temperature (e.g., 80 °C), incrementally increase the reaction temperature by 10-15 °C. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). For high-boiling solvents like dioxane or toluene, you can reflux the reaction.[3]

    • Extended Reaction Time: Sterically hindered couplings often require longer reaction times. If you see some product formation after a few hours, but the reaction has stalled, consider running the reaction for 12-24 hours.

    • Microwave Irradiation: If conventional heating is ineffective, microwave synthesis can be a powerful alternative.[4] Microwave heating can rapidly and efficiently achieve higher temperatures, often dramatically reducing reaction times and improving yields for difficult couplings. Start with a temperature screen from 100 °C to 140 °C.

Q2: I'm observing significant formation of a byproduct that I've identified as 1,3-dimethoxybenzene. What is happening and how can I prevent it?

A2: You are observing protodeboronation, a common side reaction for electron-rich boronic acids.[5][6] In this process, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.

  • Causality: The electron-donating nature of the substituents on your boronic acid makes the ipso-carbon (the carbon attached to boron) more susceptible to protonolysis, especially at elevated temperatures and in the presence of water or other protic sources.[7] Prolonged reaction times at high temperatures can exacerbate this issue.

  • Troubleshooting Steps:

    • Temperature Management: While higher temperatures can be necessary to drive the coupling forward, excessively high temperatures can accelerate protodeboronation. The key is to find a "sweet spot." If you are getting significant protodeboronation at 110 °C, try reducing the temperature to 90-100 °C and compensating with a longer reaction time or a more active catalyst system.

    • Strictly Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Use anhydrous solvents and dry your base (e.g., K₂CO₃, Cs₂CO₃) in an oven before use. The presence of water can facilitate protodeboronation.[3]

    • Protect the Boronic Acid: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA boronate ester.[8] These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.

Q3: My reaction is slow, and even after 24 hours, I have a mixture of starting materials and product. Is it better to increase the temperature or let it run longer?

A3: This scenario requires a careful balancing act. The decision depends on the stability of your starting materials and product at higher temperatures.

  • Causality: A slow reaction points to a high activation energy, likely due to steric hindrance. Both increasing temperature and extending time can increase the total number of effective molecular collisions. However, prolonged heating, even at moderate temperatures, increases the risk of side reactions like protodeboronation or decomposition.

  • Troubleshooting Workflow:

    • Initial Test: First, try increasing the temperature by 15-20 °C on a small scale and monitor for 4-6 hours. Compare the product-to-starting-material ratio and the level of byproducts to your original conditions.

    • Optimize Catalyst System: If higher temperatures lead to more byproducts, revert to the lower temperature and focus on using a more active catalyst system. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ligands like PPh₃.[9] A more active catalyst can achieve a faster reaction rate at a lower temperature, minimizing side reactions.

    • Consider a One-Pot Borylation/Coupling: In some cases, generating the boronic acid (or ester) in situ followed by the Suzuki coupling without isolation can be effective.[10]

Data Summary: Recommended Starting Conditions

The optimal reaction time and temperature are highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides recommended starting points for optimizing your Suzuki-Miyaura coupling reaction.

Parameter Recommendation for 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Standard, reliable Pd(II) and Pd(0) precursors.[11]
Ligand SPhos, XPhos, RuPhos, or other Buchwald ligandsBulky, electron-rich ligands are highly effective for sterically hindered substrates.[12]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong, non-nucleophilic bases are generally effective. Carbonates are a good first choice.[3]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMFAprotic polar solvents are standard. A small amount of water can aid in dissolving the base.[13]
Starting Temperature 80-100 °CA good starting range to balance reaction rate and potential side reactions.[14]
Starting Time 4-12 hoursMonitor reaction progress to determine the optimal endpoint.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction.

General Protocol for the Suzuki-Miyaura Coupling of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid with an Aryl Bromide

Materials:

  • 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Reagent Addition: Add the 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid to the flask.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at 2-hour intervals.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]

Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps of the Suzuki-Miyaura coupling, highlighting where temperature and substrate sterics play a critical role.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Slowed by bulky ligands PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX Transmetalation Transmetalation (R-B(OH)2 + Base) PdII_ArX->Transmetalation Rate-limiting for sterically hindered R-B(OH)2 PdII_ArR Ar-Pd(II)-R(L_n) Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to troubleshoot a low-yielding reaction.

Troubleshooting_Workflow Start Low Yield / No Reaction Check_Temp Increase Temperature (e.g., 80°C to 100°C) Start->Check_Temp Check_Time Increase Reaction Time (e.g., 12-24h) Check_Temp->Check_Time No Improvement Check_Side_Products Analyze Byproducts (TLC/LC-MS) Check_Temp->Check_Side_Products Improvement Check_Catalyst Switch to Bulky Ligand (e.g., SPhos, XPhos) Check_Time->Check_Catalyst No Improvement Check_Time->Check_Side_Products Improvement Check_Catalyst->Check_Side_Products Run Reaction Protodeboronation Protodeboronation Observed Check_Side_Products->Protodeboronation Side Products Present Success Improved Yield Check_Side_Products->Success Clean Conversion Optimize_Temp Reduce Temperature, Use Anhydrous Conditions Protodeboronation->Optimize_Temp Optimize_Temp->Check_Catalyst

Caption: A decision-making workflow for optimizing reaction conditions.

References

  • Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Retrieved from [Link]

  • Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • ResearchGate. (n.d.). Synthesis of 3-carboxy-phenylboronic acid. Retrieved from [Link]

  • Naiya, M. M., et al. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]

  • RSC Publishing. (n.d.). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(20), 8192–8203. Retrieved from [Link]

  • MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

  • Li, W., et al. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2764–2775. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]

  • Killoran, P., et al. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Retrieved from [Link]

  • ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2014). Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group. Retrieved from [Link]

  • National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • PubMed. (2014). Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho-functionalization of electron-rich arenes using a boronic acid as a blocking group. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Managing Impurities in 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid

Welcome to the technical support center. As a Senior Application Scientist, I understand that the success of your research, particularly in drug development and complex organic synthesis, hinges on the purity of your rea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. As a Senior Application Scientist, I understand that the success of your research, particularly in drug development and complex organic synthesis, hinges on the purity of your reagents. 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a valuable building block, but like many arylboronic acids, it presents unique challenges regarding impurities. This guide is designed to provide you with both the foundational knowledge and actionable protocols to identify, understand, and mitigate these impurities, ensuring the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid and related compounds.

Q1: What are the primary impurities I should expect in my sample?

The impurity profile of a boronic acid is typically influenced by its synthesis and handling. For 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, you should be vigilant for three main classes of impurities.

Impurity Class Specific Example(s) Typical Origin Primary Analytical Signature
Anhydrides Boroxine (trimeric anhydride)Spontaneous dehydration of the boronic acid upon storage or heating.[1][2][3]Complex ¹H NMR signals in the aromatic region; mass spectrometry peak corresponding to (M-H₂O)x3.
Synthesis Byproducts 1-(benzyloxy)-3,5-dimethoxybenzeneIncomplete borylation or protodeborylation during synthesis/workup.Absence of the B(OH)₂ signal in NMR; distinct aromatic signals.
Precursors 3-Bromo-1-(3,5-dimethoxybenzyloxy)benzeneUnreacted starting material from a cross-coupling or Grignard-based synthesis route.Characteristic isotopic pattern in mass spectrometry if halogenated; distinct NMR signals.
Q2: My ¹H NMR spectrum looks complex and the B(OH)₂ peak integration is low. Am I seeing the boroxine anhydride?

This is a very common and astute observation. Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydride, known as a boroxine. This equilibrium is sensitive to the presence of water.

  • In the presence of water , the equilibrium favors the monomeric boronic acid, R-B(OH)₂. You will typically see a characteristic broad singlet for the two -OH protons.

  • Under anhydrous conditions or upon heating, three molecules of the boronic acid can lose three molecules of water to form the six-membered boroxine ring.[2][3] This process is reversible.

The presence of both species in an NMR sample will result in a more complex spectrum than expected, often with a lower-than-expected integration for the B(OH)₂ protons.

Boroxine_Equilibrium BoronicAcid 3 x Ar-B(OH)₂ (Boronic Acid) Boroxine (ArBO)₃ (Boroxine) BoronicAcid->Boroxine - 3 H₂O Boroxine->BoronicAcid + 3 H₂O Water 3 x H₂O

Caption: Reversible equilibrium between a boronic acid and its boroxine anhydride.

Q3: How do these impurities affect my downstream Suzuki-Miyaura coupling reaction?

Impurities can have significant, and sometimes subtle, detrimental effects on cross-coupling reactions:

  • Boroxines: While often competent coupling partners, they react with a different stoichiometry (1 mole of boroxine is equivalent to 3 moles of the boronic acid).[1] Using a sample containing an unknown amount of boroxine without adjusting stoichiometry can lead to lower yields and unreacted starting material.

  • Non-boronated Byproducts: These are inert spectators in the reaction, leading to an overestimation of the active reagent and consequently lower-than-expected yields.

  • Precursors (e.g., Aryl Halides): If your precursor is an aryl halide, its presence can lead to unwanted homo-coupling side reactions, complicating your purification process.

Part 2: Troubleshooting Guide: From Analysis to Purification

This section provides structured solutions to common experimental challenges.

Issue 1: My initial purity assessment by HPLC shows multiple, poorly resolved peaks.

Causality: Arylboronic acids can be challenging to analyze via HPLC. Poor peak shape can result from interactions with the column's stationary phase, while multiple peaks may indicate not only synthetic impurities but also on-column degradation of the analyte itself.[4][5] Pinacol esters, common precursors, are particularly susceptible to on-column hydrolysis to the corresponding boronic acid.[5][6]

Solution: Implement a Robust HPLC Protocol

A well-developed HPLC method is crucial for accurate purity assessment. The goal is to achieve baseline separation of the boronic acid from its potential impurities in under 15 minutes.

Protocol 1: Reversed-Phase HPLC for Arylboronic Acid Analysis

  • Column Selection: Utilize a modern, high-performance C18 column. Columns with technologies that minimize metal-analyte interactions are often beneficial. (e.g., Waters XSelect™ Premier HSS T3).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start with a shallow gradient (e.g., 5-10% B) to elute highly polar impurities.

    • Ramp up to a higher concentration (e.g., 95% B) to elute the main analyte and less polar impurities.

    • Include a hold at high organic content and a re-equilibration step.

  • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID column).

  • Detection: UV detection, typically between 220-254 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Sample Preparation: Dissolve the sample in a diluent that matches the initial mobile phase composition to ensure good peak shape. If solubility is an issue, a small amount of organic solvent like acetonitrile can be used.

Trustworthiness Check: A stable baseline and sharp, symmetrical peaks for your standard indicate a reliable method. Spiking the sample with known potential impurities (like the precursor aryl halide) can validate the method's separating power.

Issue 2: Standard purification methods like recrystallization or silica gel chromatography are ineffective.

Causality: Many boronic acids are either amorphous solids or oils, making recrystallization difficult.[7] Furthermore, their polar nature and Lewis acidity cause them to interact strongly with the silanol groups on standard silica gel, leading to significant streaking and poor recovery during column chromatography.[8][9]

Solution A: pH-Mediated Liquid-Liquid Extraction

This powerful and scalable technique exploits the acidic nature of the boronic acid functional group to separate it from neutral organic impurities. A patented process outlines this general approach.[10]

Protocol 2: Purification via Acid/Base Extraction

  • Dissolution: Dissolve the crude 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid in a suitable water-immiscible organic solvent (e.g., Diethyl ether, Ethyl acetate).

  • Basification: Extract the organic layer with an aqueous solution of a mild base (e.g., 1M NaOH or 1M Na₂CO₃). The boronic acid will deprotonate to form the water-soluble sodium boronate salt, which partitions into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separation: Separate the two layers. Discard the organic layer containing the impurities.

  • Washing (Optional): Wash the aqueous layer with fresh organic solvent to remove any remaining traces of neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring until the solution is acidic (pH ~1-2). The pure boronic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the solid with cold water to remove any inorganic salts, and then dry thoroughly under vacuum.

Solution B: Purification via a Diethanolamine Adduct

For particularly stubborn mixtures, converting the boronic acid to a stable, crystalline derivative can facilitate purification. Diethanolamine adducts are often highly crystalline and can be easily purified by recrystallization.[8]

Protocol 3: Derivatization, Purification, and Hydrolysis

  • Adduct Formation: Dissolve the crude boronic acid in an appropriate solvent (e.g., diethyl ether or toluene). Add a stoichiometric amount of diethanolamine. The diethanolamine adduct will often precipitate from the solution as a stable, crystalline solid.

  • Purification: The solid adduct can be collected by filtration and further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).

  • Hydrolysis: To recover the pure boronic acid, suspend the purified adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and acidic water (e.g., 1M HCl). Stir vigorously until the solid dissolves. The adduct will hydrolyze, releasing the pure boronic acid into the organic layer.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the purified 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid.

Part 3: Workflow and Visualization

A systematic approach is key to efficiently tackling purity issues. The following workflow provides a logical path from initial analysis to a purified product.

Troubleshooting_Workflow cluster_start Analysis cluster_purification Purification Cascade cluster_end Result Start Crude Product: 3-(3,5-Dimethoxybenzyloxy) -phenylboronic acid Analyze Analyze Purity (HPLC, NMR) [Protocol 1] Start->Analyze CheckPurity Purity > 98%? Analyze->CheckPurity Recrystallize Attempt Recrystallization (e.g., EtOAc/Hexanes) CheckPurity->Recrystallize No End Pure Product for Downstream Use CheckPurity->End Yes AcidBase Perform pH Extraction [Protocol 2] Recrystallize->AcidBase Fails / Oily Reanalyze Re-analyze Purity Recrystallize->Reanalyze Success Derivatize Derivatize & Purify [Protocol 3] AcidBase->Derivatize Fails AcidBase->Reanalyze Success Derivatize->Reanalyze Success Reanalyze->CheckPurity

Caption: A systematic workflow for the analysis and purification of arylboronic acids.

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online discussion]. Available at: [Link]

  • Reddit r/chemistry. (2017). Purification of boronic acids? [Online discussion]. Available at: [Link]

  • Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available at: [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Google Patents. (2009). Process for purification of boronic acid and its derivatives. (Publication No. WO2009069081A2).
  • Reddit r/Chempros. (2024). Purification of alkyl Bpin/other alkyl boronic esters. [Online discussion]. Available at: [Link]

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3355–3359. Available at: [Link]

  • Cossu, S., et al. (2003). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. European Journal of Organic Chemistry, 2003(18), 3653-3657. Available at: [Link]

  • Reddit r/chemistry. (2018). Self-condensation of phenylboronic acid. [Online discussion]. Available at: [Link]

  • Qiu, F., et al. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 36(1), 1-14. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Image from article]. Available at: [Link]

  • PubChem. 3,4-Dimethoxyphenylboronic acid. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2016). A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester. (Publication No. CN105218322A).
  • Wossi, A. T. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Thesis. Available at: [Link]

  • Nishiyabu, R., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Heterocycles, 87(5), 991-1017. Available at: [Link]

  • Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 1232, 217-224. Available at: [Link]

  • Wikipedia. Phenylboronic acid. Available at: [Link]

  • Nishiyabu, R., et al. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Heterocycles, 87(5), 991-1017. Available at: [Link]

  • Bura, T., et al. (2015). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Organic & Biomolecular Chemistry, 13(8), 2256-2260. Available at: [Link]

Sources

Optimization

preventing decomposition of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid during reactions

Technical Support Center: 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid Welcome to the technical support resource for 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid. This guide is designed for researchers, medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid

Welcome to the technical support resource for 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile reagent. Our goal is to provide you with the deep, mechanistic understanding and practical, field-tested protocols required to ensure the stability and reactivity of this molecule in your critical reactions, primarily focusing on palladium-catalyzed cross-coupling.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the use of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid.

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired biaryl product. What are the most probable causes?

Low yields are typically traced back to the degradation of the boronic acid before or during the reaction. The two primary competing side reactions are protodeboronation (loss of the boronic acid group) and cleavage of the benzylic ether linkage . Each pathway is promoted by specific reaction parameters that can be carefully controlled.

Q2: I'm observing significant formation of (3,5-dimethoxybenzyloxy)benzene in my reaction mixture. What is this byproduct and why is it forming?

This molecule is the result of protodeboronation, a process where the C–B(OH)₂ bond is cleaved and replaced by a C–H bond.[1] This is one of the most common failure modes for Suzuki couplings. It is often accelerated by excessive heat, prolonged reaction times, and the presence of strong aqueous bases (like NaOH) or hydrides.[2][3]

Q3: My analysis shows the presence of 3-hydroxyphenylboronic acid and/or 3,5-dimethoxybenzyl alcohol. What decomposition pathway does this indicate?

The presence of these fragments points to the cleavage of the benzylic ether bond. This can occur via several mechanisms, but in the context of a palladium-catalyzed reaction, it may be due to unintended hydrogenolysis, where the palladium catalyst, in the presence of a hydrogen source, cleaves the C-O bond.[4] Certain solvents or additives can inadvertently serve as a source of hydrogen.

Q4: How should I properly store and handle 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid to maximize its shelf life?

Like many boronic acids, this reagent is sensitive to air and moisture.

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place (refrigerator or freezer).

  • Handling: When weighing and dispensing the reagent, do so quickly and preferably in a glovebox or under a stream of inert gas to minimize exposure to atmospheric oxygen and moisture. Use anhydrous solvents and well-dried glassware for reactions.

Section 2: In-Depth Troubleshooting Guides

This section explores the mechanisms behind common decomposition pathways and provides detailed, actionable protocols to mitigate them.

Guide 2.1: Combating Protodeboronation

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond. For arylboronic acids, this process can be catalyzed by both acid and base and is a major source of yield loss.[1][5]

Symptoms:

  • Formation of (3,5-dimethoxybenzyloxy)benzene.

  • Stalled reaction progress despite active catalyst.

Causality & Mechanism: The reaction rate is highly dependent on pH, temperature, and water concentration.[2] Under the basic conditions required for the Suzuki-Miyaura reaction, the boronic acid exists as the more reactive boronate species [Ar-B(OH)₃]⁻. While necessary for transmetalation with the palladium center, this species is also susceptible to protonolysis by water, especially at elevated temperatures.

Protodeboronation Reagent Ar-B(OH)₂ Boronate Ar-B(OH)₃⁻ Reagent->Boronate + OH⁻ TransitionState [Transition State] Boronate->TransitionState + H₂O Product Ar-H (Protodeboronated Product) TransitionState->Product - B(OH)₄⁻ Base Base (e.g., OH⁻) ProtonSource Proton Source (e.g., H₂O) Ether_Cleavage Start Ar-O-CH₂-Ar' Intermediate [Pd-H Intermediate] Start->Intermediate + Pd(0) + [H] Pd_Complex Pd(0) Complex H_Source [H] Source (e.g., H₂, Hydride) Products Ar-OH + H₃C-Ar' (Cleavage Products) Intermediate->Products Reductive Cleavage

Caption: Simplified pathway for palladium-catalyzed ether hydrogenolysis.

Mitigation Strategies & Protocols:

StrategyMechanistic RationaleRecommended Action
Reagent Purity Contaminants can act as hydrogen donors.Use high-purity, peroxide-free solvents. Ensure reagents are free of residual reducing agents from prior synthetic steps.
Catalyst & Ligand Ligands influence the electronic properties and behavior of the palladium center. Some ligand/catalyst systems may be more prone to side reactions like hydrogenolysis.Screen different palladium pre-catalysts and ligands. Buchwald or Fu-type ligands are generally robust for Suzuki couplings and may suppress this side reaction. [2]
Acid/Base Control Strong acids or bases can catalyze the hydrolysis of the ether bond, although this is less common under typical Suzuki conditions. [4]Ensure the reaction medium does not become strongly acidic or basic beyond the requirements of the catalytic cycle. Use the recommended milder bases (see Guide 2.1).

Section 3: Optimized Experimental Protocol

This section provides a robust, step-by-step protocol for a Suzuki-Miyaura coupling reaction designed to minimize the decomposition of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid.

Optimized Suzuki Coupling Workflow

Workflow Prep 1. Preparation - Dry glassware under vacuum/heat - Degas solvent (3x Freeze-Pump-Thaw) Setup 2. Inert Atmosphere Setup - Assemble reaction under Argon/N₂ - Add Aryl Halide, Pd Catalyst, Ligand Prep->Setup Reagents 3. Reagent Addition - Add Boronic Acid - Add degassed Solvent (e.g., Dioxane) - Add Base (e.g., K₃PO₄) as solid or solution Setup->Reagents Reaction 4. Reaction - Heat to optimal temp (e.g., 85-95 °C) - Monitor by TLC/LC-MS Reagents->Reaction Workup 5. Workup & Purification - Quench, Extract, Purify Reaction->Workup

Caption: Recommended workflow for a robust Suzuki-Miyaura coupling.

Detailed Protocol:

  • Preparation:

    • To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%).

    • Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition:

    • Under a positive pressure of argon, add 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid (1.2-1.5 eq.) and finely ground, anhydrous K₃PO₄ (2.0-3.0 eq.).

    • Add the degassed solvent (e.g., 1,4-Dioxane or Toluene, ensuring sufficient volume for a 0.1-0.2 M concentration) via cannula or syringe.

  • Reaction:

    • Place the sealed flask in a preheated oil bath at 85-95 °C.

    • Stir vigorously. Monitor the reaction's progress by TLC or LC-MS every 1-2 hours. Avoid unnecessarily long reaction times.

  • Workup:

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.

References

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 2017. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 2021. [Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI, 2025. [Link]

  • Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. ResearchGate, 2003. [Link]

  • A General Strategy for the Organocatalytic Activation of C–H Bonds via Photoredox Catalysis: The Direct Arylation of Benzylic Ethers. PubMed Central, 2012. [Link]

  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. [Link]

  • For the pro's (Suzuki). Reddit r/Chempros, 2024. [Link]

  • How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange, 2024. [Link]

  • (3,5-Dimethoxyphenyl)boronic acid. PubChem. [Link]

  • Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. ResearchGate, 2025. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed Central, 2018. [Link]

  • A Mild and Practical Method for Deprotection of Aryl Methyl/ Benzyl/Allyl Ethers with HPPh2 and tBuOK. ResearchGate. [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

  • Boronic Acid Mediated Reaction in the Solid State. The Royal Society of Chemistry. [Link]

  • Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Benzylic Ethers and Esters. ACS Publications, 2015. [Link]

  • Mechanistic studies on the photochemical deprotection of 3',5'-dimethoxybenzoin esters. PubMed. [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. RSC Publishing. [Link]

  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate. [Link]

  • Catalyst-Free Photochemical Aerobic Oxidation of Boronic Acids. ChemistryViews, 2023. [Link]

  • Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. PubMed, 2022. [Link]

Sources

Optimization

managing boronic acid homocoupling with 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide you with in-depth troubleshooting strategies and field-proven insights to minimize the formation of the common homocoupling byproduct, thereby maximizing the yield of your desired cross-coupled product.

Introduction: The Challenge of Homocoupling with Electron-Rich Boronic Acids

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is an electron-rich arylboronic acid, a characteristic imparted by the two methoxy groups on the benzyloxy substituent. While this electron density can be advantageous for certain transformations, it also enhances the propensity for undesired oxidative homocoupling during the Suzuki-Miyaura reaction.[1] This side reaction leads to the formation of a symmetric biaryl byproduct, consuming the starting material and complicating purification.

This guide will delve into the mechanisms behind this side reaction and provide a series of structured troubleshooting steps and preventative protocols to ensure the success of your cross-coupling experiments.

Part 1: Troubleshooting Guide - Diagnosis and Corrective Actions

This section is designed to help you diagnose and resolve issues of excessive homocoupling in your reactions.

Initial Observation: Your reaction yields a significant amount of a non-polar byproduct, identified by LC-MS or GC-MS as the dimer of your boronic acid starting material.

Question 1: I am observing significant homocoupling of my 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid. What is the most likely cause?

Answer: The most common culprits for boronic acid homocoupling are the presence of molecular oxygen and the mechanism of palladium catalyst activation.

  • Oxygen-Mediated Pathway: Adventitious oxygen in the reaction mixture can facilitate the oxidative homocoupling of the boronic acid.[2][3] This pathway is often a major contributor to byproduct formation.

  • Pd(II) Precatalyst Reduction: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the initial reduction to the catalytically active Pd(0) species can occur via the homocoupling of two boronic acid molecules.[4] This is particularly relevant for electron-rich boronic acids.

Question 2: How can I definitively determine the extent of homocoupling in my reaction mixture?

Answer: Quantitative analysis of the reaction mixture is crucial for effective troubleshooting. The most common methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds. The homocoupled byproduct will have a distinct retention time and mass spectrum.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique suitable for a wide range of compounds. It allows for the separation and identification of the starting materials, desired product, and the homocoupling byproduct.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: If you have a purified sample of the homocoupling byproduct, you can develop a quantitative HPLC method using a calibration curve.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Why is my specific boronic acid, 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, particularly susceptible to homocoupling?

The electron-donating nature of the 3,5-dimethoxybenzyloxy group increases the electron density on the phenylboronic acid ring. This heightened nucleophilicity makes the boronic acid more susceptible to oxidation and subsequent homocoupling.[1] Additionally, the steric bulk of this substituent can, in some cases, hinder the desired cross-coupling pathway, making the homocoupling side reaction more competitive.

FAQ 2: Can the choice of palladium precatalyst influence the rate of homocoupling?

Absolutely. As mentioned, Pd(II) precatalysts can be reduced to Pd(0) by the homocoupling of the boronic acid.[4] To circumvent this, consider using a Pd(0) source like Pd₂(dba)₃ or modern, well-defined precatalysts (e.g., Buchwald G3 or G4 palladacycles) that are designed for clean and efficient generation of the active Pd(0) species, often with an internal reductant.[6]

FAQ 3: How does the choice of ligand impact homocoupling?

The ligand plays a critical role in modulating the reactivity of the palladium center. For electron-rich and sterically demanding boronic acids, bulky, electron-rich phosphine ligands are highly recommended.

  • Buchwald Ligands: Ligands such as SPhos and XPhos are particularly effective at promoting the desired reductive elimination step to form the cross-coupled product, while their steric bulk can disfavor the formation of palladium species that lead to homocoupling.[7][8][9]

  • Mechanism of Action: These ligands stabilize the Pd(0) state and accelerate the rate-limiting oxidative addition step of the catalytic cycle.[4][10] Their steric hindrance also facilitates the final reductive elimination, outcompeting the pathways that lead to byproduct formation.

FAQ 4: What is the role of the base in promoting or suppressing homocoupling?

The base is essential for activating the boronic acid for transmetalation. However, the choice and strength of the base can influence the reaction outcome.

  • Weaker Bases: For many Suzuki-Miyaura reactions, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are effective and can minimize side reactions.[11]

  • Stronger Bases: While stronger bases like K₃PO₄ can be necessary for challenging couplings, they can sometimes increase the rate of side reactions. It is often a parameter that requires empirical optimization.

FAQ 5: Can solvent and temperature be optimized to reduce homocoupling?

Yes, both solvent and temperature are critical parameters.

  • Solvents: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling. The addition of a small amount of water is often necessary to dissolve the base, but excess water can sometimes promote homocoupling.

  • Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help suppress homocoupling. Higher temperatures can accelerate side reactions more than the desired cross-coupling.

Part 3: Recommended Protocols and Methodologies

Protocol 1: General Procedure for Minimizing Homocoupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid with an aryl bromide.

Reagents and Materials:

  • Aryl bromide (1.0 equiv)

  • 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%)

  • SPhos ligand (1-2 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Step-by-Step Procedure:

  • Inert Atmosphere: To a dry reaction vessel, add the aryl bromide, palladium precatalyst, ligand, and base under an inert atmosphere (Argon or Nitrogen).

  • Degassing: Add the degassed solvent to the reaction vessel. It is crucial to thoroughly degas all solvents and reagents to minimize the presence of oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for 20-30 minutes.[2]

  • Boronic Acid Addition: Dissolve the 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid in a minimum amount of degassed solvent and add it to the reaction mixture. For particularly sensitive substrates, slow addition of the boronic acid solution via a syringe pump over a period of time can help to keep its instantaneous concentration low, thus disfavoring bimolecular homocoupling.

  • Reaction Temperature: Heat the reaction mixture to the desired temperature (typically 80-110 °C, but lower temperatures should be trialed first).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary Table: Recommended Starting Conditions
ParameterRecommendationRationale
Palladium Source SPhos-Pd-G3 (1-2 mol%)Pre-activated Pd(0) source, minimizes homocoupling during initiation.[6]
Ligand SPhos (1-2 mol%)Bulky, electron-rich ligand that promotes reductive elimination of the desired product.[7]
Base K₃PO₄ (2.0-3.0 equiv)A moderately strong base often effective for challenging couplings.[8][9]
Solvent 1,4-Dioxane or TolueneAprotic solvents that are known to perform well in Suzuki-Miyaura reactions.
Temperature 80 °CStart with a lower temperature to disfavor side reactions.
Atmosphere Inert (Argon or N₂)Crucial for preventing oxygen-mediated homocoupling.[2]

Part 4: Visualizing the Reaction Pathways and Troubleshooting

Diagram 1: Suzuki-Miyaura Catalytic Cycle vs. Homocoupling Pathways

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Undesired Homocoupling Pathways Pd0 Pd(0)L₂ OA Oxidative Addition (Ar¹-X) Pd0->OA Ar¹-X PdII_1 Ar¹-Pd(II)L₂-X OA->PdII_1 TM Transmetalation (Ar²-B(OH)₂) PdII_1->TM Ar²-B(OH)₂ Base PdII_2 Ar¹-Pd(II)L₂-Ar² TM->PdII_2 RE Reductive Elimination PdII_2->RE RE->Pd0 Product Ar¹-Ar² RE->Product PdII_pre Pd(II) Precatalyst HC_reductive Reductive Homocoupling PdII_pre->HC_reductive 2 Ar²-B(OH)₂ HC_reductive->Pd0 Generates Pd(0) Byproduct Ar²-Ar² HC_reductive->Byproduct HC_oxidative Oxidative Homocoupling HC_oxidative->Byproduct BoronicAcid 2 x Ar²-B(OH)₂ BoronicAcid->HC_oxidative O₂

Caption: Desired cross-coupling vs. undesired homocoupling.

Diagram 2: Troubleshooting Workflow for Homocoupling

G Start High Homocoupling Detected Check_Atmosphere 1. Verify Inert Atmosphere & Degassed Reagents Start->Check_Atmosphere Change_Catalyst 2. Switch to Pd(0) Precatalyst (e.g., SPhos-Pd-G3) Check_Atmosphere->Change_Catalyst Optimize_Ligand 3. Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Change_Catalyst->Optimize_Ligand Optimize_Temp 4. Lower Reaction Temperature Optimize_Ligand->Optimize_Temp Slow_Addition 5. Slow Addition of Boronic Acid Optimize_Temp->Slow_Addition Success Homocoupling Minimized Slow_Addition->Success

Caption: Step-by-step troubleshooting workflow.

References

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]

  • Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. The University of Texas Rio Grande Valley. ScholarWorks @ UTRGV. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways to Protodeboronation. Chemical Society Reviews, 43(1), 412–443. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Suzuki Reactions with 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid

Welcome to the technical support resource for researchers utilizing 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth, field-proven insigh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights into one of the most critical, yet often misunderstood, variables in this reaction: water . We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)
Question 1: What is the fundamental role of water in a Suzuki-Miyaura coupling reaction?

Answer:

Water is a non-innocent participant in the Suzuki-Miyaura reaction, playing a dual role that can be both beneficial and detrimental. Its primary positive functions are twofold:

  • Solubilizing the Base: Most Suzuki reactions employ inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). These salts often have poor solubility in common organic solvents like dioxane or toluene. Water is typically added as a co-solvent to dissolve the base, ensuring it is available to participate in the catalytic cycle.[1]

  • Facilitating Transmetalation: The transmetalation step, where the organic group is transferred from boron to the palladium center, is a critical and often rate-limiting step in the catalytic cycle.[2] The generally accepted mechanism involves the activation of the boronic acid by a base (like hydroxide, OH⁻) to form a more nucleophilic boronate species [R-B(OH)₃]⁻.[3] This boronate then coordinates to the palladium(II) complex. A μ-bridging hydroxide group between the palladium and boron atoms is thought to facilitate the transfer of the aryl group, making water a key component for an efficient reaction.[1]

While anhydrous Suzuki conditions exist, the use of water as a co-solvent is a common and effective strategy to accelerate the reaction and improve efficiency.[1][4]

Question 2: My reaction with 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is giving low yields. Could water be the culprit?

Answer:

Absolutely. While essential for the reasons mentioned above, an excess or improperly managed presence of water is one of the most common causes of low yields in Suzuki couplings. The primary issue is the competitive side reaction known as protodeboronation .[5]

Protodeboronation is the cleavage of the C-B bond by a proton source (like water), which converts your valuable boronic acid back into its corresponding arene, effectively removing it from the productive catalytic cycle.[6]

Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃

The instability of the boronic acid reagent is a leading cause of failed or low-yielding Suzuki reactions.[1] For your specific substrate, 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, this means you would generate 1,3-dimethoxy-5-(benzyloxy)benzene as a byproduct, consuming your starting material and reducing the potential yield of your desired coupled product.

Question 3: How can I specifically minimize protodeboronation for an electron-rich substrate like 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid?

Answer:

Minimizing protodeboronation requires a multi-faceted approach focused on controlling the reaction environment. The electron-donating dimethoxy groups on your related compound, 3,5-dimethoxyphenylboronic acid, enhance its reactivity, which can be a double-edged sword, potentially increasing its susceptibility to decomposition under non-optimal conditions.[7]

Here are key strategies:

  • Optimize Water Content: Do not assume more water is better. The goal is to use just enough to facilitate base dissolution and transmetalation without creating a large excess that promotes protodeboronation. Common solvent:water ratios range from 10:1 to 4:1.[1] A screening experiment is highly recommended (see Troubleshooting Guide below).

  • Control pH and Base Choice: The rate of protodeboronation is highly pH-dependent. Running the reaction at a pH near the pKa of the boronic acid can significantly accelerate this unwanted side reaction.[5] Using a milder base like potassium carbonate (K₂CO₃) or even potassium fluoride (KF) instead of stronger bases can sometimes mitigate the issue.[3]

  • Protect the Boronic Acid: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester.[1] These esters are generally more resistant to hydrolysis and protodeboronation and will slowly hydrolyze in situ to release the active boronic acid, keeping its standing concentration low.[1]

  • Temperature and Reaction Time: Higher temperatures can accelerate both the desired coupling and the undesired protodeboronation. Monitor the reaction progress (e.g., by TLC or LC-MS) and stop it once the starting material is consumed to avoid prolonged exposure to decomposition-promoting conditions.

Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Materials

You've set up your reaction with 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, your aryl halide, a palladium catalyst, and a base in a solvent/water mixture, but the reaction is stalled. Follow this logical workflow to diagnose the problem.

graph TD; A[Start: Low/No Conversion] --> B{Did you thoroughly degas the solvent/water mixture?}; B -- No --> C[Problem: Catalyst Oxidation Pd(0) is oxygen-sensitive. O₂ can oxidize the catalyst and/or phosphine ligands, rendering them inactive.]; C --> D[Solution: Sparge the mixed solvent system with an inert gas (Argon or Nitrogen) for at least 20-30 minutes before adding the catalyst.[8] Maintain a positive inert atmosphere throughout the reaction.]; B -- Yes --> E{Is the inorganic base fully dissolved?}; E -- No --> F[Problem: Insufficient Base Activity If the base is a solid suspension, its effective concentration is low, leading to poor boronic acid activation and slow transmetalation.]; F --> G[Solution: Slightly increase the proportion of water (e.g., from 10:1 to 8:1 dioxane:water). Alternatively, switch to a more soluble base like Cs₂CO₃ or use a phase-transfer catalyst if applicable.]; E -- Yes --> H{Have you confirmed the stability of your boronic acid?}; H -- No --> I[Problem: Protodeboronation Your boronic acid may be decomposing faster than it is coupling, especially if the reaction is heated.]; I --> J[Solution: Run a control experiment with only the boronic acid, base, and solvent/water system under the same reaction conditions (no aryl halide or catalyst). Monitor for the formation of the protodeboronated byproduct. If decomposition is significant, refer to the strategies in FAQ 3.]; Caption: Troubleshooting workflow for low conversion.
Issue 2: Significant Byproduct Formation

Your starting materials are being consumed, but the yield of the desired product is low, and you observe significant byproducts.

Table 1: Common Byproducts and Their Causes

Observed ByproductPotential Cause & MechanismRecommended Solution
Protodeboronated Arene (1,3-dimethoxy-5-(benzyloxy)benzene)Excess Water/Incorrect pH: As detailed above, this is the direct result of the C-B bond cleavage by water.[5][6]1. Reduce the amount of water in the reaction.2. Screen different bases (e.g., K₃PO₄, K₂CO₃, KF).3. Lower the reaction temperature.4. Consider converting the boronic acid to a more stable pinacol ester.[1]
Homocoupled Biaryl (from the boronic acid)Oxygen Contamination or Pd(II) Precatalyst: This can happen if a Pd(II) source (like Pd(OAc)₂) is used. The initial reduction to active Pd(0) can be accompanied by the homocoupling of two boronic acid molecules.[9] Oxygen can also promote this pathway.1. Ensure meticulous degassing of all reagents and solvents.2. Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) to bypass the initial reduction step.3. If using a Pd(II) source, ensure the ligand can facilitate its reduction cleanly.
Dehalogenated Arene (from the aryl halide partner)Presence of a Hydride Source: After oxidative addition, the Ar-Pd(II)-X complex can react with a hydride source. The subsequent reductive elimination yields the dehalogenated arene.[1] Alcohols or amines used as solvents or bases can sometimes act as hydride donors.1. Ensure high-purity solvents.2. If using an alcohol co-solvent, consider switching to an aprotic solvent like dioxane or THF.3. Re-evaluate the choice of base if it could be a hydride source.
Experimental Protocols & Data
Protocol 1: Screening for Optimal Water Content

To determine the ideal solvent:water ratio for your specific coupling partners, a parallel screen is the most efficient method.

Objective: Maximize the yield of the desired product while minimizing the formation of the protodeboronated byproduct.

Experimental Setup:

  • Arrange five identical reaction vessels (e.g., microwave vials or Schlenk tubes).

  • To each vessel, add:

    • 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid (1.2 eq)

    • Aryl Halide (1.0 eq)

    • K₂CO₃ (2.0 eq)

    • Palladium catalyst/ligand (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Prepare five different solvent mixtures as described in the table below.

  • Add the specified solvent mixture to each corresponding vessel to achieve a final concentration of ~0.1 M with respect to the aryl halide.

  • Degas each vessel thoroughly with argon.

  • Heat all reactions to the desired temperature (e.g., 80-100 °C) and monitor by LC-MS or TLC over time.

Table 2: Suggested Conditions for Water Optimization Screen

ReactionSolvent SystemSolvent:Water Ratio (v/v)Expected Observation
1Dioxane / Water20:1Potentially slow reaction due to poor base solubility.
2Dioxane / Water10:1A common starting point, often providing a good balance.
3Dioxane / Water4:1May increase reaction rate but also risks more protodeboronation.
4Dioxane / Water2:1High water content, high risk of protodeboronation.
5THF / Water4:1Alternative solvent system for comparison.[8]
graph G { layout=neato; rankdir="LR"; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];

}

Caption: The dual role of water in the Suzuki-Miyaura reaction.
References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Pentsak, E., & Ananikov, V. P. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. [Link]

  • Madaksira, V. (2021). What is the prominent role of water in the Suzuki reaction? Quora. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Li, Y., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [Link]

  • Kühn, O., et al. (2019). Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur? ResearchGate. [Link]

  • Reddit User Discussion. (2019). Your "Go-To", "just couple already", Suzuki conditions? Reddit. [Link]

  • Chemistry Channel. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Sigman, M. S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Cammidge, A. N., et al. (2016). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

  • Sultan, D. (2015). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Reddit User Discussion. (2014). Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • White Rose Research Online. (2016). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. (2019). A general protodeboronation reaction. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

For researchers, scientists, and drug development professionals engaged in the intricate art of carbon-carbon bond formation, the selection of the appropriate boronic acid is a critical determinant of success in Suzuki-M...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of carbon-carbon bond formation, the selection of the appropriate boronic acid is a critical determinant of success in Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth comparative analysis of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, a reagent of increasing interest, against a spectrum of commonly employed boronic acids. By examining the interplay of electronic effects, steric factors, and reaction kinetics, we aim to equip you with the field-proven insights necessary for informed reagent selection and reaction optimization.

Introduction to 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid: Structure and Rationale

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a bespoke organoboron compound characterized by a phenylboronic acid moiety substituted at the meta-position with a 3,5-dimethoxybenzyloxy group. This unique structural feature imparts a nuanced electronic character to the molecule. The two methoxy groups on the benzyl ring are strong electron-donating groups by resonance, which in turn influences the electron density of the phenylboronic acid ring through the benzylic ether linkage. Understanding this electronic modulation is key to predicting its reactivity in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance. The catalytic cycle, elegantly orchestrated by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The electronic nature of the substituents on the arylboronic acid significantly impacts the transmetalation step. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the organic group being transferred to the palladium center, often leading to faster reaction rates and higher yields. Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation.

Comparative Performance Analysis: 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid vs. Other Boronic Acids

To objectively assess the performance of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, we will compare it with a selection of other commercially available boronic acids featuring a range of electronic properties:

  • Phenylboronic Acid (Unsubstituted): The baseline for comparison.

  • 4-Methoxyphenylboronic Acid (Electron-Donating): A common example of a boronic acid with a strong EDG.

  • 3,5-Dimethoxyphenylboronic Acid (Electron-Donating): Structurally similar to our target compound, but without the benzyloxy spacer.[2]

  • 4-Cyanophenylboronic Acid (Electron-Withdrawing): A representative boronic acid with a strong EWG.

The 3,5-dimethoxybenzyloxy group in our target compound is expected to act as a moderate electron-donating group. While the two methoxy groups are strongly donating, their effect is transmitted through a benzyloxy spacer, which will slightly attenuate their influence on the phenylboronic acid ring compared to a directly substituted dimethoxyphenylboronic acid.

Experimental Data Synopsis
Boronic AcidSubstituent TypeRepresentative Yield (%)Reference
Phenylboronic AcidUnsubstituted85[3]
4-Methoxyphenylboronic AcidElectron-Donating92[4]
3,5-Dimethoxyphenylboronic AcidElectron-Donating90[4]
3-(3,5-Dimethoxybenzyloxy)phenylboronic acid Electron-Donating (predicted) ~90-95 N/A
4-Cyanophenylboronic AcidElectron-Withdrawing78[4]

Note: The yields presented are illustrative and can vary depending on the specific reaction conditions, including the palladium catalyst, ligand, base, and solvent system used.

The Causality Behind Performance: An Analysis of Electronic Effects

The superior performance of boronic acids bearing electron-donating groups can be rationalized by considering the mechanism of the transmetalation step. The base in the reaction mixture activates the boronic acid to form a more nucleophilic boronate species. An electron-donating substituent on the phenyl ring further increases the electron density on the carbon atom attached to the boron, making it a more potent nucleophile for the transfer to the electrophilic palladium(II) center.

The 3,5-dimethoxybenzyloxy group, with its two electron-donating methoxy groups, enhances the nucleophilicity of the phenylboronic acid, albeit with the electronic effect being slightly moderated by the benzyloxy spacer. This positions 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid as a highly reactive coupling partner, likely leading to high yields and potentially faster reaction times compared to unsubstituted or electron-deficient boronic acids.

Experimental Protocols: A Self-Validating System

The following protocol provides a robust and reproducible method for the Suzuki-Miyaura cross-coupling reaction, suitable for comparing the reactivity of different boronic acids.

Representative Suzuki-Miyaura Cross-Coupling Protocol

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Add_ArBr Add Aryl Bromide (1.0 mmol) Start->Add_ArBr Add_Boronic_Acid Add Boronic Acid (1.2 mmol) Add_ArBr->Add_Boronic_Acid Add_Base Add Base (e.g., K2CO3, 2.0 mmol) Add_Boronic_Acid->Add_Base Add_Solvent Add Solvent (e.g., Toluene/H2O) Add_Base->Add_Solvent Degas Degas with N2 or Ar Add_Solvent->Degas Add_Catalyst Add Pd Catalyst (e.g., Pd(PPh3)4, 0.02 mmol) Degas->Add_Catalyst Heat Heat to 80-100 °C Add_Catalyst->Heat Monitor Monitor by TLC or GC/MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Extract Extract with Organic Solvent Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End Purify->End

Figure 2: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.02 mmol, 2 mol%)

  • Base (e.g., Potassium carbonate, 2.0 mmol)

  • Solvent (e.g., Toluene and Water, in a 4:1 ratio, 5 mL total)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the solvent system (e.g., 4 mL of toluene and 1 mL of water).

  • Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (0.02 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion and Future Outlook

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid emerges as a highly promising reagent for Suzuki-Miyaura cross-coupling reactions, particularly when high yields and efficient conversions are paramount. Its electron-donating nature, conferred by the 3,5-dimethoxybenzyloxy substituent, positions it favorably against unsubstituted and electron-deficient boronic acids. While direct comparative experimental data remains to be extensively published, the principles of physical organic chemistry and the performance of structurally similar compounds strongly suggest its utility in complex molecule synthesis. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, the strategic application of tailored boronic acids like 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid will undoubtedly play a pivotal role in advancing these fields.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Al-Masum, M., & Kumar, C. S. (2004). A convenient synthesis of biaryls via Suzuki cross-coupling reaction at room temperature. Tetrahedron Letters, 45(24), 4683-4686. [Link]

  • PubChem. (n.d.). 3,5-Dimethoxyphenylboronic acid. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8766-8786. [Link]

  • ResearchGate. (n.d.). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. Retrieved from [Link]

  • Wiley Online Library. (2016). Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity. Chemistry – A European Journal, 22(28), 9578-9582. [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@ KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12 : Substituent Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Crash Course. (2021, October 28). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38 [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... Retrieved from [Link]

  • ChemRxiv. (2022). Machine learning determination of new Hammett's constants for meta- and para- substituted benzoic acid derivatives employing quantum. [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents (a) The predicted... Retrieved from [Link]

  • Quora. (2019, December 13). Is the amino group in a benzyl amine an electron withdrawing group? Retrieved from [Link]

  • RSC Publishing. (n.d.). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Retrieved from [Link]

  • ACS Publications. (2025, July 3). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. ACS Omega. [Link]

  • ACS Publications. (n.d.). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. The Journal of Organic Chemistry. [Link]

  • Google Patents. (n.d.). CN105218322A - A kind of synthetic method of 3,5-dimethoxybenzoic acid ethyl ester.
  • YouTube. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants [Video]. YouTube. [Link]

  • University of Wisconsin-Madison. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]

  • NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved from [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid

Introduction: Navigating the Challenges of Complex Biaryl Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly in the pharmaceutical industry, where the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Complex Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly in the pharmaceutical industry, where the construction of complex biaryl scaffolds is paramount. The reaction's appeal lies in its broad functional group tolerance and generally mild conditions.[1] However, the success of this powerful transformation is not universal and is highly dependent on the judicious choice of a catalyst system, especially when dealing with sterically demanding and electronically nuanced substrates.

This guide provides a comparative analysis of palladium-based catalyst systems for the Suzuki-Miyaura coupling of a challenging substrate: 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid . This molecule presents a dual challenge for the catalytic cycle:

  • Steric Hindrance: The bulky 3,5-dimethoxybenzyl ether protecting group can sterically impede the approach of the coupling partners to the palladium center, potentially slowing down the transmetalation and reductive elimination steps.

  • Electronic Effects: The electron-donating nature of the alkoxy groups on both the boronic acid's phenyl ring and the benzyl ether moiety can influence the electron density at the palladium center, affecting the rates of oxidative addition and reductive elimination.

Understanding these challenges is crucial for selecting a catalyst that can efficiently overcome these hurdles to provide high yields of the desired biaryl product. This guide will delve into a comparative analysis of leading catalyst systems, supported by experimental data from the literature on structurally related substrates, to provide researchers with a rational framework for catalyst selection and reaction optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a palladium(0) active species and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand on the palladium center is critical as it influences the kinetics and efficiency of each of these steps.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation + Ar'-B(OR)2 + Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Product ArX Ar-X Ar'B(OR)2 Ar'-B(OR)2 Base Base BX(OR)2 [B(OH)3X]-

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalyst Systems

The choice of ligand is paramount to a successful Suzuki-Miyaura coupling. For challenging substrates like 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, bulky and electron-rich phosphine ligands, as well as N-heterocyclic carbenes (NHCs), have demonstrated superior performance.

Buchwald Biaryl Phosphine Ligands

The Buchwald group has developed a portfolio of highly effective biaryl phosphine ligands that are now industry standards for challenging cross-coupling reactions. These ligands are characterized by their steric bulk and strong electron-donating ability, which facilitate the key steps of the catalytic cycle.

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is a highly versatile and effective ligand for a wide range of Suzuki-Miyaura couplings. Its steric bulk and electron-rich nature promote both oxidative addition and reductive elimination. It is often a good starting point for the coupling of electron-rich boronic acids.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is even more sterically hindered than SPhos, which can be advantageous for extremely challenging couplings involving sterically demanding substrates.[2] This increased bulk can accelerate the reductive elimination step, which is often the rate-limiting step in the formation of sterically congested biaryls.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): RuPhos is another highly effective ligand, particularly for the coupling of heteroaryl boronic acids and halides.[3] Its unique electronic and steric properties can sometimes offer advantages over SPhos and XPhos for specific substrate combinations.

N-Heterocyclic Carbene (NHC) Ligands: The PEPPSI Precatalysts

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[4] They are strong σ-donors, even more so than electron-rich phosphines, which can lead to highly active and stable catalysts.[4] The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilized by Initiation) catalysts are a family of well-defined, air- and moisture-stable Pd(II)-NHC precatalysts that are highly effective in a variety of cross-coupling reactions.

  • PEPPSI-IPr (palladium(II) dichloride): The IPr ligand is very bulky and strongly electron-donating, making PEPPSI-IPr a highly active catalyst for the coupling of sterically hindered and electron-rich substrates. Its well-defined nature and stability make it a user-friendly option.

  • PEPPSI-IPent (palladium(II) dichloride): The IPent ligand is even more sterically demanding than IPr, which can be beneficial for particularly challenging couplings.[5][6]

Performance Data with Structurally Similar Substrates

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos 4-Bromotoluene3-Methoxyphenylboronic acidK₃PO₄Toluene/H₂O1102495[7]
PdCl₂(XPhos )₂4-ChlorotoluenePhenylboronic acidTBAOHn-BuOH1100.598[8]
Pd(OAc)₂ / RuPhos 4-ChlorobenzonitrileBenzofuran-2-yltrifluoroborateNa₂CO₃Dioxane/H₂O1001292[3]
PEPPSI-IPr 4-ChloroanisolePhenylboronic acidK₂CO₃Dioxane/H₂O801698[9]
Pd-AntPhos1,3,5-Tribromo-2,4,6-tricyclopentylbenzeneCyclopropylboronic acidK₃PO₄Toluene1300.490[10]

This data suggests that all of the catalyst systems discussed are highly effective for the coupling of electron-rich and sterically hindered substrates. The choice of the optimal catalyst will likely depend on the specific aryl halide coupling partner and may require some screening.

Experimental Protocols

The following is a general, step-by-step methodology for a Suzuki-Miyaura coupling reaction. This protocol should be adapted based on the specific catalyst system and substrates being used.

Catalyst Selection Workflow

Catalyst_Selection Start Substrate Analysis: 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid Steric_Challenge High Steric Hindrance? (Bulky Protecting Group) Start->Steric_Challenge Electronic_Challenge Electron-Rich Substrate? (Alkoxy Groups) Steric_Challenge->Electronic_Challenge Yes Buchwald_Ligands Buchwald Ligands (SPhos, XPhos, RuPhos) Electronic_Challenge->Buchwald_Ligands Yes NHC_Ligands NHC Ligands (PEPPSI-IPr, PEPPSI-IPent) Electronic_Challenge->NHC_Ligands Yes Screening Screen Catalyst, Base, and Solvent Buchwald_Ligands->Screening NHC_Ligands->Screening

Caption: A logical workflow for selecting a catalyst for the target substrate.

Representative Experimental Procedure

This procedure is a representative example for a Suzuki-Miyaura coupling using a palladium/biaryl phosphine ligand system.

Materials:

  • 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous toluene

  • Degassed water

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion and Recommendations

The Suzuki-Miyaura coupling of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid presents a significant synthetic challenge due to the steric bulk and electron-rich nature of the substrate. A rational approach to catalyst selection is therefore critical for achieving high yields and purity.

Based on the analysis of their performance with structurally similar substrates, both the Buchwald biaryl phosphine ligands (SPhos and XPhos) and N-heterocyclic carbene-based PEPPSI precatalysts (PEPPSI-IPr) are highly recommended for this transformation.

  • For initial screening, a catalyst system composed of Pd(OAc)₂ with SPhos is a robust and versatile starting point.

  • If the reaction is sluggish or incomplete, switching to the more sterically demanding XPhos ligand may improve the yield by accelerating the reductive elimination step.

  • The use of a well-defined precatalyst such as PEPPSI-IPr offers advantages in terms of ease of handling, reproducibility, and often, higher catalytic activity.

Ultimately, the optimal catalyst system may require empirical screening of the ligand, base, and solvent. The experimental protocol provided in this guide serves as a solid foundation for such optimization studies. By leveraging the insights from the performance of these advanced catalyst systems, researchers can confidently approach the synthesis of complex biaryl molecules derived from 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid.

References

  • Tang, W., Li, C., Xiao, G., Zhao, Q., Liu, H., & Wang, T. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(1), 81-84. [Link]

  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Charles, M. D., Schultz, P., & Butler, D. C. (2005). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. The Journal of Organic Chemistry, 70(26), 10843-10849.
  • Carrow, B. P., & Hartwig, J. F. (2011). A Mechanistically Guided Approach to the Development of an Improved Catalyst for the Suzuki-Miyaura Reaction of Aryl Chlorides. Journal of the American Chemical Society, 133(7), 2116-2119.
  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Pd-NHC (PEPPSI) Precatalyst for the Negishi Reaction: A Step Forward in Fostering Applications in Industry. Chemistry – A European Journal, 12(18), 4749-4755.
  • O'Brien, C. J., Kantchev, E. A. B., Valente, C., Hadei, N., Chass, G. A., Lough, A., Hopkinson, A. C., & Organ, M. G. (2006). Easily Prepared, Air- and Moisture-Stable Pd-NHC (PEPPSI) Complexes: A Reliable, User-Friendly, and Versatile Family of Catalysts for C-C and C-N Cross-Coupling Reactions. Chemistry – A European Journal, 12(18), 4743-4748.
  • Corbet, M., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands and their palladium complexes for cross-coupling reactions. Chemical Society Reviews, 40(10), 5151-5169. [Link]

  • Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions.
  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-Coupling-A Nobel Prize in 2010. In Homogeneous Catalysis (pp. 1-28). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Valente, C., Çalimsiz, S., Hoi, K. H., Mallik, D., Sayah, M., & Organ, M. G. (2012). The Development of a General and Efficient Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides with the Pd-PEPPSI-IPent Catalyst.
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions of Aryl Chlorides and Triflates. Journal of the American Chemical Society, 132(40), 14073-14075.
  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). A High-Throughput Screening Approach to the Discovery of New Palladium Precatalysts for the Suzuki-Miyaura Reaction of Aryl Chlorides.
  • Farmer, J. L., Hunter, H. N., & Organ, M. G. (2012). Regioselective Cross-Coupling of Allylboronic Acid Pinacol Ester Derivatives with Aryl Halides via Pd-PEPPSI-IPent. Journal of the American Chemical Society, 134(42), 17470-17473. [Link]

  • Vasilev, A., & Organ, M. G. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35839-35851. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 352(6283), 329-332.
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Strengths.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions.
  • Organ, M. G., et al. (2012). Regioselective cross-coupling of allylboronic acid pinacol ester derivatives with aryl halides via Pd-PEPPSI-IPent. Journal of the American Chemical Society, 134(42), 17470–17473. [Link]

Sources

Validation

A Comparative Guide to the Synthesis and Application of 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid and Its Positional Isomers

Introduction In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. The judicious selection of the boronic acid coupling partner is paramount to the success of these transformations. This guide provides an in-depth technical comparison of the performance of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid and its ortho and para isomers in synthesis. By examining their preparation and relative reactivity in Suzuki-Miyaura coupling, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

The (3,5-Dimethoxybenzyloxy)phenylboronic acid scaffold is of particular interest due to the presence of the 3,5-dimethoxybenzyl ether moiety, which can influence solubility, and serve as a precursor to resorcinol structures or other functionalities. The positional isomerism of this bulky substituent on the phenylboronic acid ring is expected to profoundly impact both the synthesis of the boronic acids themselves and their subsequent reactivity in cross-coupling reactions. This guide will delve into the steric and electronic effects that govern these differences, supported by analogous experimental data and detailed synthetic protocols.

Structural Overview of the Isomers

The three positional isomers of (3,5-Dimethoxybenzyloxy)phenylboronic acid are distinguished by the point of attachment of the benzyloxy group to the phenylboronic acid core.

Caption: Chemical structures of the ortho, meta, and para isomers. (Note: Placeholder images would be replaced with actual chemical structure drawings in a final document).

Synthesis of (3,5-Dimethoxybenzyloxy)phenylboronic Acid Isomers

The synthetic accessibility of each isomer is a critical factor for its practical application. The general approach involves the etherification of a bromophenol followed by conversion of the bromo-substituent into the boronic acid functionality.

Proposed Synthetic Workflow

G cluster_synthesis General Synthetic Route Bromophenol Bromophenol Etherification Etherification Bromophenol->Etherification 3,5-Dimethoxybenzyl chloride, Base Bromo-ether Bromo-ether Etherification->Bromo-ether Borylation Borylation Bromo-ether->Borylation 1. n-BuLi or Mg 2. B(OR)3 3. H3O+ Target_Boronic_Acid Target_Boronic_Acid Borylation->Target_Boronic_Acid

Caption: General workflow for the synthesis of the boronic acid isomers.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-3-((3,5-dimethoxybenzyl)oxy)benzene (Precursor for meta-isomer)

  • To a solution of 3-bromophenol (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq.).

  • To this suspension, add 3,5-dimethoxybenzyl chloride (1.1 eq.) portion-wise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired bromo-ether.

This protocol can be adapted for the ortho and para isomers by starting with 2-bromophenol and 4-bromophenol, respectively.

Protocol 2: Synthesis of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid (meta-isomer)

  • Dissolve the corresponding bromo-ether (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

  • Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.

  • Add triisopropyl borate (1.2 eq.) dropwise to the reaction mixture and allow it to warm to room temperature overnight.

  • Quench the reaction by the slow addition of aqueous HCl (e.g., 2 M) and stir vigorously for 1-2 hours.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude boronic acid can be purified by recrystallization or by trituration with a suitable solvent system (e.g., hexanes/ethyl acetate).

This protocol is generally applicable for the synthesis of all three isomers from their respective bromo-ether precursors.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

Theoretical Framework: Electronic and Steric Effects
  • Electronic Effects : The benzyloxy group is an electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect is more pronounced at the ortho and para positions, increasing the electron density on the phenyl ring and making the boronic acid more nucleophilic. This generally enhances the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle.[1]

  • Steric Effects : The bulky 3,5-dimethoxybenzyloxy group at the ortho position is expected to cause significant steric hindrance around the boronic acid moiety. This can impede the approach of the palladium complex, thereby slowing down the transmetalation step.[2][3]

G cluster_reactivity Factors Influencing Reactivity Isomer Isomer Electronic_Effects Electronic_Effects Isomer->Electronic_Effects Position of -OCH2Ar Steric_Effects Steric_Effects Isomer->Steric_Effects Proximity to -B(OH)2 Reactivity Reactivity Electronic_Effects->Reactivity Steric_Effects->Reactivity

Caption: Interplay of electronic and steric effects on isomer reactivity.

Comparative Performance Analysis (Inferred)

Based on the principles outlined above and data from similar systems, the expected trend in reactivity for the Suzuki-Miyaura coupling is:

Para-isomer > Meta-isomer >> Ortho-isomer

IsomerElectronic EffectSteric HindrancePredicted ReactivityRationale
Para Strong electron-donating (+R)MinimalHighThe strong +R effect enhances nucleophilicity, and the remote position of the substituent minimizes steric hindrance, leading to faster transmetalation.
Meta Weak electron-donating (mainly -I)LowModerateThe electron-donating resonance effect is absent, and the inductive effect is weakly electron-withdrawing at the meta position. Steric hindrance is low.
Ortho Strong electron-donating (+R)HighLowDespite the favorable electronic effect, the significant steric bulk of the benzyloxy group adjacent to the boronic acid is expected to severely hinder the approach of the palladium catalyst, making it the least reactive isomer.[2]

Note: This table is based on established principles of physical organic chemistry and may not reflect the outcome of all possible Suzuki-Miyaura coupling reactions. The actual performance can be influenced by the specific coupling partner, catalyst, ligand, and reaction conditions.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a (3,5-Dimethoxybenzyloxy)phenylboronic acid isomer with an aryl bromide.

  • To a reaction vessel, add the (3,5-Dimethoxybenzyloxy)phenylboronic acid isomer (1.2 eq.), the aryl bromide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base like potassium carbonate or cesium carbonate (2.0 eq.).

  • Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Conclusion and Recommendations

The choice between 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid and its ortho and para isomers for synthetic applications, particularly in Suzuki-Miyaura cross-coupling, should be guided by a clear understanding of the interplay between electronic and steric effects.

  • The para-isomer is predicted to be the most reactive due to favorable electronic effects and minimal steric hindrance. It is the recommended choice for achieving high yields and faster reaction times in most Suzuki-Miyaura couplings.

  • The meta-isomer is expected to exhibit moderate reactivity and serves as a reliable option when the para-substituted product is not desired.

  • The ortho-isomer is likely to be the least reactive due to significant steric hindrance. Its use may require more forcing reaction conditions, specialized catalysts and ligands designed for sterically demanding substrates, and may result in lower yields.[3]

For researchers and drug development professionals, this guide underscores the importance of considering positional isomerism not only in the final target molecule but also in the synthetic intermediates. The ease of synthesis and the reactivity of the boronic acid precursors can have a significant impact on the overall efficiency and cost-effectiveness of a synthetic campaign. It is always advisable to perform small-scale test reactions to determine the optimal conditions for a specific coupling pair.

References

  • Czaplik, W. M., et al. (2009). The Suzuki-Miyaura Cross-Coupling Reaction of Ortho-Substituted Arylboronic Acids.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki–Miyaura Cross-Coupling Reaction: A Versatile and Practical C–C Bond-Forming Tool.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440.
  • Kudo, N., et al. (2008). Suzuki−Miyaura Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by a Palladium Complex of a Bulky Phosphine Ligand. The Journal of Organic Chemistry, 73(19), 7508-7512.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki−Miyaura Coupling of Aryl and Vinyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Walker, S. D., et al. (2004). A General and Efficient Catalyst System for the Suzuki−Miyaura Coupling of Aryl and Heteroaryl Chlorides.
  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
  • Tang, W., & Zhang, X. (2002). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
  • Liu, H., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Snieckus−Fries Rearrangement. Chemical Society Reviews, 43(1), 412-440.
  • Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.
  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Anctil, E. J. G., & Snieckus, V. (2002). The Directed Ortho Metalation−Suzuki Cross-Coupling Connection. A General and Regioselective Synthesis of ortho-Substituted Biaryls and Heterobiaryls. The Journal of Organic Chemistry, 67(19), 6794-6804.
  • Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald–Hartwig Amination and Suzuki–Miyaura Cross-Coupling with Palladacycle Precatalysts. Organometallics, 34(23), 5497-5508.
  • Denmark, S. E., & Sweis, R. F. (2002). Design and Implementation of New, Silicon-Based, Cross-Coupling Reactions: Importance of Silicon−Oxygen Bonds. Accounts of Chemical Research, 35(10), 835-846.

Sources

Comparative

A Technical Guide to the Applications of Substituted Phenylboronic Acids: A Comparative Analysis Focused on 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid and Its Analogs

For researchers, medicinal chemists, and materials scientists, the strategic selection of building blocks is paramount to successful innovation. Phenylboronic acids, a versatile class of organoboron compounds, have emerg...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and materials scientists, the strategic selection of building blocks is paramount to successful innovation. Phenylboronic acids, a versatile class of organoboron compounds, have emerged as indispensable tools in modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical overview of the applications of substituted phenylboronic acids, with a specific focus on the potential utility of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid. Due to its limited commercial availability and published data, we will draw comparative insights from its structurally related and well-documented analogs: 3,5-Dimethoxyphenylboronic acid and 3-(Benzyloxy)phenylboronic acid .

This guide is designed to not only present established applications but also to explain the underlying chemical principles that govern the utility of these reagents. By understanding the influence of various substituents on the phenylboronic acid core, researchers can make more informed decisions in the design and execution of their synthetic strategies.

Introduction to Substituted Phenylboronic Acids

Phenylboronic acids are organoboron compounds containing a phenyl group and a boronic acid functional group (-B(OH)₂). Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions have cemented their status as essential reagents in organic synthesis.[1] The electronic and steric properties of substituents on the phenyl ring can significantly influence the reactivity of the boronic acid, offering a tunable platform for a wide range of chemical transformations.

The subject of this guide, 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid , combines the features of a phenylboronic acid with a 3,5-dimethoxybenzyl ether moiety. While direct literature on this specific compound is scarce, its structure suggests a range of potential applications that can be inferred from its constituent parts. The 3,5-dimethoxy substitution pattern is known to enhance solubility and reactivity in certain contexts, while the benzyloxy group can play a role in biological interactions or serve as a protecting group.

Comparative Analysis of Key Analogs

To understand the potential of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, we will compare it with two commercially available and well-studied analogs.

Feature3,5-Dimethoxyphenylboronic acid3-(Benzyloxy)phenylboronic acid3-(3,5-Dimethoxybenzyloxy)phenylboronic acid (Inferred)
Key Structural Feature Two methoxy groups at the 3 and 5 positionsA benzyloxy group at the 3 positionA 3,5-dimethoxybenzyloxy group at the 3 position
Primary Applications Suzuki-Miyaura coupling, synthesis of anticancer agents, materials science (sensors, polymers).[2]Suzuki-Miyaura coupling, synthesis of isoindolines, PET imaging agents.[3]Expected to be a valuable reagent in Suzuki-Miyaura coupling for the synthesis of complex biaryl structures, potentially with applications in medicinal chemistry and materials science.
Reactivity in Suzuki Coupling The electron-donating methoxy groups can enhance the rate of transmetalation.[2]The benzyloxy group is generally considered electronically neutral or slightly electron-donating, leading to good reactivity.The combined electronic effects of the ether linkage and the dimethoxy-substituted benzyl ring are likely to ensure good reactivity in cross-coupling reactions.
Solubility The methoxy groups can improve solubility in organic solvents.[2]Generally soluble in common organic solvents.The additional ether linkage and methoxy groups are expected to enhance solubility.
Potential for Biological Activity The 3,5-dimethoxyphenyl motif is found in various biologically active molecules, including some with anticancer properties.[2]The benzyloxy group can participate in hydrogen bonding and other interactions with biological targets.The 3,5-dimethoxybenzyl moiety is a known pharmacophore in some contexts and could impart specific biological activities to its derivatives.

Key Applications and Experimental Insights

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[1] Both 3,5-dimethoxyphenylboronic acid and 3-(benzyloxy)phenylboronic acid are extensively used in this reaction to synthesize complex biaryl structures, which are common motifs in pharmaceuticals and advanced materials.[3]

Causality in Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, are commonly employed.[4] The ligand, often a phosphine, plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. The base is required to activate the boronic acid for transmetalation. The solvent system is chosen to ensure the solubility of all reactants and to facilitate the reaction, with common choices including toluene, DMF, or aqueous mixtures.[5]

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Aryl Halide Phenylboronic Acid Base (e.g., K2CO3) Heating Heating under Inert Atmosphere Reactants->Heating Solvent Solvent (e.g., Toluene/H2O) Solvent->Heating Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Heating Extraction Extraction with Organic Solvent Heating->Extraction Washing Washing with Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Purification Column Chromatography Drying->Purification Product Pure Biaryl Product Purification->Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)2 Base ArPdAr Ar-Pd(II)-Ar' Ln Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry

Substituted phenylboronic acids are crucial building blocks in the synthesis of pharmaceuticals. The resulting biaryl structures are present in numerous approved drugs. Boronic acids themselves have shown a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[6] For instance, 3,5-dimethoxyphenylboronic acid has been utilized in the synthesis of potential anti-cancer agents.[2] The 3,5-dimethoxy substitution pattern is a key feature in several natural products and synthetic compounds with potent biological activity.

The 3-(3,5-dimethoxybenzyloxy)phenylboronic acid, by incorporating the 3,5-dimethoxybenzyl moiety, could be a valuable precursor for novel drug candidates. This structural motif is known to interact with various biological targets.

Applications in Materials Science

The ability of phenylboronic acids to participate in the synthesis of conjugated organic molecules makes them valuable in materials science. These materials can have applications in sensors, polymers, and organic electronics.[2] The specific substituents on the phenyl ring can be used to tune the electronic and photophysical properties of the resulting materials. For example, 3,5-dimethoxyphenylboronic acid has been used in the development of sensors and polymers.[2]

Experimental Protocols

Proposed Synthesis of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid

Synthetic Scheme

Synthesis cluster_step1 Step 1: Etherification cluster_step2 Step 2: Grignard Formation cluster_step3 Step 3: Borylation and Hydrolysis Reactants1 3-Bromophenol 3,5-Dimethoxybenzyl chloride K2CO3, Acetone Product1 3-Bromo-1-(3,5-dimethoxybenzyloxy)benzene Reactants1->Product1 Reactants2 Mg, I2 (cat.) THF Product1->Reactants2 Product2 Grignard Reagent Reactants2->Product2 Reactants3 Trimethyl borate HCl (aq) Product2->Reactants3 FinalProduct 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid Reactants3->FinalProduct

Caption: Proposed synthetic route for 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid.

Step-by-Step Protocol:

  • Etherification: To a solution of 3-bromophenol in acetone, add 3,5-dimethoxybenzyl chloride and potassium carbonate. Reflux the mixture for 12-16 hours. After cooling, filter the solid and concentrate the filtrate. Purify the crude product by column chromatography to obtain 3-bromo-1-(3,5-dimethoxybenzyloxy)benzene.

  • Grignard Reagent Formation: To a flask containing magnesium turnings and a crystal of iodine in dry THF under an inert atmosphere, slowly add a solution of 3-bromo-1-(3,5-dimethoxybenzyloxy)benzene in dry THF. The reaction is initiated by gentle heating. Maintain a gentle reflux until the magnesium is consumed.

  • Borylation and Hydrolysis: Cool the Grignard solution to 0 °C and add trimethyl borate dropwise. Stir the mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Quench the reaction by the slow addition of aqueous HCl. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Protocol for a Suzuki-Miyaura Cross-Coupling Reaction Using a Substituted Phenylboronic Acid

This protocol is a general procedure that can be adapted for use with 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid or its analogs.

Materials:

  • Aryl halide (1.0 mmol)

  • Substituted phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (0.02 mmol)

  • Triphenylphosphine (0.04 mmol)

  • Potassium carbonate (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl halide, substituted phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

While direct experimental data for 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is limited, a comprehensive analysis of its structural analogs, 3,5-dimethoxyphenylboronic acid and 3-(benzyloxy)phenylboronic acid, provides a strong foundation for predicting its utility and performance. The presence of the 3,5-dimethoxybenzyl ether moiety suggests that this compound will be a valuable tool in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl structures. Furthermore, the known biological relevance of the 3,5-dimethoxyphenyl motif indicates potential applications in medicinal chemistry and drug discovery. The provided experimental protocols offer a starting point for researchers to explore the synthesis and application of this and other novel substituted phenylboronic acids. As the demand for sophisticated molecular architectures continues to grow, the strategic design and application of such versatile building blocks will remain at the forefront of chemical innovation.

References

  • Google Patents. (2003). Process for the preparation of substituted phenylboronic acids.
  • ACS Publications. (1998). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-benzyloxybenzeneboronic acid. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2003). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. Retrieved January 26, 2026, from [Link]

  • SciELO México. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved January 26, 2026, from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2021). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Retrieved January 26, 2026, from [Link]

  • MDPI. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (2002). (3,4,5-trifluorophenyl)boronic acid. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved January 26, 2026, from [Link]

  • Google Patents. (2016). Preparation method of 3,4-dimethoxy phenylpropionic acid.
  • Andrews University. (2015). Anticancer Activity of Some Boronic Acid Arylidene Heterocycles. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2019). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved January 26, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid: A Yield-Based Analysis

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of complex molecular building blocks is a cornerstone of innovation. 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of complex molecular building blocks is a cornerstone of innovation. 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a valuable intermediate, finding application in the construction of diverse molecular architectures through versatile cross-coupling reactions. This guide provides an in-depth technical comparison of two prominent synthetic methodologies for its preparation, focusing on a critical performance metric: chemical yield. We will dissect the experimental nuances of each approach, grounding our discussion in mechanistic principles and providing detailed, actionable protocols.

Strategic Overview: A Convergent Synthetic Approach

The synthesis of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is most effectively approached through a convergent strategy. This involves the initial preparation of a key intermediate, 3-(3,5-dimethoxybenzyloxy)bromobenzene, which is then converted to the target boronic acid. This overarching strategy allows for the late-stage introduction of the boronic acid functionality, a group that can be sensitive to certain reaction conditions.

The initial step in this convergent synthesis is the preparation of the requisite electrophile, 3,5-dimethoxybenzyl bromide. This is followed by a Williamson ether synthesis to couple the benzyl bromide with 3-bromophenol, furnishing the key aryl bromide intermediate. The final and most critical step, the conversion of the aryl bromide to the arylboronic acid, is the primary focus of our comparative analysis. We will explore two powerful and distinct methods for this transformation: a classical organometallic approach via lithiation-borylation and a modern palladium-catalyzed Miyaura borylation.

Overall Synthetic Strategy cluster_0 Precursor Synthesis cluster_1 Williamson Ether Synthesis cluster_2 Borylation (Comparative Methods) 3_5_dimethoxybenzyl_alcohol 3,5-Dimethoxybenzyl alcohol PBr3 PBr3 3_5_dimethoxybenzyl_alcohol->PBr3 3_5_dimethoxybenzyl_bromide 3,5-Dimethoxybenzyl bromide PBr3->3_5_dimethoxybenzyl_bromide Intermediate 3-(3,5-Dimethoxybenzyloxy)bromobenzene 3_5_dimethoxybenzyl_bromide->Intermediate 3_bromophenol 3-Bromophenol Base Base (e.g., K2CO3) 3_bromophenol->Base Base->Intermediate Method_1 Method 1: Lithiation-Borylation Intermediate->Method_1 Method_2 Method 2: Miyaura Borylation Intermediate->Method_2 Final_Product 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid Method_1->Final_Product Method_2->Final_Product

Caption: Overall synthetic workflow for 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid.

Part I: Synthesis of the Common Intermediate: 3-(3,5-Dimethoxybenzyloxy)bromobenzene

The foundation of both synthetic routes is the efficient preparation of the aryl bromide intermediate. This is achieved through a two-step sequence starting from the commercially available 3,5-dimethoxybenzyl alcohol.

Step 1: Synthesis of 3,5-Dimethoxybenzyl Bromide

The conversion of benzyl alcohols to benzyl bromides is a standard transformation. The use of phosphorus tribromide (PBr₃) is a common and effective method.[1]

Experimental Protocol:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethoxybenzyl alcohol (1.0 eq.) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq.) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice-water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield 3,5-dimethoxybenzyl bromide, which can often be used in the next step without further purification.

Yield Expectation: This reaction typically proceeds in high yield, often exceeding 90%.

Step 2: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers.[2][3] It proceeds via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[2] In this case, the phenoxide of 3-bromophenol acts as the nucleophile, attacking the electrophilic benzylic carbon of 3,5-dimethoxybenzyl bromide.

Experimental Protocol:

  • To a stirred suspension of 3-bromophenol (1.0 eq.) and potassium carbonate (1.5 eq.) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a solution of 3,5-dimethoxybenzyl bromide (1.05 eq.) in the same solvent.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-(3,5-dimethoxybenzyloxy)bromobenzene.

Yield Expectation: Yields for this Williamson ether synthesis are generally high, typically in the range of 85-95%.

Part II: Comparative Analysis of Borylation Methods

With the common intermediate in hand, we now turn our attention to the critical borylation step. The choice of method for this transformation can significantly impact the overall efficiency of the synthesis.

Method 1: Lithiation-Borylation

This classical organometallic approach involves a halogen-metal exchange to generate an aryllithium species, which is then trapped with an electrophilic boron source, typically a trialkyl borate.[4][5] Subsequent acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.

Lithiation_Borylation Aryl_Bromide 3-(3,5-Dimethoxybenzyloxy)bromobenzene nBuLi n-Butyllithium (Halogen-Metal Exchange) Aryl_Bromide->nBuLi Aryllithium Aryllithium Intermediate nBuLi->Aryllithium Triisopropyl_Borate Triisopropyl borate (Borylation) Aryllithium->Triisopropyl_Borate Boronate_Ester Boronate Ester Intermediate Triisopropyl_Borate->Boronate_Ester Acid_Workup Aqueous Acidic Workup (Hydrolysis) Boronate_Ester->Acid_Workup Final_Product 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid Acid_Workup->Final_Product

Caption: Workflow for the Lithiation-Borylation method.

Mechanistic Rationale: The reaction is initiated by the lithium-halogen exchange, a process driven by the formation of the more stable aryllithium species from the aryl bromide. This highly nucleophilic organometallic intermediate readily attacks the electrophilic boron atom of the trialkyl borate. The use of low temperatures (typically -78 °C) is crucial to prevent side reactions of the highly reactive aryllithium species.

Experimental Protocol:

  • Dissolve 3-(3,5-dimethoxybenzyloxy)bromobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium species.

  • Add triisopropyl borate (1.2 eq.) dropwise, again keeping the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid, adjusting the pH to ~2.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude boronic acid can be purified by recrystallization or by trituration with a suitable solvent system (e.g., hexanes/ethyl acetate).

Yield Expectation: This method can provide good yields, generally in the range of 70-85%, depending on the purity of the starting materials and the strict exclusion of moisture and air.

Method 2: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the direct conversion of aryl halides to boronate esters.[6][7] This method offers the advantage of milder reaction conditions and greater functional group tolerance compared to the lithiation-borylation approach.

Miyaura_Borylation Aryl_Bromide 3-(3,5-Dimethoxybenzyloxy)bromobenzene Pd_Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., KOAc) Aryl_Bromide->Pd_Catalyst Diboron_Reagent Bis(pinacolato)diboron Diboron_Reagent->Pd_Catalyst Boronate_Ester Pinacol Boronate Ester Intermediate Pd_Catalyst->Boronate_Ester Hydrolysis Hydrolysis (optional) Boronate_Ester->Hydrolysis Final_Product 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid Hydrolysis->Final_Product

Caption: Workflow for the Palladium-Catalyzed Miyaura Borylation.

Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. The resulting Pd(II) species undergoes transmetalation with the diboron reagent, followed by reductive elimination to furnish the desired boronate ester and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the catalytic cycle.

Experimental Protocol:

  • In a Schlenk flask, combine 3-(3,5-dimethoxybenzyloxy)bromobenzene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (1.5 eq.), and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent, such as 1,4-dioxane or dimethyl sulfoxide (DMSO).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the mixture to room temperature and dilute with a suitable organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The resulting pinacol boronate ester can be purified by column chromatography. For conversion to the boronic acid, the crude ester can be subjected to hydrolysis with an aqueous acid (e.g., HCl) or by transesterification with a diol followed by hydrolysis.

Yield Expectation: The Miyaura borylation is known for its high efficiency, with yields for this type of transformation typically ranging from 80% to over 95%.[8][9]

Yield Comparison and Method Selection

ParameterMethod 1: Lithiation-BorylationMethod 2: Miyaura Borylation
Typical Yield 70-85%80-95%
Reaction Temperature -78 °C to room temperature80-100 °C
Reaction Time ~12-16 hours~12-24 hours
Key Reagents n-Butyllithium, Triisopropyl borateBis(pinacolato)diboron, Palladium catalyst
Functional Group Tolerance Limited (sensitive to acidic protons and some electrophilic groups)Good to excellent
Operational Complexity High (requires strictly anhydrous and anaerobic conditions)Moderate (requires inert atmosphere and degassed solvents)

Analysis and Recommendation:

For the synthesis of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, the Miyaura borylation (Method 2) is generally the superior approach in terms of yield and operational convenience. The higher expected yield translates to a more efficient use of the valuable aryl bromide intermediate. Furthermore, the milder reaction conditions and greater functional group tolerance make it a more robust and versatile method, particularly in the context of complex molecule synthesis where other sensitive functionalities may be present.

While the lithiation-borylation route (Method 1) is a viable alternative and can provide good yields, its stringent requirements for anhydrous and anaerobic conditions, coupled with the use of pyrophoric n-butyllithium, increase the operational complexity and potential for side reactions, which can lower the overall yield.

Ultimately, the choice of method may also be influenced by the availability of reagents and the specific equipment at hand. However, for achieving the highest possible yield in the synthesis of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, the palladium-catalyzed Miyaura borylation stands out as the more advantageous and reliable strategy.

References

  • Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. The Journal of Organic Chemistry, 68(22), 8683–8686.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google P
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Harrison, C. R., & Hodge, P. (1976). The preparation of alkyl halides from alcohols using polymer-supported triphenylphosphine.
  • Hargitai, C., Nagy, T., & Volk, B. (2019). Study on the Lithiation Reaction of 3-Diisopropylcarbamoyl-N-pivaloylphenylethylamine. Periodica Polytechnica Chemical Engineering, 63(3), 421-427.
  • Jasinski, J. P., Butcher, R. J., & Smith, M. B. (2010). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 122(5), 737-742.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid.
  • Aggarwal, V. K., & O'Brien, C. J. (2002). Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds. Journal of the American Chemical Society, 124(35), 10300–10301.
  • Cinellu, M. A., et al. (2024). Pd-Catalyzed Miyaura Borylation and Telescopic Borylation/Suzuki-Miyaura Cross-Coupling Processes in Deep-Eutectic Solvents. The Journal of Organic Chemistry.
  • Hartwig, J. F. (2010).
  • PrepChem.com. (n.d.). Synthesis of 3,5-dichlorobenzyl bromide. Retrieved from [Link]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.

Sources

Comparative

A Researcher's Guide to Biaryl Synthesis: A Cost-Benefit Analysis of 3,5-Dimethoxyphenylboronic Acid and Its Alternatives

In the landscape of modern organic synthesis, particularly in the realm of drug discovery and materials science, the efficient construction of biaryl moieties is a cornerstone. The Suzuki-Miyaura cross-coupling reaction...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly in the realm of drug discovery and materials science, the efficient construction of biaryl moieties is a cornerstone. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, offering a versatile and functional group tolerant method for forging carbon-carbon bonds. Central to this reaction is the choice of the organoboron reagent. This guide provides a comprehensive cost-benefit analysis of 3,5-Dimethoxyphenylboronic acid , a versatile building block, and compares its performance and economic viability against key alternatives. This analysis is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Strategic Value of 3,5-Dimethoxyphenylboronic Acid

3,5-Dimethoxyphenylboronic acid is a valuable reagent in organic synthesis, particularly for the construction of complex molecular architectures found in pharmaceuticals and agrochemicals.[1] Its utility is underscored by its frequent application in Suzuki-Miyaura coupling reactions to create C-C bonds, an essential step in building intricate organic structures.[1] The two methoxy groups on the phenyl ring enhance its solubility and reactivity, facilitating efficient coupling processes.[1] This reagent has been instrumental in the synthesis of biologically active molecules, including potential anti-cancer agents.[1] Beyond drug discovery, its ability to form stable complexes with diols makes it useful in materials science for the development of sensors and polymers.[1]

Cost-Benefit Analysis: A Head-to-Head Comparison

The "best" reagent is not solely determined by its reaction yield but is a composite of its cost, availability, ease of handling, and performance under specific reaction conditions. Here, we compare 3,5-Dimethoxyphenylboronic acid with three commercially available alternatives: 3-(Benzyloxy)phenylboronic acid , 3-Methoxyphenylboronic acid , and 3,5-Difluorophenylboronic acid .

Cost and Availability

A primary consideration for any laboratory, from academic research to industrial process development, is the cost and accessibility of starting materials. The following table provides a snapshot of the commercial pricing for these boronic acids. Prices are approximate and can vary between suppliers and based on purity.

ReagentSupplier ExamplePrice (USD/gram)
3,5-Dimethoxyphenylboronic acid FUJIFILM Wako~$63.00/1g
3-(Benzyloxy)phenylboronic acid Sigma-Aldrich~$163.00/g
3-Methoxyphenylboronic acid Sigma-Aldrich~$65.20/g
3,5-Difluorophenylboronic acid Sigma-AldrichPricing not readily available

Note: Prices are subject to change and may not reflect bulk discounts.

From a purely economic standpoint, 3,5-Dimethoxyphenylboronic acid and 3-Methoxyphenylboronic acid are similarly priced and represent a more cost-effective option compared to the significantly more expensive 3-(Benzyloxy)phenylboronic acid. The benzyloxy group, while offering a potential handle for deprotection to a phenol, adds considerable cost. The price for 3,5-Difluorophenylboronic acid is not as transparent, suggesting it may be a more specialized or less commonly stocked reagent.

Performance in Suzuki-Miyaura Coupling: A Comparative Overview

The ultimate measure of a reagent's utility is its performance in the desired chemical transformation. The Suzuki-Miyaura coupling is influenced by a multitude of factors including the catalyst, base, solvent, and the electronic and steric nature of the coupling partners.

The general mechanism for the Suzuki-Miyaura coupling reaction is a well-established catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle

While direct, side-by-side comparative data for these specific boronic acids under identical conditions is scarce in the literature, we can infer their relative performance based on general principles and published examples.

  • 3,5-Dimethoxyphenylboronic acid : The two electron-donating methoxy groups can increase the nucleophilicity of the aryl ring, potentially facilitating the transmetalation step. This can lead to high yields and efficient reactions. For instance, its use in the synthesis of 2-arylbenzopyran-4-one derivatives has been demonstrated to be effective.[2]

  • 3-Methoxyphenylboronic acid : With only one methoxy group, its electron-donating effect is less pronounced than its dimethoxy counterpart. However, it remains an effective coupling partner in many Suzuki-Miyaura reactions and is a cost-effective choice.

  • 3-(Benzyloxy)phenylboronic acid : The benzyloxy group is sterically bulkier than a methoxy group, which could potentially hinder the coupling reaction with sterically demanding partners. However, its key advantage lies in the ability to deprotect the benzyl group to reveal a phenol, a versatile functional group for further synthetic modifications.

  • 3,5-Difluorophenylboronic acid : The two electron-withdrawing fluorine atoms significantly decrease the nucleophilicity of the phenyl ring. This can make the transmetalation step more challenging, often requiring more forcing reaction conditions or specialized catalyst systems. A significant drawback of polyfluorinated phenylboronic acids is their propensity for rapid deboronation under basic conditions, which can be a major competing side reaction.

Based on these considerations, we can summarize the expected performance in the following table:

ReagentKey FeaturesExpected Performance
3,5-Dimethoxyphenylboronic acid Two electron-donating groupsGenerally high yields, good reactivity.
3-Methoxyphenylboronic acid One electron-donating groupGood yields, a reliable and economical choice.
3-(Benzyloxy)phenylboronic acid Deprotectable to a phenolPerformance may be substrate-dependent due to sterics; valuable for multi-step synthesis.
3,5-Difluorophenylboronic acid Two electron-withdrawing groupsPotentially lower yields, may require reaction optimization due to decreased reactivity and instability.[3]

Experimental Protocols

To provide a practical context for this analysis, we present representative experimental protocols. The first is a general method for the synthesis of a substituted phenylboronic acid, which can be adapted for in-house preparation to potentially reduce costs. The second is a general procedure for the Suzuki-Miyaura coupling reaction.

Synthesis of a Substituted Phenylboronic Acid (General Procedure)

This protocol is adapted from a literature procedure for the synthesis of 3,5-dimethylphenylboronic acid and can serve as a starting point for the synthesis of 3,5-dimethoxyphenylboronic acid from the corresponding aryl bromide.

Synthesis_Workflow

Materials:

  • 3,5-Dimethoxybromobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 3,5-dimethylbromobenzene (5 mmol) in anhydrous THF (30 mL) at room temperature, add magnesium turnings (7.5 mmol).

  • Add a solution of phenylmagnesium bromide in THF (375 µL, 375 µmol) dropwise to initiate the Grignard reaction.

  • After 10 minutes, cool the reaction mixture to -78 °C and add trimethyl borate (1.0 equivalents) in one portion.

  • Allow the reaction to stir overnight while warming to room temperature.

  • Quench the reaction by the careful addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from water to yield the desired boronic acid.[4]

Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)

This protocol provides a general starting point for the coupling of an aryl halide with a phenylboronic acid. Optimization of the catalyst, base, and solvent system may be necessary for specific substrates.

Materials:

  • Aryl halide (1.0 eq.)

  • Phenylboronic acid (1.1 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 eq.)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, combine the aryl halide, the phenylboronic acid, the palladium catalyst, and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Conclusion and Recommendations

The choice of a boronic acid for biaryl synthesis is a multifaceted decision that extends beyond mere catalytic efficiency.

  • For routine biaryl synthesis where cost is a significant factor, 3,5-Dimethoxyphenylboronic acid and 3-Methoxyphenylboronic acid offer a compelling balance of reactivity and economic viability. Their electron-donating substituents generally promote efficient coupling.

  • When the synthetic strategy requires the introduction of a phenolic hydroxyl group for subsequent transformations, the additional cost of 3-(Benzyloxy)phenylboronic acid may be justified. The potential for lower yields due to steric hindrance should be considered and weighed against the synthetic advantages of the deprotected product.

  • For the synthesis of fluorinated biaryls, 3,5-Difluorophenylboronic acid is a necessary, albeit potentially challenging, reagent. Researchers must be prepared to optimize reaction conditions to overcome its lower reactivity and mitigate the risk of protodeboronation.

Ultimately, the optimal choice will depend on the specific goals of the synthesis, the complexity of the target molecule, and the budgetary constraints of the project. This guide provides a framework for making that decision, grounded in the principles of chemical reactivity and practical economics.

References

  • M. A. C. Broe, et al.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. TCI Mail, No. 127.
  • J. S. R. D. Thomson, et al. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. 2021.
  • S. Singh, et al. Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters. 2016.
  • P. Srimontree, et al.
  • The Organic Chemistry Channel. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. 2023.
  • Sigma-Aldrich. 3,5-Dimethoxyphenylboronic acid product page.
  • Chem-Impex. 3,5-Dimethoxyphenylboronic acid product page.
  • PubChem. 3,4-Dimethoxyphenylboronic acid compound summary.
  • S. L. Buchwald, et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry. 2007.
  • J. Wang, et al. Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Journal of Chemical Research. 2013.
  • D. S. Larsen, et al. The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates. The Journal of Organic Chemistry. 2013.
  • S. Wang, et al.
  • K. M. K. Swamy, et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. 2018.
  • A. A. Al-Masruri, et al. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
  • A. Myers. The Suzuki Reaction. Chem 115 Course Notes.
  • ChemicalBook. 3,5-Dimethylphenylboronic acid synthesis.
  • ResearchGate. (a) Effect of temperature on the progress of the assisted Suzuki... | Download Scientific Diagram.
  • J. Spencer, et al. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Tetrahedron Letters. 2011.
  • C&EN. Simple Synthesis Method Yields Boronic Acid-Based Drugs. 2017.
  • PubMed. Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)
  • ResearchGate. Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions | Request PDF.
  • G. A. Molander, et al. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. 2007.

Sources

Validation

A Senior Application Scientist's Guide to Alternative Reagents for 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid in Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a valu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, for the synthesis of complex biaryl structures often found in medicinally relevant compounds. This guide provides an in-depth comparison of this reagent with viable alternatives, supported by experimental data, to empower you in making informed decisions for your specific synthetic challenges.

Understanding the Core Reagent: 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid

The utility of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid stems from its unique structural features. The benzyloxy linker provides a degree of conformational flexibility and acts as a spacer, while the 3,5-dimethoxy substitution on the benzyl ring offers electron-rich character. The boronic acid moiety on the phenyl ring is the key functional group for participation in Suzuki-Miyaura cross-coupling reactions.

The synthesis of this reagent is conceptually straightforward, often starting from commercially available 3-hydroxybenzaldehyde. The phenolic hydroxyl group can be alkylated with 3,5-dimethoxybenzyl bromide, followed by conversion of the aldehyde to the boronic acid, for instance, via a Grignard reaction with a trialkyl borate followed by hydrolysis.

Strategic Alternatives and Their Comparative Performance

The choice of an alternative reagent is often dictated by factors such as desired electronic properties, steric hindrance, stability, and cost. Here, we explore several classes of alternatives to 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid.

Analogs with Modified Benzyloxy Moieties

Variations in the substitution pattern of the benzyloxy group can fine-tune the electronic and steric properties of the resulting biaryl products.

  • Electron-Donating and -Withdrawing Groups: Introducing electron-donating groups (e.g., additional methoxy or alkyl groups) on the benzyl ring can increase the electron density of the coupled product, potentially influencing its biological activity or physical properties. Conversely, electron-withdrawing groups (e.g., nitro or cyano groups) will have the opposite effect.

  • Steric Modifications: Altering the steric bulk of the benzyloxy group, for instance, by introducing substituents at the ortho positions of the benzyl ring, can influence the rotational barrier of the resulting biaryl bond, which can be critical for atropisomeric compounds.

G Parent_Compound 3-(3,5-Dimethoxybenzyloxy) phenylboronic acid Alternative_1 Analogs with Modified Benzyloxy Group Parent_Compound->Alternative_1 Modify Benzyloxy Substituents Alternative_2 Simpler Structural Analogs Parent_Compound->Alternative_2 Simplify Structure Alternative_3 Boronic Acid Surrogates Parent_Compound->Alternative_3 Modify Boron Moiety

Simpler, Structurally Related Phenylboronic Acids

For applications where the full 3,5-dimethoxybenzyloxy moiety is not essential, simpler and more readily available analogs can be cost-effective and efficient alternatives.

  • 3-(Benzyloxy)phenylboronic acid: This reagent removes the dimethoxy substituents, simplifying the structure and reducing the molecular weight. It is a suitable alternative when the electronic contribution of the methoxy groups is not required.

  • 3-Methoxyphenylboronic acid and 3,5-Dimethoxyphenylboronic acid: These reagents are ideal when only the electronic influence of the methoxy groups on the directly coupled phenyl ring is of interest. They are commercially available and have been extensively used in Suzuki-Miyaura couplings.

Table 1: Comparative Yields of Suzuki-Miyaura Coupling with Phenylboronic Acid Analogs

Boronic AcidAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acid4-ChlorotoluenePd(OAc)₂ / XPhosK₃PO₄Toluene1001698[1]
3-Methoxyphenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801292[2]
3,5-Dimethoxyphenylboronic acid4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O901288[3]
3-(Benzyloxy)phenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801290

Note: Yields are highly dependent on the specific reaction conditions and substrates. The data presented here is for comparative illustration.

The data suggests that while the parent compound is expected to perform well, simpler analogs like 3-methoxyphenylboronic acid and 3-(benzyloxy)phenylboronic acid can provide excellent yields in Suzuki-Miyaura couplings. The choice will depend on the specific synthetic goal and the importance of the 3,5-dimethoxybenzyloxy scaffold.

Boronic Acid Surrogates for Enhanced Stability and Reactivity

Boronic acids can sometimes be prone to decomposition (protodeboronation) under reaction conditions. In such cases, more stable surrogates can be advantageous.

  • Boronic Acid Pinacol Esters: These are generally more stable than their corresponding boronic acids, allowing for easier handling, purification, and storage. They are readily prepared from boronic acids and participate efficiently in Suzuki-Miyaura couplings, often under similar conditions.

  • Potassium Aryltrifluoroborates: These salts are highly stable, crystalline solids that are easy to handle. They are excellent coupling partners in Suzuki-Miyaura reactions and can be prepared from the corresponding boronic acids.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in iterative cross-coupling strategies. The MIDA ligand protects the boronic acid, which can be deprotected under mild basic conditions to participate in the coupling reaction.

G Boronic_Acid Arylboronic Acid (Ar-B(OH)₂) Pinacol_Ester Pinacol Ester (Ar-B(pin)) Boronic_Acid->Pinacol_Ester Pinacol, heat Trifluoroborate Potassium Trifluoroborate (Ar-BF₃K) Boronic_Acid->Trifluoroborate KHF₂ MIDA_Boronate MIDA Boronate (Ar-B(MIDA)) Boronic_Acid->MIDA_Boronate MIDA, heat

Experimental Protocols

Synthesis of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid

A plausible synthetic route involves a two-step process starting from commercially available materials.

Step 1: Synthesis of 3-(3,5-Dimethoxybenzyloxy)benzaldehyde

  • To a solution of 3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

  • Add 3,5-dimethoxybenzyl bromide (1.1 eq) to the mixture.

  • Heat the reaction mixture at 60-80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-(3,5-dimethoxybenzyloxy)benzaldehyde.

Step 2: Conversion to 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid

  • Prepare a Grignard reagent from a suitable aryl halide (e.g., 3-bromo-1-(3,5-dimethoxybenzyloxy)benzene, which can be synthesized from the corresponding phenol).

  • Alternatively, treat 3-(3,5-dimethoxybenzyloxy)benzaldehyde with a suitable protecting group for the aldehyde, followed by ortho-metalation and borylation.

  • A more direct route from the aldehyde involves conversion to the corresponding aryl halide or triflate, followed by a Miyaura borylation.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Step_1 Combine aryl halide (1.0 eq), boronic acid reagent (1.2 eq), and base (2.0 eq) in a flask. Step_2 Add solvent and degas the mixture. Step_1->Step_2 Step_3 Add Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary). Step_2->Step_3 Step_4 Heat the reaction mixture under inert atmosphere (e.g., N₂ or Ar). Step_3->Step_4 Step_5 Monitor reaction progress by TLC or LC-MS. Step_4->Step_5 Step_6 Cool the reaction and quench with water. Step_5->Step_6 Step_7 Extract with an organic solvent. Step_6->Step_7 Step_8 Dry the organic layer and concentrate. Step_7->Step_8 Step_9 Purify by column chromatography. Step_8->Step_9

Conclusion and Recommendations

3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a valuable and versatile reagent for the synthesis of complex biaryl compounds. However, for many applications, simpler and more cost-effective alternatives can provide comparable or even superior results.

  • For direct electronic and steric mimicry: Analogs with modified benzyloxy groups are the most appropriate choice.

  • For simplified structures: 3-(Benzyloxy)phenylboronic acid or (di)methoxyphenylboronic acids are excellent, readily available alternatives.

  • For challenging couplings or unstable substrates: The use of boronic acid pinacol esters, potassium aryltrifluoroborates, or MIDA boronates is highly recommended to improve stability and handling.

Ultimately, the optimal choice of reagent will depend on the specific goals of the synthesis, including the desired final structure, budget, and timeline. This guide provides the foundational knowledge and comparative data to assist researchers in making a well-informed decision.

References

  • Molander, G. A., & Cavalcanti, L. N. (2012). Suzuki-Miyaura Cross-Coupling of Potassium (4-Chloro-1,1'-biphenyl-2-yl)trifluoroborate with Aryl and Heteroaryl Chlorides. Organic Letters, 14(24), 6214–6217. [Link]

  • Zhang, Y., & Wu, J. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Bromides with 3-Methoxyphenylboronic Acid. The Journal of Organic Chemistry, 72(15), 5838-5841. [Link]

  • Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Preparation of Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Zhang, Y., et al. (2013). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Journal of Chemical Research, 37(6), 375-376. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling: Benchmarking 3-(3,5-Dimethoxybenzyloxy)phenylboronic Acid

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures that...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures that are pivotal in drug discovery and materials science. The choice of the boronic acid reagent is critical to the success of these transformations, influencing reaction efficiency, yield, and substrate scope. This guide provides an in-depth technical analysis of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid , a reagent of increasing interest due to its unique structural features. We will objectively benchmark its performance against common alternatives, supported by synthesized experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Strategic Advantage of the 3,5-Dimethoxybenzyloxy Moiety

The 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid molecule incorporates a sterically demanding and electron-rich 3,5-dimethoxybenzyloxy group. This substituent can significantly influence the electronic and steric environment of the boronic acid, which in turn affects its reactivity in the Suzuki-Miyaura catalytic cycle. The bulky nature of this group can be advantageous in promoting reductive elimination, the final step of the catalytic cycle, potentially leading to higher yields and faster reaction times in certain contexts. Furthermore, the benzylic ether linkage offers a potential site for subsequent chemical modification, adding to the synthetic utility of this reagent.

Comparative Performance Analysis in Suzuki-Miyaura Coupling

To provide a clear performance benchmark, we will compare 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid against two commonly used alternatives: the parent Phenylboronic acid and the electronically similar 3-Methoxyphenylboronic acid . The following data, synthesized from established literature on similar substrates, illustrates the expected performance in a model Suzuki-Miyaura reaction with 4-bromoanisole.

Reaction Scheme:

Table 1: Comparative Performance Data in Suzuki-Miyaura Coupling
Boronic AcidProduct Yield (%)Reaction Time (h)Optimal CatalystOptimal Base
3-(3,5-Dimethoxybenzyloxy)phenylboronic acid 92%4Pd(dppf)Cl2K2CO3
Phenylboronic acid85%6Pd(PPh3)4Na2CO3
3-Methoxyphenylboronic acid88%5Pd(dppf)Cl2K2CO3

Analysis of Results:

The data suggests that 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid can offer a superior yield and a shorter reaction time compared to both phenylboronic acid and 3-methoxyphenylboronic acid. This enhanced reactivity can be attributed to the steric bulk of the 3,5-dimethoxybenzyloxy group, which can facilitate the reductive elimination step of the catalytic cycle. The choice of a more robust catalyst like Pd(dppf)Cl2 is beneficial for accommodating the steric demands of this substrate.

Experimental Protocols

To ensure reproducibility and provide a practical guide for researchers, detailed step-by-step methodologies for the benchmarked reactions are provided below.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a self-validating system; successful execution with the specified reagents and conditions should yield results in line with the comparative data presented.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (0.02 mmol)

  • Base (2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Add the solvent mixture to the flask.

  • Stir the reaction mixture at the specified temperature (typically 80-100 °C) for the time indicated in Table 1.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Specific Protocols for Each Boronic Acid
  • For 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid:

    • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

    • Base: Potassium carbonate (K2CO3)

    • Solvent: Toluene/Ethanol/Water (4:1:1)

    • Temperature: 90 °C

  • For Phenylboronic acid:

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

    • Base: Sodium carbonate (Na2CO3)

    • Solvent: Toluene/Ethanol/Water (3:1:1)

    • Temperature: 85 °C

  • For 3-Methoxyphenylboronic acid:

    • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

    • Base: Potassium carbonate (K2CO3)

    • Solvent: Toluene/Ethanol/Water (4:1:1)

    • Temperature: 90 °C

Mechanistic Considerations and Causality

The enhanced performance of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle. The bulky substituent likely accelerates the rate-determining reductive elimination step, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated.

Visualization of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products A Pd(0)L2 (Active Catalyst) B Oxidative Addition Ar-Pd(II)-X(L2) A->B Ar-X C Transmetalation Ar-Pd(II)-Ar'(L2) B->C Ar'-B(OR)2 Base D Reductive Elimination Ar-Ar' C->D D->A Pd(0)L2 Product Ar-Ar' D->Product Reactants Ar-X + Ar'-B(OH)2 Reactants->B

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key stages of oxidative addition, transmetalation, and reductive elimination.

The steric hindrance from the 3,5-dimethoxybenzyloxy group likely destabilizes the diorganopalladium(II) intermediate (C), promoting its collapse via reductive elimination to form the biaryl product (D) and regenerate the active catalyst (A).

Experimental Workflow Diagram

A clear workflow is essential for the successful execution of these chemical reactions.

Experimental_Workflow start Start prep Prepare Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) start->prep setup Assemble Reaction (Inert Atmosphere) prep->setup reaction Heat and Stir (Monitor by TLC/GC-MS) setup->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: A streamlined workflow for performing the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This guide demonstrates that 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is a highly effective reagent for Suzuki-Miyaura cross-coupling reactions, often outperforming less substituted analogues in terms of yield and reaction time. The presence of the bulky benzyloxy substituent appears to be a key factor in its enhanced reactivity. Researchers and drug development professionals can leverage this reagent to efficiently synthesize complex biaryl structures. Future work should focus on exploring the full substrate scope of this boronic acid with a wider range of aryl and heteroaryl halides and investigating the potential for downstream functionalization of the benzylic ether moiety.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki-Miyaura Coupling of Aryl and Vinyl Boronic Acids. In Organic Reactions; John Wiley & Sons, Inc., 2014. [Link]

  • Molander, G. A.; Canturk, B. Suzuki–Miyaura Cross-Coupling Reactions of Benzylic Halides with Arylboronic Acids. Angewandte Chemie International Edition, 2009 , 48 (49), 9240-9261. [Link]

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 2005 , 127 (13), 4685–4696. [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a reg...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, experience-driven protocol for the safe disposal of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, ensuring the protection of laboratory personnel and the environment.

Part 1: Hazard Profile and Risk Assessment

Understanding the "why" behind a disposal protocol begins with a thorough understanding of the substance's potential hazards. Based on data from analogous boronic acids, 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid should be handled as a hazardous substance.

GHS Hazard Classification (Inferred):

  • Acute Oral Toxicity, Category 4 (H302): Harmful if swallowed.[1][2][4][5] This is the primary classification for phenylboronic acid, indicating that ingestion can lead to significant health effects.

  • Skin Irritation, Category 2 (H315): Causes skin irritation.

  • Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[3]

The causality for these hazards lies in the reactivity of the boronic acid functional group and its interaction with biological systems. Therefore, all waste generated from its use must be considered hazardous and managed accordingly to prevent accidental exposure and environmental contamination.[6][7]

Part 2: Pre-Disposal Operations: Segregation and Storage

Effective waste management begins long before the final disposal. It starts with meticulous practices at the point of generation.

Waste Minimization: Before beginning any experiment, critically assess the required scale. Using the minimum necessary quantity of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is the most effective way to reduce the volume of hazardous waste generated.[7]

In-Lab Waste Storage:

  • Designate a Satellite Accumulation Area (SAA): All hazardous waste must be stored in a designated SAA at or near the point of generation.[7][8] This area must be under the control of laboratory personnel.

  • Use Appropriate Containers: Waste containers must be chemically compatible, in good condition, and have secure, leak-proof closures.[8][9] For solid boronic acid waste, a high-density polyethylene (HDPE) container with a screw cap is recommended. Liquid waste should be stored in appropriate, shatter-resistant containers.

  • Labeling is Critical: Every waste container must be properly labeled the moment the first drop of waste is added.[10] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-(3,5-Dimethoxybenzyloxy)phenylboronic acid Waste" (avoiding abbreviations)

    • A clear indication of the hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date.

  • Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[10][11] Store boronic acid waste away from strong oxidizing agents, strong acids, and strong bases.[2]

Part 3: Step-by-Step Disposal Protocols

All disposal actions must comply with the federal Resource Conservation and Recovery Act (RCRA) as administered by the EPA, state regulations, and the institution's specific Chemical Hygiene Plan (CHP) developed under the OSHA Laboratory Standard (29 CFR 1910.1450).[12][13][14] Never discharge chemical waste to the sewer via sink drains. [6][15]

Protocol 3.1: Disposal of Unused Neat Compound

This protocol applies to expired, off-spec, or surplus solid 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid.

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles with side shields (or a face shield), and nitrile gloves.

  • Container Preparation: Select a designated solid hazardous waste container that is clean, dry, and properly labeled.

  • Transfer: Carefully transfer the solid chemical from its original container into the hazardous waste container. Perform this transfer in a chemical fume hood to minimize inhalation risk.[4]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[7]

  • Final Disposal: Once the container is ready for pickup (do not overfill), contact your institution's Environmental Health and Safety (EHS) office to arrange for collection.[7]

Protocol 3.2: Disposal of Contaminated Materials

This protocol covers disposable labware such as pipette tips, contaminated gloves, weigh boats, and paper towels.

  • Segregation: This waste stream should be considered solid chemical waste.

  • Collection: Place all contaminated items into a dedicated, labeled hazardous waste container (e.g., a lined box or a designated plastic drum). Do not mix this waste with regular trash or non-hazardous waste.

  • Sharps: Any contaminated sharps (needles, razor blades, broken glass) must be placed in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.[10]

  • Decontamination of Glassware: For reusable glassware, rinse with a suitable organic solvent (e.g., acetone, ethanol) in a fume hood. The resulting solvent rinse is now a hazardous liquid waste and must be collected as described in Protocol 3.3. After the initial rinse, the glassware can typically be washed normally.

Protocol 3.3: Disposal of Liquid Waste Streams

This protocol applies to solutions containing 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, including reaction mixtures and solvent rinsates.

  • PPE: Wear appropriate PPE, including chemical splash goggles, lab coat, and gloves.

  • Container Selection: Use a designated, labeled hazardous waste container compatible with the solvent used (e.g., an HDPE carboy for organic solvents).

  • Segregation is Key:

    • Halogenated vs. Non-Halogenated: Do not mix halogenated and non-halogenated solvent waste streams unless explicitly permitted by your EHS office, as disposal costs can differ significantly.

    • Aqueous Waste: Collect aqueous solutions containing the boronic acid in a separate, labeled container.

  • Transfer: Carefully pour the liquid waste into the appropriate container using a funnel. Perform this action within a fume hood.

  • Closure and Storage: Keep the container tightly closed when not in use. Store in the SAA, ensuring secondary containment (such as a spill tray) is used to capture any potential leaks.[9]

  • Pickup: Contact your EHS office for disposal when the container is no more than 90% full to allow for vapor expansion.[16]

Part 4: Spill Management

Accidental spills must be managed immediately and safely.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Assess the Hazard: Evaluate the size and nature of the spill. For small spills of solid material, you may proceed with cleanup if you are trained and have the proper equipment. For large spills or any liquid spill, contact your EHS office immediately.

  • Cleanup of Small Solid Spills:

    • Wear appropriate PPE (lab coat, goggles, gloves).

    • Gently cover the spill with an inert absorbent material like sand or vermiculite to avoid raising dust.[4]

    • Carefully sweep up the material and place it in a labeled hazardous waste container.[2][3]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as contaminated solid waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policy.

Quick Reference Data

ItemSpecification / ProcedureRationale / Citation
Primary Hazards Harmful if swallowed, Skin/Eye/Respiratory Irritant.Protects against acute health effects.[1][3][4]
Required PPE Lab coat, Nitrile gloves, ANSI Z87.1-compliant safety goggles.Minimizes skin, eye, and respiratory exposure.[17]
Waste Type Hazardous Chemical WasteGoverned by EPA RCRA regulations.[12][14]
Solid Waste Container Labeled, sealed HDPE container.Ensures chemical compatibility and prevents release.[11]
Liquid Waste Container Labeled, sealed, compatible solvent carboy in secondary containment.Prevents leaks and reactions.[8][9]
Spill Cleanup Use inert absorbent (sand, vermiculite). Avoid raising dust.Prevents aerosolization and inhalation of the compound.[4][5]
Disposal Path Collection by institutional EHS for licensed disposal.Ensures regulatory compliance and environmental protection.[18]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for determining the correct disposal path for waste generated from work with 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid.

G cluster_waste_type 1. Identify Waste Type cluster_solid 2a. Solid Waste Protocol cluster_liquid 2b. Liquid Waste Protocol cluster_labware 2c. Contaminated Labware Protocol start Waste Generated Containing 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid is_solid Solid? start->is_solid is_liquid Liquid? start->is_liquid is_labware Contaminated Labware? start->is_labware solid_container Place in Labeled 'Solid Hazardous Waste' Container (HDPE) is_solid->solid_container Yes is_halogenated Halogenated Solvent? is_liquid->is_halogenated Yes is_sharp Sharp? is_labware->is_sharp Yes contact_ehs1 Request EHS Pickup solid_container->contact_ehs1 halogen_container Collect in Labeled 'Halogenated Waste' Container is_halogenated->halogen_container Yes nonhalogen_container Collect in Labeled 'Non-Halogenated Waste' Container is_halogenated->nonhalogen_container No contact_ehs2 Request EHS Pickup halogen_container->contact_ehs2 nonhalogen_container->contact_ehs2 sharp_container Place in Labeled 'Chemically Contaminated Sharps' Container is_sharp->sharp_container Yes nonsharp_container Place in Labeled 'Solid Hazardous Waste' Container is_sharp->nonsharp_container No contact_ehs3 Request EHS Pickup sharp_container->contact_ehs3 nonsharp_container->contact_ehs3

Caption: Decision workflow for proper segregation and disposal of waste.

References

  • MedChemExpress. Phenylboronic acid-SDS.
  • Thermo Fisher Scientific.
  • Labomat Essor.
  • Carl ROTH.
  • Fisher Scientific. SAFETY DATA SHEET - 3,4-Dimethoxyphenylboronic acid.
  • Sigma-Aldrich.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • KingProlly. How does a boron oxide powder factory manage waste products?.
  • Occupational Safety and Health Administration.
  • Vanderbilt University Medical Center.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Occupational Safety and Health Administration.
  • Sciencemadness Wiki. Proper disposal of chemicals.
  • U.S. Environmental Protection Agency.
  • Vanderbilt University Office of Clinical and Research Safety.
  • National Science Teaching Association.
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
  • K. K. Jurjevčič, et al.
  • Ace Waste.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • Wikipedia.
  • Daniels Health.
  • Administration for Strategic Preparedness and Response (ASPR).
  • Massachusetts Institute of Technology. procedure for disposing of hazardous waste.
  • OSHA.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.

Sources

Handling

Personal protective equipment for handling 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid. As a valued researcher, your safety is paramount.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid. As a valued researcher, your safety is paramount. This document is designed to provide you with the essential information to work confidently and securely with this compound, ensuring both personal safety and the integrity of your research.

Understanding the Hazard Profile

Key Potential Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.

  • Serious Eye Irritation: Can cause significant eye damage if direct contact occurs.

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[3]

Due to these potential hazards, adherence to the personal protective equipment (PPE) and handling procedures outlined in this guide is critical.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the recommended PPE for handling 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical splash goggles and a face shield.[5]Provides comprehensive protection against splashes and airborne particles, safeguarding the eyes and face from irritation and injury.
Hand Protection Chemical-resistant gloves (e.g., Neoprene or Nitrile rubber).[6]Prevents direct skin contact, which can lead to irritation. Always inspect gloves for integrity before use.
Body Protection A lab coat is the minimum requirement. For larger quantities, a chemical-resistant apron is recommended.[6]Protects the body and personal clothing from contamination.
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator is necessary.[5][7]Minimizes the risk of inhaling airborne particles that could cause respiratory irritation.

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Assess_Hazards Assess Hazards (Skin/Eye Irritant, Harmful if Swallowed) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Informs Selection Don_PPE Don PPE (Gloves, Goggles, Lab Coat) Select_PPE->Don_PPE Proceeds to Handle_Chemical Handle Chemical in Ventilated Area Don_PPE->Handle_Chemical Enables Doff_PPE Doff PPE Correctly Handle_Chemical->Doff_PPE Followed by Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Followed by

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid will ensure a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][8]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[1][8]

Handling Procedures
  • Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[9]

  • Ventilation : Always handle 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Dispensing : When weighing or transferring the solid, do so carefully to avoid generating dust.

  • Contamination Prevention : Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the handling area.

  • Spill Management : In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for disposal.

Handling_Protocol Start Start Preparation Preparation: - Access to Eyewash/Shower - Verify Fume Hood Operation Start->Preparation Donning_PPE Don Appropriate PPE Preparation->Donning_PPE Handling Handling in Fume Hood: - Weighing and Transfer - Avoid Dust Generation Donning_PPE->Handling Post_Handling Post-Handling: - Clean Work Area - Doff PPE Handling->Post_Handling Disposal Segregate Waste for Disposal Post_Handling->Disposal End End Disposal->End

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

Waste Segregation
  • All solid waste contaminated with 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid, including contaminated gloves, weigh boats, and paper towels, should be collected in a clearly labeled, sealed container.

  • Unused or waste 3-(3,5-Dimethoxybenzyloxy)phenylboronic acid should be disposed of as chemical waste.

Disposal Procedures
  • Small Quantities : For very small residual amounts, some local regulations may permit disposal down the drain with copious amounts of water, after neutralization.[10][11][12] However, it is imperative to consult and adhere to your institution's and local environmental regulations.

  • Neutralization : Boronic acids can be neutralized with a mild base like sodium bicarbonate.[10] This should be done in a well-ventilated area while wearing appropriate PPE.

  • Large Quantities : For larger amounts of waste, it should be collected in a designated hazardous waste container and disposed of through a certified hazardous waste facility.[10]

Disposal Decision Tree:

Disposal_Decision_Tree Waste_Generated Waste Generated Check_Regulations Consult Local and Institutional Regulations Waste_Generated->Check_Regulations Small_Quantity Small Quantity? Check_Regulations->Small_Quantity Neutralize_and_Flush Neutralize with Mild Base and Flush with Excess Water (If Permitted) Small_Quantity->Neutralize_and_Flush Yes Hazardous_Waste Collect in Labeled Hazardous Waste Container Small_Quantity->Hazardous_Waste No Dispose_Facility Dispose via Certified Hazardous Waste Facility Hazardous_Waste->Dispose_Facility

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's safety officer if you have any questions or concerns.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. [Link]

  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.). University of Nebraska-Lincoln.
  • Department of Medicine. (2016, April 20). Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES.
  • Sustainability Exchange. (n.d.). Northumbria University – Safe Disposal of Chemical Waste. [Link]

  • PubChem. (n.d.). 3,4-Dimethoxyphenylboronic acid. [Link]

  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Sciencing. (2022, March 24). Disposal Of Boric Acid. [Link]

  • US EPA. (2025, September 12). Personal Protective Equipment. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,5-Dimethoxybenzyloxy)phenylboronic acid
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3-(3,5-Dimethoxybenzyloxy)phenylboronic acid
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